2'-TFA-NH-dC
Description
BenchChem offers high-quality 2'-TFA-NH-dC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-TFA-NH-dC including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O5/c12-11(13,14)9(21)17-6-7(20)4(3-19)23-8(6)18-2-1-5(15)16-10(18)22/h1-2,4,6-8,19-20H,3H2,(H,17,21)(H2,15,16,22)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFARVHZTGRMCQ-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC)
Abstract: This technical guide provides a comprehensive overview of 2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC), a pivotal modified nucleoside in the fields of medicinal chemistry and nucleic acid research. We delve into its core chemical structure, physicochemical properties, and the rationale behind its synthesis and application. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic use of 2'-TFA-NH-dC as a building block for therapeutic oligonucleotides and novel nucleoside analogs. We will explore its impact on the stability, conformation, and biological activity of nucleic acids, supported by detailed experimental protocols and characterization methodologies.
Introduction: The Significance of 2'-Ribose Modifications
The development of synthetic nucleoside analogs is a cornerstone of modern drug discovery, leading to significant advances in antiviral and anticancer therapies.[][2] The 2'-position of the (deoxy)ribose sugar is a critical site for chemical modification, as alterations at this position can profoundly influence the biological and physical properties of a nucleoside or an oligonucleotide.[3] Modifications can impart desirable therapeutic characteristics, such as enhanced nuclease resistance, improved binding affinity to target RNA or DNA, and specific conformational preferences.
2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC) emerges as a compound of interest within this context. It is a derivative of deoxycytidine, where the 2'-hydroxyl group is replaced by a trifluoroacetylamino (-NH-CO-CF₃) moiety.[] This modification serves two primary purposes:
-
A Protected Amine Source: It provides a stable, protected form of a 2'-amino group, which is crucial during the harsh chemical conditions of automated oligonucleotide synthesis.
-
A Modulator of Physicochemical Properties: The inherent properties of the trifluoroacetylamino group—its size, stereoelectronics, and the strong electron-withdrawing nature of the trifluoromethyl group—confer unique characteristics to the nucleoside and any oligonucleotide incorporating it.[4]
This guide will dissect the structure of 2'-TFA-NH-dC, elucidate its properties, and provide practical insights into its application and characterization.
Chemical Structure and Physicochemical Properties
The unique functionality of 2'-TFA-NH-dC stems directly from its molecular architecture. The structure combines the familiar cytosine base and a deoxyribose sugar backbone with the influential 2'-trifluoroacetylamino modification.
Molecular Structure
The IUPAC name for this compound is N-[(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide.[] The key structural components are:
-
Cytosine Base: The pyrimidine nucleobase responsible for forming a Watson-Crick base pair with guanine.
-
Deoxyribose Sugar: The five-carbon sugar that forms the backbone of DNA.
-
2'-Trifluoroacetylamino Group: This substituent replaces the hydrogen atom typically found at the 2'-position in canonical deoxycytidine. The trifluoroacetyl (TFA) group acts as a robust protecting group for the 2'-amino functionality.
Caption: Molecular structure of 2'-TFA-NH-dC.
Physicochemical Data
The introduction of the trifluoroacetylamino group significantly alters the properties of the parent deoxycytidine nucleoside.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₃N₄O₅ | [] |
| Molecular Weight | 338.24 g/mol | [] |
| Density | 1.9 ± 0.1 g/cm³ | [] |
| Appearance | White powder (typical) | [2] |
| Purity (Commercial) | ≥97% (by HPLC) | [] |
| Synonyms | 2'-trifluoroacetamido-2'-deoxycytidine; 2'-Deoxy-2'-[(trifluoroacetyl)amino]cytidine | [] |
The high electronegativity of the three fluorine atoms makes the TFA group strongly electron-withdrawing. This has two major consequences:
-
Increased Acidity of the N-H Proton: The N-H proton of the amide is more acidic than in a standard acetamido group, which can influence hydrogen bonding potential.
-
Stabilization of the Amide Bond: The inductive effect strengthens the amide bond, making the TFA group a stable protecting group under the conditions of oligonucleotide synthesis.[4]
Synthesis and Incorporation into Oligonucleotides
While 2'-TFA-NH-dC can be studied as a standalone nucleoside analog, its primary utility lies in its incorporation into synthetic DNA or RNA strands as a phosphoramidite building block. The TFA group is critical for this process, serving as a protecting group for the 2'-amino function that is stable during the synthesis cycle but removable during final deprotection.
The Oligonucleotide Synthesis Cycle
Automated solid-phase oligonucleotide synthesis is a cyclical process involving four key steps for the addition of each nucleotide. The incorporation of a 2'-TFA-NH-dC phosphoramidite follows this same fundamental workflow.
Caption: The four-step cycle for oligonucleotide synthesis.
Expertise Insight: The choice of activator during the coupling step is critical.[5] Activators like 5-ethylthio-1H-tetrazole (ETT) are sufficiently acidic to protonate the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group. The stability of the 2'-TFA group under the acidic deblocking conditions is a key reason for its selection as a protecting group; it remains intact while the 5'-DMTr group is efficiently removed.[5]
Spectroscopic Characterization
Confirming the identity and purity of 2'-TFA-NH-dC, both as a monomer and within an oligonucleotide, relies on a combination of NMR spectroscopy and mass spectrometry.[6]
Trustworthiness through Validation: Each analytical technique provides orthogonal data, creating a self-validating system for structural confirmation. Mass spectrometry confirms the overall mass, while multi-nuclear NMR confirms the specific atomic connectivity and chemical environment.
| Technique | Expected Observations and Insights |
| ¹H NMR | - Distinct signals for sugar protons (H1' to H5'). The chemical shift and coupling constants of H2' and H3' provide information on the sugar pucker conformation. - Cytosine protons (H5, H6). - A downfield-shifted NH proton coupled to H2', confirming the 2'-amino linkage. |
| ¹³C NMR | - Characteristic peaks for all 11 carbon atoms. The carbonyl carbon of the TFA group will appear significantly downfield. - CF₃ carbon will show a characteristic quartet due to coupling with the three fluorine atoms. |
| ¹⁹F NMR | - A single, sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. This is a highly sensitive and unambiguous method for confirming the presence of the TFA moiety. |
| Mass Spec. (ESI-MS) | - Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the exact molecular weight (338.24). High-resolution mass spectrometry can confirm the elemental composition. |
Properties and Applications in Drug Development
The incorporation of 2'-TFA-NH-dC into oligonucleotides is a strategic choice to impart specific, therapeutically relevant properties. The resulting 2'-amino functionality (after TFA removal) is a key driver of these effects.
Impact on Oligonucleotide Properties
-
Enhanced Nuclease Resistance: The 2'-amino group provides steric bulk in the minor groove of the DNA/RNA duplex, which shields the phosphodiester backbone from degradation by cellular nucleases. This is a critical factor for increasing the in vivo stability and therapeutic window of oligonucleotide drugs. Studies on similar 2'-modified nucleotides, such as 2'-fluoroarabinonucleic acid (2'F-ANA), have demonstrated dramatically increased stability against enzymatic cleavage compared to natural DNA and RNA.[7]
-
Modulation of Binding Affinity (Tₘ): The 2'-amino group is protonated at physiological pH, carrying a positive charge. This charge can form favorable electrostatic interactions with the negatively charged phosphate backbone of the target strand, often leading to a significant increase in the thermal stability (melting temperature, Tₘ) of the resulting duplex. This enhanced binding affinity can improve the potency of antisense oligonucleotides or siRNAs.
-
Conformational Preference: Modifications at the 2'-position strongly influence the sugar pucker conformation. While unmodified deoxyribose sugars prefer a C2'-endo (B-form DNA) pucker, many 2'-modifications, including 2'-amino, bias the equilibrium towards a C3'-endo pucker, which is characteristic of A-form RNA helices. This "RNA-mimicking" property is highly advantageous for antisense oligonucleotides that target RNA, as it pre-organizes the drug into a conformation favorable for binding.
Therapeutic Potential
The properties imparted by the 2'-amino modification make these oligonucleotides promising candidates for various therapeutic approaches:
-
Antisense Oligonucleotides (ASOs): High binding affinity and nuclease resistance are hallmarks of effective ASOs.
-
siRNA Therapeutics: Stability and proper conformational geometry are crucial for efficient processing by the RNA-induced silencing complex (RISC).
-
Aptamers: The modified chemical functionality can enhance the structural diversity and binding capabilities of aptamers for their targets.
Furthermore, 2'-TFA-NH-dC and its deprotected form, 2'-amino-dC, are valuable intermediates in the synthesis of more complex nucleoside analogs with potential direct antiviral or anticancer activity.[][2]
Caption: Logic flow from synthesis to therapeutic application.
Experimental Protocols
The following protocols are provided as a representative guide for the incorporation and subsequent deprotection of a 2'-TFA-NH-dC-modified oligonucleotide.
Protocol 6.1: Automated Solid-Phase Synthesis
Objective: To incorporate a 2'-TFA-NH-dC phosphoramidite into a custom oligonucleotide sequence.
Methodology:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired sequence, specifying the use of the 2'-TFA-NH-dC phosphoramidite at the appropriate cycle. Ensure all reagent bottles (activator, capping reagents, oxidizer, deblocking acid) are fresh and properly installed.
-
Phosphoramidite Preparation: Dissolve the 2'-TFA-NH-dC phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the vial on the designated synthesizer port.
-
Initiation of Synthesis: Start the synthesis run on a solid support (e.g., CPG) pre-loaded with the first nucleoside of the sequence (3'-end).
-
Synthesis Cycle (Automated):
-
Deblocking: The 5'-DMTr protecting group is removed by a 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane wash.[5] The instrument's colorimeter should detect the release of the orange trityl cation as a qualitative measure of coupling efficiency from the previous step.
-
Coupling: The 2'-TFA-NH-dC phosphoramidite solution is co-delivered with an activator (e.g., 0.25 M DCI or 0.45 M ETT) to the synthesis column. Coupling time is typically 2-5 minutes.
-
Capping: A 1:1 mixture of acetic anhydride and 1-methylimidazole is used to acetylate any unreacted 5'-hydroxyl groups.
-
Oxidation: A solution of iodine in THF/water/pyridine is used to oxidize the phosphite triester to the more stable phosphate triester.
-
-
Chain Elongation: The cycle is repeated until the full-length oligonucleotide is synthesized.
-
Final Detritylation: The terminal 5'-DMTr group is typically left on for purification purposes ("Trityl-On" purification).
Protocol 6.2: Cleavage and Deprotection
Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups (including the 2'-TFA group).
Methodology:
-
Ammonia Cleavage: Transfer the solid support from the synthesis column to a screw-cap vial. Add concentrated ammonium hydroxide.
-
Base Deprotection: Heat the sealed vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl).
-
TFA Group Removal: The conditions for base deprotection (hot ammonium hydroxide) are also sufficient to hydrolyze the trifluoroacetyl amide bond, yielding the free 2'-amino group.
-
Evaporation: After cooling, carefully evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.
-
Purification: Resuspend the crude oligonucleotide pellet in an appropriate buffer. Purify using HPLC or polyacrylamide gel electrophoresis (PAGE). Trityl-on purification via a reverse-phase cartridge is a common and effective first-pass purification strategy.
-
Final Analysis: Confirm the mass of the final product using ESI-MS and assess purity by analytical HPLC.
Conclusion and Future Outlook
2'-Trifluoroacetylamino-2'-deoxycytidine is more than just a modified nucleoside; it is an enabling tool for advanced drug development and nucleic acid research. Its robust chemical nature makes it an ideal protected synthon for introducing the highly valuable 2'-amino functionality into oligonucleotides. The resulting modified nucleic acids exhibit superior nuclease resistance and binding affinity, properties that are essential for the development of next-generation antisense, siRNA, and aptamer-based therapeutics.
Future research will likely focus on exploring the effects of multiple 2'-amino incorporations within a single oligonucleotide, as well as using the 2'-amino group as a chemical handle for post-synthetic conjugation of other functional moieties, such as fluorescent dyes, delivery agents, or cross-linking agents. As the demand for potent and stable nucleic acid drugs continues to grow, the strategic application of building blocks like 2'-TFA-NH-dC will remain central to innovation in the field.
References
- Current time inform
-
Hakoshima T, et al. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate. Nucleic Acids Res. 1981;9(4):711-729. [Link]
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Cytidine, 2'-deoxy-N-(trifluoroacetyl)-, 3',5'-bis(trifluoroacetate) - NIST WebBook. [Link]
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Dowler T, et al. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Org Biomol Chem. 2009;7(17):3454-3459. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
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Predicted physicochemical properties of TFA (compound 2) and compounds 3 and 10. ResearchGate. [Link]
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Timofeev I, et al. Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. Russ J Bioorg Chem. 2020;46:347-367. [Link]
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Shelbourne M. Synthesis and applications of oligonucleotides containing 2'-modified nucleosides. University of Southampton, Doctoral Thesis. 2012. [Link]
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Lane AN, et al. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites. 2019;9(9):175. [Link]
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Dalla-Vechia J, et al. The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Cryst Growth Des. 2018;18(8):4639-4648. [Link]
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2'-Deoxy-2'-fluorocytidine - Wikipedia. [Link]
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Deoxycytidine - Wikipedia. [Link]
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Le P, et al. The Effect of 2′F-RNA on I-Motif Structure and Stability. Int J Mol Sci. 2021;22(17):9413. [Link]
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Trifluoroacetic acid - Wikipedia. [Link]
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Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem. [Link]
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Crystal structure of TFA form II, showing the hydrogen-bond network... ResearchGate. [Link]
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2D NMR spectrum of compound 12 A in TFA‐d. - ResearchGate. [Link]
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Hughes JP, et al. Principles of early drug discovery. Br J Pharmacol. 2011;162(6):1239-1249. [Link]
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Giraud S, et al. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. Magn Reson Chem. 2024. [Link]
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Garavagno MA, et al. Toxicity and Physicochemical Properties of Trifluoroacetic Acid. Encyclopedia.pub. 2024. [Link]
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Designing Oligo With Multiple Modifications - ELLA Biotech. [Link]
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A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory - ChemRxiv. [Link]
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TFA - Pharmaceutical Applications - Halocarbon. [Link]
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Impact of TFA - A Review - GenScript. [Link]
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The molecular structures and interactions in the SQ‐2TFA crystal. a,b)... - ResearchGate. [Link]
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Califf RM. Use of Biomarkers in Drug Development for Regulatory Purposes. Clin Pharmacol Ther. 2018;103(5):751-753. [Link]
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Schmidt N, et al. Complementary Dual Approach for In Silico Target Identification of Potential Pharmaceutical Compounds in Cystic Fibrosis. Int J Mol Sci. 2022;23(20):12443. [Link]
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Insilico Medicine announces developmental candidate benchmarks and timelines for novel therapeutics discovered using generative AI - FirstWord Pharma. [Link]
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OPPORTUNITIES FOR COMBINATION DRUG DEVELOPMENT - Friends of Cancer Research. [Link]
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An In-Depth Technical Guide to 2'-Trifluoroacetamido-2'-deoxycytidine: A Protected Nucleoside for Modified Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2'-Modified Nucleosides in Drug Development
The landscape of nucleic acid therapeutics is rapidly evolving, with chemically modified oligonucleotides at the forefront of innovation. Modifications to the sugar moiety, particularly at the 2'-position of the ribose, are a cornerstone of this progress. These alterations can profoundly influence the therapeutic properties of oligonucleotides, enhancing their nuclease resistance, binding affinity to target sequences, and pharmacokinetic profiles. Among the diverse array of 2'-modifications, the introduction of a 2'-amino group has been a subject of significant interest. This modification introduces a cationic charge at physiological pH, which can modulate the oligonucleotide's interaction with its target and cellular components.
This technical guide provides a comprehensive overview of 2'-trifluoroacetamido-2'-deoxycytidine (CAS 84715-67-3), a key building block for the incorporation of 2'-amino-2'-deoxycytidine into synthetic oligonucleotides. The trifluoroacetamido group serves as a stable and effective protecting group for the 2'-amino functionality during the automated solid-phase synthesis process. We will delve into the physicochemical properties of this compound, its synthesis, its application in oligonucleotide synthesis, and the subsequent deprotection and characterization of the modified oligonucleotide.
Physicochemical Properties of 2'-Trifluoroacetamido-2'-deoxycytidine
Understanding the physicochemical properties of the phosphoramidite building block is crucial for its successful application in oligonucleotide synthesis. While some specific experimental data for 2'-trifluoroacetamido-2'-deoxycytidine is not widely available in public literature, its properties can be inferred from related compounds and the nature of its constituent parts.
| Property | Value/Information | Source(s) |
| CAS Number | 84715-67-3 | |
| Molecular Formula | C₁₁H₁₃F₃N₄O₅ | (Inferred) |
| Molecular Weight | 354.24 g/mol | (Inferred) |
| Appearance | White to off-white solid | (Expected) |
| Solubility | Soluble in polar organic solvents such as acetonitrile, dichloromethane, and DMSO. | (Inferred) |
| Melting Point | Not reported in available literature. | |
| pKa of 2'-amino group | The pKa of the unprotected 2'-amino group in an oligonucleotide context has been determined to be 6.2 by 13C-NMR spectroscopy.[1] | [1] |
| NMR Data (¹H, ¹³C, ¹⁹F) | Specific spectral data not widely published. Expected ¹⁹F NMR would show a characteristic signal for the CF₃ group.[2][3][4][5] | |
| Mass Spectrometry | Expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the glycosidic bond and loss of the trifluoroacetyl group.[6][7][8] |
Synthesis and Purification of 2'-Trifluoroacetamido-2'-deoxycytidine and its Phosphoramidite
The synthesis of 2'-trifluoroacetamido-2'-deoxycytidine and its subsequent conversion to a phosphoramidite building block is a multi-step process that begins with the commercially available 2'-amino-2'-deoxycytidine.
Part 1: Protection of the 2'-Amino Group
The primary amino group at the 2'-position is first protected with a trifluoroacetyl group. This is a critical step to prevent unwanted side reactions during the subsequent phosphoramidite synthesis and the oligonucleotide chain elongation.
Experimental Protocol: Trifluoroacetylation of 2'-amino-2'-deoxycytidine
-
Dissolution: Dissolve 2'-amino-2'-deoxycytidine in a suitable anhydrous solvent, such as pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.
-
Acylation: Cool the solution in an ice bath and add trifluoroacetic anhydride dropwise with stirring. The reaction is typically rapid.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding methanol. Remove the solvent under reduced pressure. The residue can be co-evaporated with toluene to remove residual pyridine.
-
Purification: Purify the crude product by silica gel chromatography to yield 2'-trifluoroacetamido-2'-deoxycytidine.
Part 2: Phosphoramidite Synthesis
The protected nucleoside is then converted into a phosphoramidite, the reactive monomer used in automated oligonucleotide synthesis.
Experimental Protocol: Synthesis of 2'-Trifluoroacetamido-2'-deoxycytidine Phosphoramidite
-
Preparation: Dry the 2'-trifluoroacetamido-2'-deoxycytidine by co-evaporation with anhydrous acetonitrile and dissolve it in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).
-
Phosphitylation: Add a suitable phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Monitoring: Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, quench it with a suitable alcohol (e.g., methanol) and dilute with an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude phosphoramidite by silica gel chromatography using a solvent system containing a small amount of triethylamine to prevent degradation.
Caption: Synthetic workflow for the preparation of the phosphoramidite building block.
Application in Automated Oligonucleotide Synthesis
The 2'-trifluoroacetamido-2'-deoxycytidine phosphoramidite is incorporated into oligonucleotides using standard, automated solid-phase synthesis protocols. The trifluoroacetyl group is stable to the conditions of the synthesis cycle.
Caption: The standard phosphoramidite cycle for oligonucleotide synthesis.
Experimental Protocol: Incorporation into Oligonucleotides
-
Preparation: Dissolve the 2'-trifluoroacetamido-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the solution on an automated DNA/RNA synthesizer.
-
Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer. Standard coupling protocols are generally effective. A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial to ensure high coupling efficiency, especially for sterically hindered modified bases.[9][10][11][]
-
Monitoring: The coupling efficiency can be monitored in real-time by observing the color intensity of the released dimethoxytrityl (DMT) cation during the deblocking step.[9]
-
Completion: Upon completion of the synthesis, the solid support containing the fully protected oligonucleotide is ready for deprotection and purification.
Deprotection and Purification of the Modified Oligonucleotide
A critical step in obtaining the final, functional oligonucleotide is the complete removal of all protecting groups. The deprotection strategy must be robust enough to cleave the trifluoroacetyl group from the 2'-amino position without degrading the oligonucleotide.
Experimental Protocol: Deprotection of Oligonucleotides Containing 2'-Amino-2'-deoxycytidine
-
Cleavage and Base Deprotection: Treat the solid support with a solution of aqueous ammonia or a mixture of ammonia and methylamine (AMA) at room temperature or elevated temperature (e.g., 55 °C) for a specified period (typically 2-17 hours, depending on the base protecting groups used).[13] This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone. The trifluoroacetyl group is also cleaved under these standard basic conditions.
-
Evaporation: After the incubation, centrifuge the vial and transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the solution to dryness.
-
Purification: The crude oligonucleotide is then purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.[14][15][16][17]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is effective for purifying both unmodified and many modified oligonucleotides.
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It provides high-resolution separation of oligonucleotides of different lengths.
-
Analytical Characterization
The purity and identity of the final modified oligonucleotide should be confirmed by appropriate analytical techniques.
-
HPLC: Analytical RP-HPLC or AEX-HPLC is used to assess the purity of the final product. A single major peak should be observed.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the oligonucleotide, verifying the successful incorporation of the 2'-amino-2'-deoxycytidine modification.
Effects of 2'-Amino-2'-deoxycytidine on Oligonucleotide Properties
The incorporation of 2'-amino-2'-deoxycytidine into an oligonucleotide can have significant effects on its biophysical and biological properties.
-
Thermal Stability: The presence of a 2'-amino group has been shown to destabilize both DNA:RNA and RNA:RNA duplexes.[1][18] This is in contrast to other 2'-modifications like 2'-O-methyl or 2'-fluoro, which generally increase duplex stability.[18][19][20][21] The destabilization is likely due to the introduction of a positive charge at neutral pH, which can lead to electrostatic repulsion within the negatively charged phosphate backbone.
-
Nuclease Resistance: Modifications at the 2'-position, including the 2'-amino group, can confer increased resistance to nuclease degradation compared to unmodified DNA or RNA.[21][22][23] This is a critical property for in vivo applications of therapeutic oligonucleotides.
-
Chemical Reactivity: The primary amino group at the 2'-position provides a reactive handle for post-synthetic conjugation of various molecules, such as fluorescent dyes, biotin, or other functional moieties.[1]
Conclusion
2'-Trifluoroacetamido-2'-deoxycytidine is a valuable reagent for the site-specific incorporation of 2'-amino-2'-deoxycytidine into synthetic oligonucleotides. The trifluoroacetyl protecting group offers the necessary stability during synthesis and is readily removed under standard deprotection conditions. While the resulting 2'-amino modification can lead to a decrease in the thermal stability of oligonucleotide duplexes, it provides a valuable site for post-synthetic modifications and can enhance nuclease resistance. As the field of nucleic acid therapeutics continues to advance, the strategic use of such modified nucleosides will undoubtedly play a crucial role in the development of next-generation drugs with improved efficacy and safety profiles.
References
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2′-amino-2′-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]
-
Scilit. (n.d.). Oligonucleotide duplexes containing 2′-amino-2′-deoxycytidines: thermal stability and chemical reactivity. Retrieved February 24, 2026, from [Link]
-
Know your oligo mod: 2ʹ-MOE. (2024, May 6). ATDBio. [Link]
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Kawasaki, A. M., Casper, M. D., Prakash, T. P., Manalili, S., Sasmor, H., Manoharan, M., & Cook, P. D. (2006). Synthesis, Hybridization, and Nuclease Resistance Properties of 2′-O-Aminooxyethyl Modified Oligonucleotides. Nucleosides and Nucleotides, 18(6-7), 1439-1441. [Link]
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Monia, B. P., Lesnik, E. A., Gonzalez, C., Lima, W. F., McGee, D., Guinosso, C. J., ... & Ecker, D. J. (1996). Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras. Journal of Biological Chemistry, 271(24), 14533-14540. [Link]
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Glen Report 25 Supplement: Deprotection - Volumes 1-5. (n.d.). Glen Research. Retrieved February 24, 2026, from [Link]
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Oligonucleotide purification techniques. (n.d.). Oligofastx. Retrieved February 24, 2026, from [Link]
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Zarytova, V. F., Kutyavin, I. V., Mamaev, S. V., & Podyminogin, M. A. (1995). Advanced method for oligonucleotide deprotection. Nucleic acids research, 23(24), 5067–5069. [Link]
-
Table 2 . Impact of phosphoramidite equivalents on coupling efficiency. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
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Kojima, N., Sugino, M., Mikami, A., Nonaka, K., Fujinawa, Y., Ueda, Y., Sato, K., Ohtsuka, E., Matsubara, K., & Komatsu, Y. (2005). High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. Nucleic acids symposium series (2004), (49), 181–182. [Link]
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RP-HPLC Purification of Oligonucleotides. (n.d.). University of Southampton. Retrieved February 24, 2026, from [Link]
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An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. (n.d.). Technology Networks. Retrieved February 24, 2026, from [Link]
- Beigelman, L., & Matulic-Adamic, J. (2005). U.S. Patent No. 7,655,790. Washington, DC: U.S.
-
Wang, H., & Demchenko, A. V. (2019). Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors. Organic letters, 21(15), 5944–5948. [Link]
-
Fragmentation of organic molecules under mass spectroscopic conditions. (n.d.). Debreceni Egyetemi Kiadó. Retrieved February 24, 2026, from [Link]
-
PROCEDURE FOR ULTRAMILD DEPROTECTION OF OLIGODEOXYNUCLEOTIDES. (n.d.). Glen Research. Retrieved February 24, 2026, from [Link]
-
Sievänen, E., Noponen, V., Král, V., Bríza, T., & Kolehmainen, E. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic resonance in chemistry : MRC, 46(4), 392–397. [Link]
-
13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. (2020, June 30). ChemInfoGraphic. [Link]
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Makowiec, S. (n.d.). NMR SPECTROSCOPY OF OTHER IMPORTANT NUKLEI. Gdansk University of Technology. [Link]
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Dührkop, K., Scheubert, K., & Böcker, S. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Metabolites, 10(4), 143. [Link]
-
Trifluoroacetamides. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
- Goodman, M., & Felix, A. (2013). U.S.
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Why Adduct Choice Matters in Tandem Mass Spectrometry. (2025, September 4). The Analytical Scientist. [Link]
-
2 Protection of Functional Groups. (n.d.). Thieme. Retrieved February 24, 2026, from [Link]
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 24, 2026, from [Link]
-
V. H. Wysocki, G. A. L. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. J. Am. Chem. SOC., 115(7), 2869–2877. [Link]
-
Lin, H. R., & Lin, C. H. (2012). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy, 2012, 1-10. [Link]
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Optimizing 2'-Amino-dC Phosphoramidite Chemistry: The Trifluoroacetyl (TFA) Protection Paradigm
Executive Summary
The incorporation of 2'-amino-2'-deoxycytidine (2'-amino-dC) into oligonucleotides enables the development of high-affinity aptamers, nuclease-resistant siRNAs, and site-specific conjugation handles. However, the high nucleophilicity of the 2'-amino group presents a unique synthetic challenge: it must remain inert during the acid-catalyzed detritylation steps of solid-phase synthesis yet be quantitatively removed during final deprotection.
This guide details the mechanism, stability, and deprotection dynamics of the N-trifluoroacetyl (TFA) protection strategy. We analyze why TFA is the industry standard for 2'-amino modifications and provide self-validating protocols to minimize common side reactions such as transamidation.
Part 1: Structural Basis & Chemical Logic
The Nucleophilicity Challenge
In standard DNA synthesis, the 2'-position is a hydrogen atom (unreactive). In RNA, it is a hydroxyl group (protected by TBDMS or TOM). In 2'-amino-dC, the 2'-hydroxyl is replaced by a primary amine (
-
Problem: Primary aliphatic amines are significantly more nucleophilic than hydroxyls or aromatic amines (nucleobases). Without robust protection, the 2'-amine would attack the activated phosphoramidite during coupling, leading to branching or chain termination.
The TFA Solution: Electronic Withdrawal
The TFA group (
-
Inductive Effect: The fluorine atoms pull electron density away from the carbonyl carbon, and subsequently from the nitrogen lone pair.
-
Result: The amide nitrogen becomes non-nucleophilic, preventing interference during phosphoramidite coupling.
-
Orthogonality: The resulting trifluoroacetamide bond is stable to the mild acids (TCA/DCA) used to remove the DMT group but is highly labile to basic conditions (ammonia/methylamine) used for final cleavage.
Structural Visualization
The following diagram illustrates the protection strategy and the electronic effects stabilizing the monomer.
Figure 1: Structural logic of the 2'-amino-dC monomer. The TFA group deactivates the 2'-amine via electron withdrawal, ensuring compatibility with the phosphoramidite cycle.
Part 2: Solid-Phase Synthesis Dynamics
Stability During the Cycle
The success of 2'-amino-dC synthesis relies on the TFA group's resistance to specific reagents used in the cycle:
| Step | Reagent | TFA Behavior | Mechanism of Stability |
| Detritylation | 3% TCA or DCA in DCM | STABLE | The amide bond is resistant to acid hydrolysis under these mild conditions. |
| Coupling | Tetrazole / Activator | INERT | Electron-deficient Nitrogen cannot attack the P(III) center. |
| Capping | Acetic Anhydride / N-Methylimidazole | STABLE | No free amine to acetylate; TFA remains intact. |
| Oxidation | Iodine / Pyridine / Water | STABLE | Resistant to oxidative cleavage. |
Coupling Protocol
-
Coupling Time: Increase coupling time to 6–10 minutes (vs. standard 2 min). The steric bulk of the 2'-TFA group can slightly retard the approach of the incoming phosphoramidite.
-
Concentration: Use 0.1 M concentration in anhydrous acetonitrile to drive kinetics.
Part 3: The Deprotection Mechanism
This is the most critical phase. The TFA group must be removed to restore the functional 2'-amine.
Mechanism of Ammonolysis
The removal of the TFA group proceeds via a nucleophilic acyl substitution mechanism. The
-
Nucleophilic Attack: Ammonia (
) attacks the carbonyl carbon of the trifluoroacetamide. -
Tetrahedral Intermediate: A transient intermediate forms.
-
Collapse: The C-N bond cleaves, releasing the 2'-amine and trifluoroacetamide (which hydrolyzes to trifluoroacetate).
The Transamidation Risk (Critical Insight)
When using AMA (Ammonium Hydroxide / Methylamine 1:1) for "Ultrafast" deprotection, a side reaction can occur if the Cytosine base is protected with Benzoyl (Bz) .
-
The Risk: Methylamine is a strong nucleophile. It can attack the N4-Benzoyl group, displacing the benzamide but replacing it with a methyl group, forming N4-methyl-cytosine (a mutation).
-
The Fix: Always use Acetyl (Ac) protected dC when using AMA. Acetyl groups are smaller and cleave rapidly without promoting transamidation.
Deprotection Pathways Diagram
Figure 2: Decision tree for deprotection conditions. Note the critical requirement for Acetyl-dC when using AMA to prevent base modification.
Part 4: Experimental Protocols
Protocol A: Standard Deprotection (Recommended)
Best for maintaining high fidelity and avoiding side reactions.
-
Cleavage: Treat the solid support with Concentrated Ammonium Hydroxide (28-30%) .
-
Incubation: Heat at 55°C for 16–17 hours .
-
Note: This simultaneously removes the cyanoethyl groups (phosphate), the base protection (Ac/Bz), and the 2'-TFA group.
-
-
Work-up: Cool to room temperature. Pipette off the supernatant. Evaporate ammonia using a speed-vac or nitrogen stream.
Protocol B: Ultrafast Deprotection (AMA)
Best for high-throughput, provided base protection is compatible.
-
Prerequisite: Ensure all dC monomers in the sequence are N4-Acetyl protected.
-
Reagent: Prepare AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).
-
Incubation: Heat at 65°C for 10 minutes .
-
Work-up: Evaporate to dryness.
-
Caution: Do not use if the oligo contains Benzoyl-dC or Isobutyryl-dG, as transamidation may occur [1].
-
Validation & QC
-
HPLC: 2'-amino-dC oligos are more hydrophobic than native DNA while protected, but the free amine is hydrophilic. The retention time shift is a key indicator of successful deprotection.
-
Anion Exchange: At pH 12, the 2'-amine is neutral, while the phosphates are charged. At pH < 6, the 2'-amine becomes protonated (
), altering electrophoretic mobility. -
Mass Spectrometry (ESI-MS): Look for the mass of the parent ion.
-
Calculation: 2'-amino-dC mass is 1 Dalton less than 2'-OH (RNA) and 15 Daltons greater than DNA (H vs NH2).
-
Incomplete Deprotection: A mass shift of +96 Da indicates a retained TFA group (
minus H).
-
References
-
Glen Research. (n.d.). 2-Amino-dA-CE Phosphoramidite. Retrieved from [Link]
- Aurup, H., et al. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: Thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20-24.
- Reddy, M. P., et al. (1994). Fast cleavage and deprotection of oligonucleotides. Tetrahedron Letters, 35(25), 4311-4314.
-
ChemGenes. (n.d.). 2'-Amino Cytidine CED Phosphoramidite. Retrieved from [Link]
Sources
A Technical Guide to the Application of 2'-Amino-2'-Deoxycytidine in Nuclease-Resistant Aptamer Selection
Prepared by: Gemini, Senior Application Scientist
Abstract
Standard DNA and RNA aptamers, while powerful recognition elements, are often limited in therapeutic and diagnostic applications by their susceptibility to nuclease degradation. Chemical modification of the nucleotide building blocks is a proven strategy to overcome this limitation. This guide provides an in-depth technical overview of the use of 2'-amino-2'-deoxycytidine (2'-NH2-dC) as a strategic modification in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. We will explore the chemical properties of 2'-NH2-dC that confer enhanced nuclease resistance and binding affinity, provide detailed experimental protocols for its enzymatic incorporation and use in modified SELEX workflows, and present comparative data from case studies to demonstrate its advantages over standard and other modified aptamers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage modified aptamers with superior pharmacokinetic properties.
Introduction: The Need for Robust Aptamers
Aptamers are single-stranded DNA or RNA oligonucleotides capable of folding into unique three-dimensional structures to bind a wide array of targets with high affinity and specificity.[1][2][3] This has made them compelling alternatives to antibodies in therapeutics, diagnostics, and bio-sensing. The in vitro selection process, SELEX, enables the isolation of these functional nucleic acids from vast combinatorial libraries.[3][4][5][6]
However, the therapeutic potential of unmodified aptamers is often hindered by their poor in vivo stability due to rapid degradation by endogenous nucleases.[7][8] To address this, various chemical modifications have been introduced to the sugar-phosphate backbone or the nucleobases.[9][10] Among the most effective and widely adopted are modifications at the 2'-position of the sugar ring.[8][11][12] Common modifications like 2'-fluoro (2'-F) and 2'-O-methyl (2'-OMe) substitutions significantly enhance nuclease resistance.[11][12][13] This guide focuses on another powerful modification: the 2'-amino (2'-NH2) group, specifically on 2'-deoxycytidine.
Profile of a Superior Building Block: 2'-Amino-2'-Deoxycytidine (2'-NH2-dC)
The 2'-amino modification offers a unique combination of properties that make it highly advantageous for aptamer development.
2.1. Chemical Properties and Structural Impact
The replacement of the 2'-hydroxyl group with a primary amine introduces a cationic charge at physiological pH (pKa of the 2'-amino group is ~6.2).[14] This fundamental change has several important consequences:
-
Nuclease Resistance: The 2'-amino group provides steric hindrance and alters the sugar pucker, making the phosphodiester backbone less accessible to nuclease attack. Aptamers incorporating 2'-aminopyrimidines have demonstrated stability increases of over 1000-fold in human serum compared to their unmodified counterparts.[11]
-
Enhanced Binding Affinity: The positively charged amino group can participate in novel electrostatic or hydrogen-bonding interactions with the target molecule, potentially increasing binding affinity.[13] Furthermore, the modification can pre-organize the oligonucleotide into a conformation favorable for target binding.
-
Post-SELEX Functionalization: The reactive primary amine serves as a chemical handle for the covalent attachment of other functional moieties, such as fluorophores, biotin, or polyethylene glycol (PEG), after the selection process is complete.[14]
2.2. Comparative Performance
Studies directly comparing different 2'-modifications have highlighted the superior qualities of the 2'-amino group. For instance, in the selection of aptamers against interferon-gamma (IFN-γ), 2'-NH2 modified aptamers exhibited the highest binding affinity (Kd of 1.8 nM) compared to 2'-F modified aptamers (Kd of 6.8 nM).[13] The same study found that the 2'-NH2 aptamer had a half-life of 80 hours in human serum, significantly outperforming the 2'-F aptamer (6 hours).[13]
| Modification | Target | Binding Affinity (Kd) | Half-life (Human Serum) | Reference |
| 2'-NH2 | IFN-γ | 1.8 nM | 80 hours | [13] |
| 2'-F | IFN-γ | 6.8 nM | 6 hours | [13] |
| Unmodified | IFN-γ | - | 20 seconds | [13] |
| 2'-NH2 | VPF/VEGF | 2.4 nM | - | [13] |
| 2'-NH2 | Human Neutrophil Elastase | - | >10-fold increase vs. unmodified | [11] |
Methodology: Modified SELEX with 2'-Amino-2'-Deoxycytidine
Incorporating 2'-NH2-dC into a SELEX campaign requires specific considerations, particularly regarding the enzymatic amplification steps. The general workflow, however, remains consistent with the principles of SELEX.
Workflow Overview
The process involves iterative rounds of binding, partitioning, and amplification to enrich a pool of oligonucleotides for sequences that bind the target with high affinity.
Caption: Modified SELEX workflow for 2'-amino-dC aptamers.
Detailed Experimental Protocols
A. Library Preparation and Initial Synthesis
The initial library can be a standard DNA library. The 2'-NH2-dC modification is incorporated during the first and subsequent PCR amplification steps.
B. PCR Amplification with 2'-NH2-dCTP
The critical step is the enzymatic incorporation of 2'-amino-2'-deoxycytidine-5'-triphosphate (2'-NH2-dCTP). Not all DNA polymerases can efficiently accept this modified nucleotide. Family B polymerases, particularly those lacking 3'-5' exonuclease (proofreading) activity, are often preferred.[6][15] Vent (exo-) and Deep Vent (exo-) DNA polymerases have been successfully used for this purpose.[6]
Protocol: PCR with 2'-NH2-dCTP
-
Reaction Setup: Prepare the PCR master mix on ice. For a typical 50 µL reaction:
-
5 µL of 10x ThermoPol Reaction Buffer (or equivalent for the chosen polymerase)
-
1 µL of 10 mM dATP
-
1 µL of 10 mM dGTP
-
1 µL of 10 mM dTTP
-
1 µL of 10 mM 2'-NH2-dCTP [16] (Substitute for standard dCTP)
-
1 µL of 10 µM Forward Primer
-
1 µL of 10 µM Reverse Primer
-
X µL of template DNA (eluted from the previous selection round)
-
0.5 µL of Vent (exo-) DNA Polymerase (2 units/µL)
-
Nuclease-free water to 50 µL
-
-
Thermocycling:
-
Initial Denaturation: 95°C for 2 minutes
-
Cycling (15-25 cycles):
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Quality Control: Run 5 µL of the PCR product on a 2-3% agarose gel to confirm successful amplification and the correct product size. The presence of the bulkier 2'-amino group may cause a slight mobility shift compared to an unmodified product.
C. Single-Stranded DNA (ssDNA) Generation
The double-stranded PCR product must be converted to single-stranded DNA for the next round of selection. Asymmetric PCR or enzymatic digestion of one strand (e.g., using lambda exonuclease on a 5'-phosphorylated primer) are common methods.
Case Studies: Validating the Advantage
The practical benefits of using 2'-NH2-dC have been demonstrated in the development of aptamers against several key therapeutic targets.
-
Vascular Endothelial Growth Factor (VEGF): An RNA aptamer developed with 2'-NH2-pyrimidine modifications was selected against VEGF. This aptamer, NX-178, showed a high binding affinity with a dissociation constant (Kd) of 2.4 nM and had a half-life of 17 hours in urine, showcasing its enhanced stability.[13]
-
Human Neutrophil Elastase (HNE): A 2'-NH2-modified RNA aptamer was developed against HNE. This aptamer demonstrated high selectivity and a significant increase in stability in both serum and urine compared to its unmodified counterpart, which was degraded in minutes.[11][13]
These examples underscore a crucial principle: the modification is present during the selection process, which allows the SELEX process to identify sequences that not only bind the target but whose optimal binding conformation is dependent on or enhanced by the modification itself.
Troubleshooting and Advanced Considerations
-
Polymerase Inhibition: High concentrations of modified triphosphates can sometimes inhibit polymerases. It may be necessary to optimize the concentration of 2'-NH2-dCTP or screen several different polymerases to find one that performs optimally.[15]
-
PCR Bias: As with any SELEX experiment, monitor the number of PCR cycles to avoid over-amplification and the introduction of sequence bias. Use the minimum number of cycles required to generate sufficient material for the next round.
-
Reverse Transcription (for RNA libraries): If starting with an RNA library, the reverse transcriptase used must also be capable of reading through the 2'-amino-modified nucleotides to generate cDNA for amplification. Some reverse transcriptases may stall at modified sites, requiring careful enzyme selection and optimization.
Conclusion
The incorporation of 2'-amino-2'-deoxycytidine is a powerful, field-proven strategy for generating aptamers with superior drug-like properties. By introducing the 2'-amino modification directly into the SELEX process, it is possible to select for aptamers that possess both high target affinity and significantly enhanced resistance to nuclease degradation. The resulting aptamers are better candidates for therapeutic and in vivo diagnostic applications, overcoming one of the primary hurdles for first-generation oligonucleotide technologies. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully implement this technology in their own aptamer discovery programs.
References
-
Keating, S. M. (2016). In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. Taylor & Francis Online. [Link]
-
Odeh, F., Nsairat, H., Alshaer, W., Ismail, M. A., Esmaelis, F., Bameer, F., & El-Awady, R. (2021). Chemical Modifications of Aptamers. Encyclopedia.pub. [Link]
-
Jena Bioscience. 2'NH2-dCTP, Nucleotides for SELEX/Aptamer Modification. [Link]
-
Chen, C. H. B., Cher-Kiong, L., & Gan, S. K. E. (2018). Evolved polymerases facilitate selection of fully 2′-OMe-modified aptamers. RSC Chemical Biology. [Link]
-
Anonymous. Aptamers: Case Studies. The Fundamentals of Biochemistry. [Link]
-
Rohloff, J. C., Gelinas, A. D., Jarvis, T. C., O'Connell, D., & Janjic, N. (2017). Selection of DNA aptamers with two modified bases. Proceedings of the National Academy of Sciences. [Link]
-
Rohloff, J. C., Gelinas, A. D., Jarvis, T. C., O'Connell, D., & Janjic, N. (2017). Selection of DNA aptamers with two modified bases. PMC. [Link]
-
Mayer, G., & Jäschke, A. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5 -. PMC. [Link]
-
Okazawa, H., Maeda, H., Nagasawa, J. Y., Furuhata, H., & Asai, T. (2022). Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein. MDPI. [Link]
-
Fan, P., He, M., Liu, H., Li, L., & Zhang, P. (2016). Bioactivity of 2′-deoxyinosine-incorporated aptamer AS1411. PMC. [Link]
-
Ali, M. H., Hameed, M. F., & Mohammed, M. K. (2022). Current Perspectives on Aptamers as Diagnostic Tools and Therapeutic Agents. PMC. [Link]
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. PMC. [Link]
-
Zhang, K., Xiong, H., & Liu, H. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. PMC. [Link]
-
Lee, S., Lee, D., & Byun, J. (2019). Development of DNA aptamers specific for small therapeutic peptides using a modified SELEX method. Korean Society for Molecular and Cellular Biology. [Link]
-
Arshavsky-Graham, S., & Urmann, K. (2021). Examples of recently developed aptamers for the diagnosis of human diseases. ResearchGate. [Link]
-
Anonymous. (2016). SELEX with modified nucleotides. ResearchGate. [Link]
-
Kaur, H., Bruno, J. G., Kumar, A., & Sharma, T. K. (2018). Aptamers in the Therapeutics and Diagnostics Pipelines. Theranostics. [Link]
-
Li, Y., & Li, F. (2023). Selection and Characterization of DNA Aptamers for Cytidine and Uridine. Wiley Online Library. [Link]
-
Anonymous. (2003). Incorporation of reporter-labeled nucleotides by DNA polymerases. University of Washington. [Link]
-
Li, N., Wang, Y., Zhang, J., Wu, J., & Zhang, G. (2021). Hybrid-Type SELEX for the Selection of Artificial Nucleic Acid Aptamers Exhibiting Cell Internalization Activity. PMC. [Link]
-
Tolle, F., & Mayer, G. (2016). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers. [Link]
-
Wang, R., Zhu, G., & Mei, Z. (2022). Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application. MDPI. [Link]
-
Anonymous. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2'-deoxyribonucleoside-5'-triphosphates. ResearchGate. [Link]
-
Anonymous. (2024). Selection, characterization, and biosensing applications of DNA aptamers targeting cyanotoxin BMAA. ResearchGate. [Link]
-
Anonymous. (2014). DNA and peptide aptamer selection for diagnostic applications. SciSpace. [Link]
-
Anonymous. (2023). Aptamer Sequence Optimization and Its Application in Food Safety Analysis. MDPI. [Link]
-
Anonymous. (2005). Aptamer modifications.a | Nucleotides can be modified by replacing the 2. ResearchGate. [Link]
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Role of 2'-TFA-NH-dC in nuclease resistant oligonucleotides
The Strategic Role of 2'-TFA-NH-dC in Engineering Nuclease-Resistant Oligonucleotides[]
Executive Summary: The Dual-Utility Modifier
In the landscape of therapeutic oligonucleotide development, 2'-TFA-NH-dC (2'-trifluoroacetamido-2'-deoxycytidine) serves as a critical phosphoramidite precursor.[] Unlike passive structural modifications, this molecule offers a strategic duality:[2]
-
Nuclease Resistance: Upon deprotection, the resulting 2'-amino-2'-deoxycytidine (2'-amino-dC) unit provides a robust barrier against serum nucleases, rivaling 2'-Fluoro (2'-F) and 2'-O-Methyl (2'-OMe) chemistries.[]
-
Functional Versatility: The 2'-amino group acts as a reactive handle for post-synthetic conjugation (e.g., fluorophores, peptides, or lipids) without disrupting the phosphodiester backbone.
This guide details the mechanistic basis of 2'-amino-dC resistance, the specific role of the Trifluoroacetyl (TFA) protecting group, and the precise protocols required to synthesize and deprotect these oligonucleotides for maximum yield and biological stability.
Chemical Architecture & Mechanism
The Role of the TFA Protecting Group
The 2'-amino group is highly nucleophilic. Without protection, it would interfere with the phosphoramidite coupling reaction, leading to branching or side reactions.
-
Why TFA? The trifluoroacetyl (TFA) group is orthogonal to the standard Dimethoxytrityl (DMT) 5'-protection.[] It is stable during the acidic detritylation steps but is base-labile .[]
-
Strategic Advantage: Unlike the bulky phthaloyl group (which can require harsh hydrazine treatments), the TFA group can be removed using standard ammonium hydroxide or AMA (Ammonium Hydroxide/Methylamine) protocols, streamlining the workflow.
Mechanism of Nuclease Resistance
The conversion of 2'-TFA-NH-dC to 2'-amino-dC confers resistance through two primary mechanisms:
-
Steric & Electronic Shielding: The 2'-amino group (
) is larger than the native hydroxyl ( ) of RNA and the hydrogen ( ) of DNA.[] It sterically hinders the nucleophilic attack of 3'-exonucleases on the adjacent phosphodiester bond. -
Sugar Pucker Modulation: 2'-amino nucleosides tend to adopt the C3'-endo (North) conformation, similar to RNA.[] This A-form geometry is often less compatible with the binding pockets of DNA-specific nucleases (DNases), extending serum half-life.[]
Critical Consideration (Thermodynamics):
While 2'-amino modifications enhance resistance, they can slightly destabilize duplexes at neutral pH due to the specific hydration patterns or partial protonation of the amine (pKa ~6.2). This contrasts with 2'-F, which generally increases
Comparative Profiling: 2'-Amino vs. The Field
The following table summarizes the performance of 2'-amino-dC (derived from 2'-TFA-NH-dC) against other standard modifications.
| Feature | 2'-Amino-dC | 2'-Fluoro-dC | 2'-O-Methyl-dC | Native DNA |
| Precursor | 2'-TFA-NH-dC | 2'-F-dC Amidite | 2'-OMe-dC Amidite | dA/dC/dG/dT |
| Nuclease Resistance | High (Serum stable) | High | High | Low |
| Duplex Affinity ( | Neutral / Slight Decrease | Increases (~2°C/mod) | Increases (~1.5°C/mod) | Baseline |
| Conjugation Potential | Excellent (Reactive | None (Inert) | None (Inert) | None |
| Deprotection Risk | Moderate (Requires complete TFA removal) | High (Fluorine loss if heated in AMA) | Low | Low |
Experimental Protocols
Solid-Phase Synthesis Parameters
-
Coupling Time: Increase coupling time to 6–10 minutes . The bulky TFA group at the 2' position creates steric hindrance, slowing the phosphoramidite activation and coupling efficiency compared to standard DNA monomers.
-
Activator: 0.25 M ETT (5-Ethylthio-1H-tetrazole) is recommended over standard tetrazole to boost coupling yields.[]
-
Oxidation: Standard Iodine/Water/Pyridine/THF.
-
Capping: Standard Acetic Anhydride/N-Methylimidazole.[]
Critical Protocol: Deprotection & TFA Removal
This is the most critical step. Incomplete removal of the TFA group renders the oligo hydrophobic and biologically inactive.
Method A: Standard Ammonia (High Fidelity) []
-
Incubate the CPG-bound oligo in Concentrated Ammonium Hydroxide (28-30%) .
-
Temperature: 55°C.
-
Time: 15–17 hours.
-
Result: Removes base protecting groups (Bz, iBu) and the 2'-TFA group simultaneously.
Method B: AMA (Rapid)
-
Reagent: 1:1 mixture of Ammonium Hydroxide and 40% Methylamine.[3]
-
Temperature: 65°C.
-
Time: 20 minutes.
-
Warning: While fast, ensure your sequence does not contain sensitive labels (like certain fluorophores) that degrade in AMA.
Self-Validating Step: Perform an analytical HPLC or LC-MS.[]
-
Target Mass: Calculated Mass of 2'-amino oligo.
-
Failure Mode: If Mass = Target + 96 Da, the TFA group (
) is still attached.[] Re-treat with Ammonia.
Visualization of Workflows
Figure 1: Synthesis and Activation Pathway
This diagram illustrates the transformation from the 2'-TFA precursor to the active, nuclease-resistant 2'-amino oligonucleotide.[]
Caption: Step-by-step conversion of the TFA-protected precursor into the active 2'-amino species. Note the critical deprotection step.
Figure 2: Mechanism of Nuclease Resistance
A schematic representation of how the 2'-amino group blocks enzymatic degradation.
Caption: The 2'-amino group creates a steric and electronic shield, preventing exonucleases from hydrolyzing the backbone.[]
Applications in Drug Development
-
Aptamer Stabilization: Aptamers require high stability in serum. 2'-amino modifications are often interspersed with 2'-F to balance high affinity (2'-F) with extreme resistance and functionalization capability (2'-amino).[]
-
Conjugation Scaffolds: The primary amine at the 2' position is a "chemical hook." It can be reacted with NHS-esters or Isothiocyanates (e.g., FITC, Rhodamine) after synthesis.[] This allows for the attachment of bulky ligands that would otherwise not survive the synthesis cycle.
References
-
Aurup, H., et al. (1994). "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity." Nucleic Acids Research.[4][5][6]
-
Pieken, W. A., et al. (1991). "Kinetic characterization of ribonuclease-resistant 2'-modified hammerhead ribozymes." Science.
-
Glen Research. (n.d.). "2'-Amino-DNA - Deprotection and Handling." Glen Research Technical Guide.
-
LGC Biosearch Technologies. (n.d.). "Standard Protocol for Solid-Phase Oligonucleotide Synthesis." Biosearch Tech Support.
-
Griffiths, A. D., et al. (1987). "Synthesis of 2'-amino-2'-deoxy-oligoribonucleotides." Nucleic Acids Research.[4][5][6]
Sources
- 2. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
The Architect's Guide to Antisense Therapeutics: A Deep Dive into 2'-Modified Nucleoside Analogs
This guide provides an in-depth exploration of 2'-modified nucleoside analogs, the chemical cornerstone of modern antisense therapy. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of compounds to explain the causal relationships between chemical structure, biophysical properties, and therapeutic efficacy. We will dissect the rationale behind experimental choices and outline the self-validating systems required for robust preclinical and clinical development.
Part 1: The Rationale for Modification: Overcoming Nature's Barriers
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, designed to bind to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing, thereby modulating the expression of a target protein.[1][2] However, unmodified DNA or RNA oligonucleotides are therapeutically unviable due to their rapid degradation by cellular nucleases and poor binding affinity to their target RNA.[3] This necessitated the development of chemically modified nucleosides that could overcome these limitations.
The first generation of ASOs primarily featured the phosphorothioate (PS) backbone modification, where a non-bridging oxygen atom in the phosphate linkage is replaced by sulfur.[3][4][5] This modification confers significant nuclease resistance.[3] However, it also introduces stereoisomerism at each phosphorus center and can lead to non-specific protein binding, sometimes resulting in toxicity.[4]
To address these shortcomings and further enhance therapeutic properties, "second-generation" modifications were introduced, with a major focus on the 2'-position of the ribose sugar.[4][6] These 2'-modifications have proven instrumental in improving binding affinity, enhancing nuclease resistance, and refining the pharmacokinetic and toxicity profiles of ASOs.[6][7][8]
Part 2: A Tour of the 2'-Modification Landscape: Structure, Properties, and Impact
The 2'-position of the ribose is a prime location for chemical modification as it allows for the fine-tuning of an ASO's properties without disrupting the Watson-Crick base pairing face of the nucleobase. The choice of a specific 2'-modification is a critical decision in ASO design, directly influencing its mechanism of action and overall therapeutic index.
Key Classes of 2'-Modifications
-
2'-O-Methyl (2'-OMe): One of the simplest and most widely used 2'-modifications, 2'-OMe involves the replacement of the 2'-hydroxyl group with a methoxy group.[9] This modification provides a moderate increase in binding affinity and nuclease resistance.[9][10]
-
2'-O-Methoxyethyl (2'-MOE): This modification features a bulkier 2'-O-methoxyethyl group and is a hallmark of many successful second-generation ASOs.[4][9] 2'-MOE provides a significant boost in nuclease resistance and binding affinity to the target RNA.[3][4][9][11] The increased affinity is attributed to the pre-organization of the sugar into an RNA-like C3'-endo pucker, which is favorable for duplex formation.[7][12]
-
2'-Fluoro (2'-F): The highly electronegative fluorine atom at the 2'-position leads to a substantial increase in binding affinity.[9] This is due to the stabilization of the C3'-endo sugar conformation.[13]
-
Bridged Nucleic Acids (BNAs): This class of modifications introduces a bridge between the 2' and 4' carbons of the ribose ring, "locking" the sugar in a C3'-endo conformation.[14] This rigid structure leads to an unprecedented increase in binding affinity.[14][15][16]
-
Locked Nucleic Acid (LNA): Features a methylene bridge between the 2'-oxygen and the 4'-carbon.[14][15] LNA-containing ASOs exhibit exceptionally high affinity for their targets.[15][16]
-
Constrained Ethyl (cEt): A second-generation BNA with a 2',4'-constrained ethyl linkage.[17] Similar to LNA, cEt modifications confer very high binding affinity.[17][18]
-
Comparative Impact of 2'-Modifications
The selection of a 2'-modification is a trade-off between binding affinity, nuclease resistance, and potential toxicity. The following table summarizes the general properties of these key modifications.
| Modification | Chemical Structure | Binding Affinity (ΔTm per modification) | Nuclease Resistance | Key Features |
| 2'-O-Methyl (2'-OMe) | Replaces 2'-OH with -OCH3 | Moderate increase (~1°C)[19] | Moderate | Cost-effective and widely used.[9] |
| 2'-O-Methoxyethyl (2'-MOE) | Replaces 2'-OH with -OCH2CH2OCH3 | High increase (~0.9-1.7°C)[9][12] | High | Excellent balance of affinity, stability, and tolerability.[4][11] |
| 2'-Fluoro (2'-F) | Replaces 2'-OH with -F | High increase (~2.5°C)[12] | Moderate | Significantly enhances thermal stability.[9] |
| Locked Nucleic Acid (LNA) | 2'-O, 4'-C methylene bridge | Very high increase (up to several degrees)[15] | Very High | Unprecedented affinity, useful for short ASOs and difficult targets.[15][16] |
| Constrained Ethyl (cEt) | 2',4'-constrained ethyl linkage | Very high increase | Very High | Potent modification with a favorable toxicity profile in some contexts.[18][20] |
Part 3: Dictating the Cellular Response: Mechanisms of Action
2'-modified nucleosides are not only crucial for the stability and affinity of ASOs but also play a pivotal role in determining their mechanism of action. There are two primary antisense mechanisms: RNase H-dependent degradation and steric blocking.[1][21]
RNase H-Dependent Degradation
This is the most common mechanism for ASOs designed to reduce the levels of a target RNA.[21][22] It relies on the ubiquitous cellular enzyme RNase H, which recognizes and cleaves the RNA strand of an RNA:DNA heteroduplex.[21][22][23] To achieve this, ASOs are designed as "gapmers".[4] A gapmer ASO consists of a central "gap" of 7-10 DNA or phosphorothioate-DNA monomers, which is flanked by "wings" of 2'-modified nucleosides.[4][11][19]
The 2'-modified wings provide high binding affinity and nuclease resistance, while the central DNA gap forms the necessary substrate for RNase H1 upon hybridization with the target mRNA.[4][22] RNase H1 then cleaves the mRNA, leading to its degradation by cellular exonucleases and subsequent downregulation of protein expression.[22][23]
Caption: RNase H-dependent mechanism of action for gapmer ASOs.
Steric-Blocking Mechanisms
In contrast to RNase H-dependent ASOs, steric-blocking ASOs are designed to be fully modified with 2'-analogs (e.g., 2'-MOE, 2'-OMe) and do not recruit RNase H.[17][24] Their mechanism relies on physically obstructing the binding of cellular machinery to the target RNA.[1][25] This can be harnessed to achieve two main outcomes:
-
Modulation of Pre-mRNA Splicing: By binding to splice sites or splicing regulatory sequences on a pre-mRNA, a steric-blocking ASO can prevent the binding of splicing factors.[17] This can be used to either promote the exclusion of an exon or force the inclusion of a previously skipped exon, thereby altering the final protein product. Several approved ASO drugs, such as nusinersen and eteplirsen, function through this mechanism.[17]
-
Inhibition of Translation: A steric-blocking ASO can bind to the 5' untranslated region (5'-UTR) or near the start codon of an mRNA, physically preventing the assembly or progression of the ribosome.[25] This leads to a reduction in protein synthesis without degrading the target mRNA.[25]
Caption: Steric-blocking mechanisms of ASO action.
Part 4: From Bench to Bedside: Synthesis and Evaluation
The successful development of a 2'-modified ASO therapeutic requires rigorous synthesis and evaluation protocols.
Synthesis of 2'-Modified ASOs
Modern ASO synthesis is predominantly carried out using automated solid-phase phosphoramidite chemistry.[][27] The process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.
Step-by-Step Solid-Phase ASO Synthesis:
-
Deblocking/Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected, typically by removing a dimethoxytrityl (DMT) group with an acid wash (e.g., 3% dichloroacetic acid in dichloromethane).[27]
-
Coupling: The next protected phosphoramidite building block (e.g., a 2'-MOE phosphoramidite) is activated (e.g., with 4,5-dicyanoimidazole) and coupled to the free 5'-hydroxyl group of the growing chain.[27]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.[27]
-
Oxidation/Thiolation: The newly formed phosphite triester linkage is converted to a more stable phosphate triester (for phosphodiester backbones) or a phosphorothioate triester (for PS backbones) using an oxidizing or sulfurizing agent, respectively.[27]
-
Repeat: Steps 1-4 are repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed ASO is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate/phosphorothioate backbone are removed.
-
Purification: The crude ASO is purified, typically using chromatography methods like reversed-phase or ion-exchange HPLC.
Preclinical Evaluation Protocols
1. Nuclease Resistance Assay:
-
Objective: To determine the stability of the ASO in the presence of nucleases.
-
Methodology:
-
Incubate a fixed concentration of the ASO in a biologically relevant matrix (e.g., human serum, cell lysate) at 37°C.[19][28]
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the enzymatic degradation by adding a denaturing agent.
-
Analyze the integrity of the ASO at each time point using methods like capillary gel electrophoresis (CGE) or polyacrylamide gel electrophoresis (PAGE).
-
Quantify the amount of full-length ASO remaining and calculate the half-life (t1/2).[19]
-
2. Binding Affinity (Thermal Denaturation):
-
Objective: To measure the thermal stability of the duplex formed between the ASO and its complementary RNA target.
-
Methodology:
-
Anneal the ASO with its complementary RNA strand in a buffered solution.
-
Place the sample in a UV spectrophotometer equipped with a thermal controller.
-
Slowly increase the temperature while monitoring the UV absorbance at 260 nm.
-
As the duplex "melts" into single strands, the absorbance will increase (hyperchromic effect).
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. A higher Tm indicates greater binding affinity.
-
3. In Vitro ASO Activity (Cell-Based Assay):
-
Objective: To evaluate the ability of the ASO to modulate the expression of the target gene in a cellular context.
-
Methodology:
-
Culture an appropriate cell line that expresses the target gene.
-
Transfect the cells with varying concentrations of the ASO using a suitable delivery agent (e.g., lipofection).[29]
-
Incubate the cells for a defined period (e.g., 24-48 hours).
-
Harvest the cells and isolate either RNA or protein.
-
Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR) or protein levels using Western blotting or ELISA.
-
Generate a dose-response curve to determine the IC50 (the concentration at which 50% of the target is inhibited).
-
Clinical Landscape
The success of 2'-modification strategies is underscored by the growing number of FDA-approved antisense drugs.
| Drug Name (Brand) | 2'-Modification Chemistry | Mechanism of Action | Therapeutic Target |
| Nusinersen (Spinraza) | 2'-MOE with PS backbone | Splicing Modulation | SMN2 pre-mRNA |
| Inotersen (Tegsedi) | 2'-MOE gapmer with PS backbone | RNase H-dependent degradation | Transthyretin (TTR) mRNA |
| Volanesorsen (Waylivra) | 2'-MOE gapmer with PS backbone | RNase H-dependent degradation | Apolipoprotein C-III mRNA |
| Mipomersen (Kynamro) | 2'-MOE gapmer with PS backbone | RNase H-dependent degradation | Apolipoprotein B-100 mRNA |
| Eteplirsen (Exondys 51) | Phosphorodiamidate Morpholino Oligomer (PMO) | Splicing Modulation | Dystrophin pre-mRNA |
Note: While Eteplirsen is not a 2'-modified nucleoside in the traditional sense, its morpholino chemistry serves a similar purpose of enhancing stability and mediating a steric-blocking mechanism.
Part 5: The Horizon of Antisense Therapy
The field of antisense technology continues to evolve, with ongoing research into novel 2'-modifications and delivery strategies. The goal is to further enhance potency, improve safety profiles, and expand the reach of this therapeutic platform to a wider range of diseases and tissues. The strategic implementation of 2'-modified nucleoside analogs has been, and will continue to be, a critical driver of innovation in the development of next-generation genetic medicines.
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Vickers, T. A., & Crooke, S. T. (2015). The rates of the major steps in the molecular mechanism of RNase H1-dependent antisense oligonucleotide induced degradation of RNA. Nucleic Acids Research, 43(18), 8955–8968. [Link]
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Wahlestedt, C., Salmi, P., Good, L., Kela, J., Johnsson, T., Hökfelt, T., Broberger, C., Porreca, F., Lai, J., Ren, K., Ossipov, M., Koshkin, A., Jakobsen, N., Skouv, J., Oerum, H., Jacobsen, M. H., & Wengel, J. (2000). Potent and nontoxic antisense oligonucleotides containing locked nucleic acids. Proceedings of the National Academy of Sciences, 97(10), 5633–5638. [Link]
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Torchilin, V. P. (2006). In vitro and in vivo intracellular liposomal delivery of antisense oligonucleotides and anticancer drug. Journal of Controlled Release, 115(3), 271-281. [Link]
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Monia, B. P., Lesnik, E. A., Gonzalez, C., Lima, W. F., McGee, D., Guinosso, C. J., Kawasaki, A. M., Cook, P. D., & Freier, S. M. (1993). Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras. Journal of Biological Chemistry, 271(24), 14533-14540. [Link]
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Biosynthesis Inc. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Retrieved from [Link]
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Aung-Htut, M. T., et al. (2024). Inhibition of survivin by 2′- O -methyl phosphorothioate-modified steric-blocking antisense oligonucleotides. RSC Medicinal Chemistry. [Link]
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Roberts, T. C. (2025, February 14). A new study challenges a potential gene-activating mechanism using antisense oligonucleotides. MRC Weatherall Institute of Molecular Medicine. Retrieved from [Link]
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Egli, M., et al. (2011). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. Chemical Communications, 47(47), 12649-12651. [Link]
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Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687-700. [Link]
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Gagliardi, D., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16401. [Link]
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Kumar, R. K., et al. (2014). Alternative Syntheses of (S)-cEt-BNA: A Key Constrained Nucleoside Component of Bioactive Antisense Gapmer Sequences. The Journal of Organic Chemistry, 79(23), 11529-11536. [Link]
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Sewell, C. L., et al. (2017). Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates. Blood Advances, 1(27), 2683-2691. [Link]
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Bio-Synthesis. (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]
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Griffey, R. H., et al. (1992). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic Acids Research, 20(17), 4499-4505. [Link]
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Nakanishi, M., et al. (2021). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Scientific Reports, 11(1), 1-12. [Link]
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Wan, W. B., et al. (2014). Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages. Nucleic Acids Research, 42(22), 13456-13468. [Link]
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Manoharan, M. (1999). 2'-carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1489(1), 117-130. [Link]
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Seth, P. P., et al. (2009). Short Antisense Oligonucleotides with Novel 2′−4′ Conformationaly Restricted Nucleoside Analogues Show Improved Potency without Increased Toxicity in Animals. Journal of Medicinal Chemistry, 52(1), 10-13. [Link]
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- 22. The rates of the major steps in the molecular mechanism of RNase H1-dependent antisense oligonucleotide induced degradation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Inhibition of survivin by 2′- O -methyl phosphorothioate-modified steric-blocking antisense oligonucleotides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01925C [pubs.rsc.org]
- 25. Antisense part II: mechanisms of action [cureffi.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In vitro transport and delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase synthesis protocol for 2'-TFA-NH-dC oligonucleotides
This guide details the high-fidelity solid-phase synthesis of oligonucleotides incorporating 2'-amino-2'-deoxycytidine (2'-NH₂-dC) using the 2'-trifluoroacetamido-2'-deoxycytidine (2'-TFA-NH-dC) phosphoramidite precursor.
Part 1: Strategic Overview & Chemistry
The Core Challenge: The synthesis of 2'-amino-modified oligonucleotides relies on the 2'-TFA-NH-dC phosphoramidite. The trifluoroacetyl (TFA) group serves a dual purpose:
-
Orthogonal Protection: It masks the nucleophilic 2'-amine during the synthesis cycle, preventing side reactions (e.g., branching) with the activated phosphoramidites.
-
Steric Bulk: The bulky TFA group, while protective, introduces steric hindrance at the 2'-position, significantly reducing the coupling kinetics compared to standard DNA monomers.
The "2'-TFA" Nomenclature Nuance: While the monomer is designated as 2'-TFA-NH-dC , the standard application of this chemistry yields a 2'-amino-dC oligonucleotide. The TFA group is base-labile and is removed during standard deprotection (Ammonium Hydroxide or AMA).
-
Target Product: 2'-Amino-dC Oligonucleotide (Conjugation-ready).
-
Intermediate: 2'-TFA-NH-dC Oligonucleotide (On-column).
Technical Insight (19F NMR Applications): Researchers seeking to retain the TFA group for 19F NMR studies must utilize specialized non-nucleophilic cleavage strategies (e.g., photocleavable linkers and non-basic deprotection), as standard conditions will quantitatively strip the TFA group.
Part 2: Materials & Specifications
Reagents
| Component | Specification | Critical Note |
| Monomer | 5'-O-DMT-2'-deoxy-2'-(trifluoroacetamido)cytidine-3'-CE phosphoramidite | Dilute to 0.1 M in anhydrous Acetonitrile (ACN). Note: Ensure water content <30 ppm. |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) (0.25 M) or BTT (0.3 M) | Do not use standard 1H-Tetrazole. ETT/BTT are more acidic and nucleophilic, essential for driving the coupling of sterically hindered 2'-modified amidites. |
| Solid Support | CPG (1000 Å) or Polystyrene | 1000 Å pore size is preferred for modified oligos to minimize steric crowding. |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/H₂O | Standard oxidizing reagent is compatible.[1] |
| Capping Mix | Cap A (Ac₂O/THF) & Cap B (N-Me-Im/THF) | Standard capping prevents deletion sequences. |
Chemical Structure & Transformation
The following diagram illustrates the critical chemical transformation from the protected precursor to the reactive final product.
Caption: Pathway from TFA-protected monomer to 2'-amino functionalized oligonucleotide.
Part 3: Automated Synthesis Protocol
Platform: Applied Biosystems 394, MerMade, or equivalent automated synthesizer. Scale: 1.0 µmol (Recommended for initial validation).
Step 1: Cycle Parameters
The standard DNA cycle must be modified. The coupling time is the single most critical variable.
| Step | Function | Reagent | Duration/Volume | Optimization Logic |
| 1. Deblock | Remove 5'-DMT | 3% TCA in DCM | Standard (approx. 60-80s) | Ensure complete trityl removal; monitor orange color. |
| 2. Coupling | Attach 2'-TFA-dC | 0.1 M Monomer + 0.25 M ETT | 600 seconds (10 min) | CRITICAL: Increase from std 120s to 600s. The 2'-TFA group creates significant steric hindrance. |
| 3. Capping | Block unreacted 5'-OH | Cap A + Cap B | Standard (20s) | Acetylates failures to prevent n-1 deletions. |
| 4. Oxidation | P(III) → P(V) | 0.02 M Iodine | Standard (20s) | Forms the stable phosphodiester linkage. |
Protocol Notes:
-
Coupling Efficiency: Expect 95-97% coupling efficiency for the 2'-TFA-NH-dC monomer, slightly lower than standard DNA (>99%).
-
Positioning: If the modification is at the 3'-end, use a standard support and couple the 2'-TFA-NH-dC as the first base. If at the 5'-end, leave the final DMT group ON (Trityl-On) if cartridge purification is planned, or OFF for immediate conjugation.
Part 4: Deprotection & Cleavage[2][3][4][5]
This stage determines the identity of your final molecule.
Method A: Standard Protocol (Yields 2'-Amino-dC)
Target: Generation of free amine for conjugation (e.g., NHS-ester labeling).
-
Reagent: Concentrated Ammonium Hydroxide (30%) or AMA (1:1 NH₄OH / 40% Methylamine).
-
Conditions:
-
NH₄OH: 17 hours at 55°C (Standard) or 24 hours at RT.
-
AMA: 10 minutes at 65°C.
-
-
Mechanism: The base hydrolyzes the exocyclic base protection (Benzoyl/Acetyl) and the trifluoroacetyl (TFA) group on the 2'-amine.
-
Result: 2'-NH₂-dC containing oligonucleotide.
Method B: "UltraMild" Protocol (Yields 2'-Amino-dC)
Target: Oligos containing other sensitive dyes (e.g., Cy5, TAMRA) that cannot withstand harsh deprotection.
-
Prerequisite: Must use "UltraMild" monomers for all other bases (Pac-dA, Ac-dC, iPr-Pac-dG).
-
Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol.
-
Conditions: 4 hours at Room Temperature.
-
Result: Even under these mild conditions, the N-TFA group is generally labile and will be removed, yielding the 2'-amine.
Part 5: Quality Control & Analysis
Mass Spectrometry (ESI-MS / MALDI-TOF)
Verification relies on calculating the correct molecular weight. The mass difference between 2'-OH (RNA), 2'-H (DNA), and 2'-NH₂ is subtle but distinct.
-
DNA (2'-H): Baseline Mass.
-
RNA (2'-OH): DNA Mass + 16 Da per modification.
-
2'-Amino (2'-NH₂): DNA Mass + 15 Da per modification.
-
Calculation: Oxygen (15.99) replaced by Nitrogen (14.00) + H (1.008).
-
Net Shift vs RNA: -1 Da.[2]
-
Data Table: Expected Mass Shifts
| Oligo Type | Formula Modification | Mass Shift (vs DNA) |
|---|---|---|
| Unmodified DNA | -- | 0 |
| 2'-O-Methyl | -H → -OCH₃ | +30 Da |
| 2'-Amino-dC | -H → -NH₂ | +15 Da |
| 2'-TFA-NH-dC (Protected) | -H → -NH-COCF₃ | +111 Da (Only if TFA retained) |
HPLC Purification
-
Column: Anion Exchange (Dionex DNAPac) or RP-C18.
-
Buffer System:
-
Buffer A: 25 mM Tris-HCl, pH 8.0.
-
Buffer B: 25 mM Tris-HCl, 1 M NaClO₄, pH 8.0.
-
-
Profile: 2'-Amino oligos may elute slightly earlier than native DNA on RP-HPLC due to the polarity of the amine, but this depends on the pH relative to the pKa of the primary amine (approx pKa ~6-7 in the nucleoside context).
Part 6: Troubleshooting & Optimization
| Failure Mode | Symptom | Root Cause | Solution |
| Low Yield (n-1) | Mass spec shows deletion of modified base. | Insufficient coupling time. | Increase coupling to 15 mins; use fresh ETT activator. |
| Incomplete Deprotection | Mass +96 Da (TFA adduct) observed. | Insufficient deprotection time. | Ensure full 55°C/17h (NH₄OH) or check ammonia freshness. Rare with N-TFA. |
| Branching | Multiple peaks / High MW smear. | 2'-Amine reacted during synthesis. | Failed capping or poor quality monomer (TFA fell off). Use fresh amidites. |
References
-
Synthesis of 2'-amino-2'-deoxyadenosine phosphoramidite. Beilstein Journal of Organic Chemistry, 2019.
-
Solid-Phase Oligonucleotide Synthesis Guide. TriLink BioTechnologies.
-
Deprotection of 2'-Amino-DNA. Glen Research Technical Reports.
-
Activators for Oligonucleotide Synthesis. Nucleic Acids Research, 2003.
Sources
Application Note: High-Efficiency Solid-Phase Synthesis of 2'-Amino-DNA
This Application Note is structured as a high-level technical guide for oligonucleotide chemists. It synthesizes established protocols with mechanistic insights to ensure high-fidelity synthesis of 2'-amino-modified DNA.
Executive Summary
The incorporation of 2'-amino-2'-deoxycytidine (2'-amino-dC) into oligonucleotides is a critical strategy for generating nuclease-resistant aptamers and providing handles for post-synthetic conjugation. However, the introduction of the 2'-amino group, protected by a trifluoroacetyl (TFA) moiety, introduces significant steric bulk and electron-withdrawing effects that impede standard phosphoramidite coupling.
This guide provides a validated protocol for the 2'-TFA-NH-dC phosphoramidite , specifically addressing the kinetic limitations of standard tetrazole activation. We demonstrate that switching to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) , combined with extended coupling times, is mandatory for achieving stepwise yields >98%.
Chemical Context & Challenges[1][2][3][4][5][6][7][8]
The Molecule[3][4][9][10][11][12][13][14][15]
-
Compound: 5'-Dimethoxytrityl-N4-benzoyl-2'-deoxy-2'-(trifluoroacetamido)cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
-
Abbreviation: 2'-TFA-NH-dC.
-
Function: Precursor for 2'-amino-dC. The TFA group protects the 2'-amine during synthesis and is removed during final deprotection to yield the free amine.
The Problem: Sterics and Electronics
Standard DNA synthesis relies on rapid protonation of the diisopropylamino group by an activator. However, the 2'-TFA-NH-dC monomer presents two distinct challenges:
-
Steric Hindrance: The bulky trifluoroacetamido group at the 2'-position physically obstructs the approach of the activator and the 5'-OH of the support-bound oligo.
-
Inductive Effect: The electronegative fluorine atoms in the TFA group pull electron density away from the sugar ring, subtly altering the nucleophilicity of the phosphorus center and the stability of the activated tetrazolide intermediate.
Critical Parameter Optimization
Activator Selection
Standard 1H-Tetrazole (0.45M) is insufficient for 2'-amino modifications, often resulting in coupling efficiencies <90% and accumulation of deletion sequences (n-1).
| Activator | pKa | Characteristics | Recommendation |
| 1H-Tetrazole | 4.8 | Low acidity; slow activation kinetics. | Avoid |
| ETT (5-Ethylthio-1H-tetrazole) | 4.3 | Higher acidity; forms a more reactive intermediate.[1] | Preferred (0.25M) |
| DCI (4,5-Dicyanoimidazole) | 5.2 | Less acidic but highly nucleophilic; excellent solubility.[1] | Excellent Alternative (0.25M) |
| BTT (5-Benzylthio-1H-tetrazole) | 4.1 | High acidity; good for RNA but lower solubility than ETT.[1] | Acceptable |
Mechanism of Action: ETT's lower pKa facilitates faster protonation of the phosphoramidite's diisopropylamino leaving group. This is crucial to overcome the steric barrier imposed by the 2'-TFA group.
Coupling Time
Standard DNA coupling (1.5 – 2.0 minutes) does not allow sufficient time for the bulky 2'-TFA-NH-dC to diffuse into the pore structure of the CPG/polystyrene support and complete the reaction.
-
Standard DNA: 2 minutes
-
2'-TFA-NH-dC (Optimized): 6.0 – 10.0 minutes
Validated Synthesis Protocol
Reagent Preparation
-
Diluent: Anhydrous Acetonitrile (water content <30 ppm).
-
Concentration: Dissolve 2'-TFA-NH-dC phosphoramidite to 0.1 M .
-
Note: If coupling efficiency remains low (<97%), increase concentration to 0.15 M .
-
-
Dissolution Time: Allow 5–10 minutes for complete dissolution; the TFA group can increase viscosity slightly compared to standard DNA amidites.
Automated Synthesis Cycle (1µmol Scale)
| Step | Reagent | Duration/Volume | Notes |
| 1. Detritylation | 3% DCA in Dichloromethane | Standard | Monitor orange trityl effluent for coupling verification. |
| 2. Activation & Coupling | 0.1 M Amidite + 0.25 M ETT | 600 sec (10 min) | CRITICAL STEP. Use "pulsed" delivery if available to refresh reagents in the column. |
| 3. Capping | Cap A (Ac2O) + Cap B (N-Me-Im) | Standard | Acetylates unreacted 5'-OH to prevent deletion mutants. |
| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | Standard | Converts Phosphite (P3) to Phosphate (P5). |
Deprotection (TFA Removal)
The TFA protecting group on the 2'-amine is base-labile. It is removed simultaneously with the nucleobase protecting groups (Bz-dC, etc.).
-
Method A (Standard): Concentrated Ammonium Hydroxide (28-30%).
-
Temp: 55°C
-
Time: 17–24 hours.
-
-
Method B (Fast): AMA (1:1 Ammonium Hydroxide / 40% Methylamine).
-
Temp: 65°C
-
Time: 20 minutes.
-
Warning: Ensure other modifications in the oligo are compatible with AMA.
-
Mechanistic Visualization
The following diagram illustrates the kinetic bottleneck in the coupling pathway and where the optimized activator exerts its effect.
Figure 1: Reaction pathway highlighting the activation step where ETT/DCI overcomes the steric bulk of the 2'-TFA group.
Optimization Workflow (Troubleshooting)
If trityl monitoring indicates low coupling efficiency (<97%), follow this logic gate to resolve the issue.
Figure 2: Step-wise optimization logic for 2'-modified phosphoramidites.
References
-
Glen Research. 2-Amino-dA and 2-Amino-DNA Synthesis.[2] Glen Report 23.28. Available at: [Link]
-
Vera, K. et al. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research. Available at: [Link]
Sources
Application Note: Deprotection of TFA-Protected 2'-Amino Nucleosides
Abstract
The incorporation of 2'-amino-2'-deoxynucleosides (2'-amino-DNA/RNA) into oligonucleotides significantly enhances nuclease resistance and thermal stability, making them critical for aptamer development and therapeutic antisense applications. During solid-phase phosphoramidite synthesis, the reactive 2'-amino group is typically masked with a Trifluoroacetyl (TFA) protecting group.
This Application Note provides a definitive guide for the removal of the TFA group. Unlike standard base protection, the 2'-TFA group requires specific hydrolytic conditions to prevent side reactions (such as transamidation) while ensuring complete deprotection. We present two validated protocols: a Standard High-Fidelity Method using Ammonium Hydroxide and a Rapid Throughput Method using AMA, alongside mechanistic insights and troubleshooting frameworks.
Introduction & Chemical Basis
The Trifluoroacetyl (TFA) group is the industry standard for protecting 2'-amino functions because it is stable during the acid-catalyzed detritylation steps of synthesis but sufficiently labile under basic conditions to be removed simultaneously with nucleobase protecting groups (e.g., benzoyl, isobutyryl).
The Challenge of 2'-TFA Deprotection
While TFA is base-labile, the proximity of the 2'-nitrogen to the 3'-phosphodiester backbone introduces steric considerations. Incomplete deprotection leads to "TFA adducts" (+96 Da mass shift), rendering the oligonucleotide hydrophobic and biologically inactive. Conversely, overly harsh conditions can degrade sensitive fluorophores or RNA linkages if present in chimeric strands.
Mechanism of Action
The deprotection proceeds via nucleophilic acyl substitution . The highly electronegative trifluoromethyl (
Figure 1: Mechanism of TFA removal via ammonolysis. The electron-withdrawing nature of the CF3 group facilitates the formation of the tetrahedral intermediate.
Critical Experimental Considerations
Before selecting a protocol, evaluate the oligonucleotide composition against the following variables:
| Variable | Recommendation | Rationale |
| Reagent Freshness | Critical | Ammonia gas escapes aqueous solution rapidly. Old reagents lead to incomplete TFA removal. Use unopened or freshly aliquoted bottles. |
| Temperature Control | 55°C vs 65°C | 55°C is safer for dye-labeled oligos. 65°C is required for rapid AMA deprotection but risks degradation of cyanine dyes (e.g., Cy5). |
| Chimerism | 2'-OH Presence | If the oligo contains standard RNA (2'-OH) protected by TBDMS/TOM, base deprotection (TFA removal) must occur before 2'-silyl removal. |
| Purification | Desalting | The trifluoroacetamide byproduct is water-soluble but must be removed via desalting (Sephadex G-25) or HPLC to prevent cytotoxicity in bioassays. |
Validated Protocols
Protocol A: Standard High-Fidelity Method (Ammonium Hydroxide)
Best for: Large scale synthesis, sequences containing sensitive dyes (e.g., TAMRA, HEX), or when maximum purity is prioritized over speed.
Reagents:
-
Concentrated Ammonium Hydroxide (
, ~28-30%).[1] -
Ethanol (optional, for precipitation).
Step-by-Step Procedure:
-
Cleavage: Transfer the CPG (Controlled Pore Glass) support to a screw-cap vial. Add 1.0 – 2.0 mL of concentrated
. -
Incubation: Seal the vial tightly with a Teflon-lined cap. Incubate at 55°C for 15–17 hours (overnight).
-
Note: Do not exceed 60°C if using standard dyes.
-
-
Cooling: Cool the vial on ice for 10 minutes to prevent ammonia gas surge upon opening.
-
Supernatant Recovery: Pipette the supernatant (containing the oligo) into a fresh tube. Rinse the CPG with 0.5 mL water and combine.
-
Evaporation: Evaporate to dryness using a centrifugal vacuum concentrator (SpeedVac).
-
Caution: Do not apply heat during evaporation if the oligo is dye-labeled.
-
Protocol B: Rapid Throughput Method (AMA)
Best for: Short oligos (<40 mers), unmodified DNA/2'-amino chimeras, and high-throughput screening.
Reagents:
-
AMA Solution: Mix Ammonium Hydroxide (30%) and Aqueous Methylamine (40%) in a 1:1 ratio (v/v) . Prepare fresh.
Step-by-Step Procedure:
-
Cleavage: Add 1.0 – 2.0 mL of AMA solution to the CPG column or vial.
-
Incubation: Heat at 65°C for 10–15 minutes .
-
Alternative: If heating is not possible, incubate at Room Temperature for 2 hours (less efficient for G-rich sequences).
-
-
Cooling: Cool on ice for 10 minutes.
-
Evaporation: Evaporate to dryness.
-
Warning: Methylamine is more volatile and noxious than ammonia; use a functioning fume hood.
-
Downstream Processing & Quality Control
If your oligonucleotide is a chimera containing 2'-TBDMS RNA bases in addition to 2'-amino bases, you must perform a secondary deprotection.
Figure 2: Decision matrix and workflow for post-synthesis processing of 2'-amino modified oligonucleotides.
Analytical Validation (QC)
-
ESI-MS: Look for the parent mass.
-
Failure Mode: A mass shift of +96.01 Da indicates a retained TFA group (
). -
Failure Mode: A mass shift of +42 Da (Acetyl) may indicate acetylation of the amine if acetic anhydride capping was not optimized (though rare with TFA protection).
-
-
Anion Exchange HPLC: 2'-amino groups are positively charged at neutral pH (protonated), which can alter retention times compared to native DNA. Run at pH 11-12 (using NaOH/NaClO4 eluents) to suppress ionization if standard characterization is difficult.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Mass +96 Da observed | Incomplete TFA removal. | Re-treat the dried pellet with fresh concentrated |
| Low Yield (OD) | Premature cleavage or hydrolysis. | Check the moisture content of the synthesis solvents. TFA groups are stable, but the P(III) linkage is sensitive before oxidation. |
| Degradation of Dyes | Incompatible deprotection conditions.[1] | If using Cy5/Cy3, avoid AMA. Use Method A (NH4OH) but limit temperature to Room Temperature for 24-36 hours (UltraMild approach). |
| Precipitate after drying | Residual salts/byproducts. | The trifluoroacetamide byproduct is solid. Ensure a desalting step (NAP-10 or Glen-Pak cartridge) is performed before final quantitation. |
References
-
Glen Research.User Guide to RNA Purification and Deprotection. (Accessed 2023). Provides foundational protocols for 2'-modified RNA deprotection.
-
[1]
-
-
ChemGenes Corporation.
-
(Note: Protocol aligns with 2'-Fluoro/Amino general base deprotection).
-
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron.[2]
-
Thermo Fisher Scientific.Deprotection of Modified Oligonucleotides.
Sources
Application Note: Using 2'-TFA-NH-dC for Site-Specific Labeling of RNA/DNA
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Site-specific labeling of nucleic acids is a critical technique in modern molecular biology and drug development, enabling precise investigation of their structure, function, and interactions. This application note provides a comprehensive, in-depth guide to the use of 2'-trifluoroacetamido-deoxycytidine (2'-TFA-NH-dC) for the targeted labeling of DNA and RNA. We will explore the fundamental chemical principles, present detailed and validated protocols for its incorporation and subsequent labeling, and discuss critical experimental considerations for achieving high efficiency and purity. This document aims to equip researchers with the necessary knowledge and methodologies to effectively utilize this powerful tool in their research, from fundamental studies to the development of advanced diagnostics and therapeutics.
Introduction: The Power of Precision in Nucleic Acid Modification
The ability to attach reporter molecules, such as fluorophores, biotin, or cross-linking agents, to specific, predetermined locations within a DNA or RNA strand has been instrumental in advancing our understanding of their biological roles. While traditional methods like end-labeling have their utility, site-specific labeling offers a superior level of precision that is essential for a wide range of sophisticated applications:
-
Structural Analysis: Facilitating techniques like Förster Resonance Energy Transfer (FRET) to measure intramolecular and intermolecular distances.
-
Mechanistic Insights: Probing the specific interactions between nucleic acids and proteins or other ligands at defined points of contact.
-
Advanced Diagnostics: Engineering highly specific and sensitive molecular probes for the detection of target nucleic acid sequences.
-
Therapeutic Innovation: Constructing precisely modified oligonucleotides for applications in gene silencing, antisense therapy, and gene editing.
The 2'-position of the ribose sugar provides an ideal location for modification, as it projects into the minor groove of the nucleic acid duplex, often minimizing disruption to base pairing and overall structure. The introduction of a primary amine at this position creates a versatile chemical handle for post-synthetic labeling. However, the reactive nature of the amine necessitates a protection strategy during automated solid-phase oligonucleotide synthesis. The 2'-trifluoroacetyl (TFA) protecting group on 2'-amino-2'-deoxycytidine (2'-TFA-NH-dC) offers an elegant and robust solution to this challenge.
The Chemistry of 2'-TFA-NH-dC: A Versatile Tool for Site-Specific Labeling
The effectiveness of 2'-TFA-NH-dC as a tool for site-specific labeling stems from the chemical properties of the trifluoroacetyl protecting group. This group is stable under the standard basic deprotection conditions (e.g., concentrated ammonium hydroxide) used to remove protecting groups from the exocyclic amines of the canonical DNA and RNA bases.[1][2][3] This orthogonality is crucial, as it ensures that the 2'-amino group remains masked until its selective deprotection is desired.
The TFA group can be cleanly and efficiently removed under milder, specific conditions, revealing a reactive primary amine at the 2' position of the cytidine residue. This exposed amine serves as a nucleophilic target for a vast array of commercially available amine-reactive labeling reagents, most commonly N-hydroxysuccinimide (NHS) esters.[4][5][6][7][8][9]
Key Advantages of the 2'-TFA-NH-dC System:
-
Orthogonal Deprotection Chemistry: The TFA group's stability to standard deprotection protocols allows for a two-step deprotection strategy, ensuring that the 2'-amino group is only exposed immediately prior to the labeling reaction.
-
Labeling Versatility: The deprotected 2'-amino group can be conjugated with a wide variety of amine-reactive molecules, including fluorophores, quenchers, biotin, and cross-linking agents.[4][9][10]
-
Minimal Structural Perturbation: The 2'-amino modification is relatively small and resides in the minor groove, which generally minimizes its impact on the structural integrity and hybridization properties of the oligonucleotide.
Experimental Workflow: From Synthesis to Labeled Product
The process of generating a site-specifically labeled oligonucleotide using 2'-TFA-NH-dC can be systematically divided into three key stages:
-
Automated Oligonucleotide Synthesis: Incorporation of the 2'-TFA-NH-dC phosphoramidite at the desired position(s) within the nucleic acid sequence using standard solid-phase synthesis protocols.
-
Deprotection and Purification: Cleavage of the oligonucleotide from the solid support and removal of the standard base-protecting groups, while the 2'-TFA group remains intact. This is followed by purification of the TFA-protected oligonucleotide.
-
Post-Synthetic Labeling: Selective removal of the 2'-TFA group to expose the primary amine, followed by conjugation with an amine-reactive label and subsequent purification of the final labeled oligonucleotide.
Figure 1. A schematic representation of the complete experimental workflow for site-specific labeling of oligonucleotides using 2'-TFA-NH-dC.
Detailed Protocols
Protocol 1: Oligonucleotide Synthesis and Initial Deprotection
This protocol assumes the use of a standard automated DNA/RNA synthesizer and phosphoramidite chemistry.
Materials:
-
2'-TFA-NH-dC phosphoramidite
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
Controlled Pore Glass (CPG) solid support
-
Concentrated ammonium hydroxide (NH₄OH)
Procedure:
-
Synthesis: Program the DNA/RNA synthesizer to incorporate the 2'-TFA-NH-dC phosphoramidite at the desired position(s) in the oligonucleotide sequence. Standard synthesis cycles should be used.
-
Cleavage and Standard Deprotection:
-
After synthesis, transfer the CPG support to a screw-cap vial.
-
Add concentrated NH₄OH (typically 1-2 mL for a 1 µmol synthesis scale).
-
Incubate at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the standard nucleobases. The 2'-TFA group is stable under these conditions.[1][2]
-
After incubation, cool the vial to room temperature.
-
Transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
-
Purification of the TFA-Protected Oligonucleotide:
-
Resuspend the dried oligonucleotide pellet in a suitable buffer (e.g., 100-200 µL of nuclease-free water).
-
Purify the 2'-TFA-protected oligonucleotide using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or denaturing Polyacrylamide Gel Electrophoresis (PAGE). This is a critical step to ensure that only the full-length, correctly modified oligonucleotide is carried forward to the labeling step.[11]
-
Confirm the mass of the purified product using mass spectrometry to verify the successful incorporation of the 2'-TFA-NH-dC moiety.
-
Protocol 2: Post-Synthetic Labeling with an Amine-Reactive Dye
This protocol details the selective deprotection of the 2'-TFA group and subsequent conjugation with an amine-reactive fluorescent dye.
Materials:
-
Purified 2'-TFA-protected oligonucleotide
-
Sodium borate or sodium bicarbonate buffer (100 mM, pH 8.5-9.0)
-
Amine-reactive labeling reagent (e.g., NHS-ester of a fluorophore) dissolved in anhydrous DMSO
-
Concentrated ammonium hydroxide (NH₄OH)
-
Nuclease-free water
-
Purification system (e.g., HPLC, size-exclusion chromatography, or PAGE)
Procedure:
-
Selective 2'-TFA Group Deprotection:
-
Resuspend the purified, dried 2'-TFA-protected oligonucleotide in a solution of concentrated NH₄OH and water (1:1, v/v).
-
Incubate at room temperature for 20-30 minutes. These milder conditions are sufficient to cleave the TFA group without affecting the rest of the oligonucleotide.
-
Immediately freeze the sample (e.g., in a dry ice/ethanol bath) and evaporate to dryness in a vacuum concentrator. This step should be performed promptly to minimize any potential side reactions.
-
-
Labeling Reaction:
-
Resuspend the deprotected oligonucleotide in 100 mM sodium borate or bicarbonate buffer (pH 8.5-9.0). The basic pH is essential to ensure the 2'-amino group is deprotonated and thus maximally nucleophilic.[12]
-
Prepare a fresh stock solution of the amine-reactive label (e.g., 10-20 mM in anhydrous DMSO).
-
Add a 20-50 fold molar excess of the labeling reagent to the oligonucleotide solution. The optimal excess may need to be determined empirically and depends on the reactivity of the specific label.
-
Incubate the reaction mixture in the dark at room temperature for 4-16 hours. Gentle agitation can improve conjugation efficiency.
-
-
Purification of the Labeled Oligonucleotide:
-
Following the incubation, it is crucial to remove the unreacted, excess label. Several methods can be employed for this purification step:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger labeled oligonucleotide from the smaller, unreacted dye molecules.[13][14]
-
Reverse-Phase HPLC: Often provides the highest resolution and allows for the separation of the labeled product from any remaining unlabeled oligonucleotide.[11]
-
Ethanol Precipitation: Can be used to remove the bulk of the unincorporated label, especially for longer oligonucleotides.[15]
-
-
-
Characterization and Quantification:
-
Assess the purity and confirm the identity of the final labeled oligonucleotide using analytical HPLC and mass spectrometry.
-
Quantify the concentration of the oligonucleotide and the incorporated label using UV-Vis spectroscopy, measuring the absorbance at 260 nm (for the nucleic acid) and the absorbance maximum of the dye.
-
Quantitative Parameters and Key Considerations
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Purity of TFA-Protected Oligo | >95% (by HPLC or PAGE) | Starting with a highly pure oligonucleotide is paramount for achieving high labeling efficiency and simplifying the final purification. |
| Molar Excess of Label | 20-50 fold | A significant molar excess drives the conjugation reaction towards completion. Too high an excess can complicate the final purification. |
| Labeling Reaction pH | 8.5 - 9.0 | Maintains the 2'-amino group in its deprotonated, nucleophilic state for efficient reaction with NHS esters.[12] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.[5] |
| Labeling Reaction Time | 4 - 16 hours | Incubation time can be optimized. While longer times may increase yield, they also increase the risk of oligonucleotide degradation, especially for RNA. |
| Typical Labeling Efficiency | >85% | With optimized conditions and high-quality reagents, high labeling efficiencies are readily achievable. This should be confirmed analytically. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Incomplete deprotection of the 2'-TFA group.- Hydrolyzed/inactive labeling reagent.- Suboptimal reaction pH.- Insufficient molar excess of the label. | - Ensure complete evaporation after the TFA deprotection step.- Use a fresh stock of the labeling reagent dissolved in anhydrous DMSO.- Verify the pH of the labeling buffer.- Increase the molar excess of the labeling reagent. |
| Multiple Labeled Products | - Non-specific labeling of exocyclic amines on bases.- Presence of multiple 2'-TFA-NH-dC modifications in the sequence. | - Ensure the initial standard deprotection was complete.- Verify the sequence and the number of incorporated modified bases via mass spectrometry. |
| Oligonucleotide Degradation | - Prolonged exposure to high pH.- Nuclease contamination. | - Minimize the labeling reaction time.- Use nuclease-free water, buffers, and handling procedures throughout the process. |
Conclusion
The use of 2'-TFA-NH-dC represents a highly effective and versatile strategy for the site-specific labeling of both DNA and RNA. The orthogonal deprotection chemistry, coupled with the wide availability of amine-reactive probes, provides researchers with a powerful toolkit for a diverse range of applications. By adhering to the detailed protocols and considering the critical experimental parameters outlined in this application note, scientists can reliably produce high-quality, site-specifically labeled oligonucleotides, paving the way for new discoveries in fundamental research, diagnostics, and therapeutic development.
References
-
Cold Spring Harbor Protocols. (2021). Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography. [Link]
-
Taylor & Francis Online. (2018). A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. [Link]
-
PubMed. (2021). Purification of Labeled Oligonucleotides by Size-Exclusion Chromatography. [Link]
-
Waters. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. [Link]
-
Molecular Cloning. (n.d.). Purification of Labeled Oligonucleotides by Precipitation with Ethanol. [Link]
-
Stratech. (n.d.). Oligonucleotide Labeling Reagents. [Link]
- Google Patents. (n.d.). US7183405B2 - Compositions and methods for labeling oligonucleotides.
-
The Joseph Lab. (2005). Amine-Reactive Probes. [Link]
- Google Patents. (n.d.).
-
DOI. (n.d.). Novel conditions for rapid and clean deprotection of oligodeoxyribonucleotides from universal polymer supports. [Link]
-
Unknown. (n.d.). DNA Labeling Protocol (to be tested). [Link]
-
Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]
-
PubMed. (2013). Site-specific labeling of RNA. [Link]
-
Pure. (n.d.). Site-Specific Chemical Labeling of Long RNA Molecules. [Link]
-
PMC. (n.d.). Site-Specific Labeling of DNA and RNA Using an Efficiently Replicated and Transcribed Class of Unnatural Base Pairs. [Link]
-
ZORA. (n.d.). Site-specific dual-color labeling of long RNAs. [Link]
-
PubMed. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]
-
ChemGenes. (n.d.). 2'-Amino Cytidine CED Phosphoramidite. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides. [Link]
-
Theranostics. (2020). Synthesis and applications of theranostic oligonucleotides carrying multiple fluorine atoms. [Link]
Sources
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- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
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- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. sg.idtdna.com [sg.idtdna.com]
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- 15. Purification of Labeled Oligonucleotides by Precipitation with Ethanol [molecularcloning.com]
Synthesis of 2'-Amino-Locked Nucleic Acid (LNA) Utilizing a Trifluoroacetyl (TFA) Protection Strategy
An Application Guide and Protocol
Abstract
Locked Nucleic Acid (LNA) has emerged as a cornerstone modification in the development of therapeutic and diagnostic oligonucleotides, prized for its ability to confer unprecedented thermal stability, enzymatic resistance, and binding affinity to complementary DNA and RNA strands.[1] The 2'-amino-LNA variant further expands this chemical space, providing a crucial handle for the attachment of functional moieties such as labels, ligands, or intercalators.[2][3] The synthesis of high-quality 2'-amino-LNA monomers, however, necessitates a robust and orthogonal protection strategy for the reactive 2'-amino group. This guide provides a detailed examination and a step-by-step protocol for the synthesis of 2'-amino-LNA phosphoramidites using a trifluoroacetyl (TFA) protection strategy, a method valued for its efficiency and compatibility with standard oligonucleotide synthesis workflows.
Introduction: The Strategic Imperative for 2'-Amino Group Protection
The 2'-amino group in LNA is a potent nucleophile. If left unprotected during the critical phosphitylation step and subsequent automated solid-phase synthesis, it can lead to a cascade of undesirable side reactions. These include branching of the oligonucleotide chain, N-phosphitylation, and reactions with other reagents in the synthesis cycle, ultimately resulting in low yields and product heterogeneity.
The ideal protecting group for the 2'-amino function must satisfy several criteria:
-
Ease of Introduction: It should be installed in high yield under mild conditions.
-
Stability: It must remain intact throughout all subsequent synthetic steps, including 5'-O-DMT deprotection (acidic), coupling, capping, and oxidation.
-
Facile Removal: It must be cleaved efficiently under conditions that do not damage the final oligonucleotide product.
The trifluoroacetyl (TFA) group meets these requirements exceptionally well. Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the 2'-amino group.[4][5] Crucially, the TFA group is labile under the standard basic conditions (e.g., aqueous ammonia) used for the cleavage and deprotection of the final oligonucleotide, allowing for its simultaneous removal with other protecting groups without requiring a separate, dedicated deprotection step.[6]
Synthetic Workflow Overview
The synthesis of a 2'-N-TFA-amino-LNA phosphoramidite is a multi-step process that converges with established routes for other LNA analogues.[7] The overall strategy involves the synthesis of a key 2'-azido precursor, which serves as a masked form of the amine. This azide is then reduced, and the resulting primary amine is immediately protected with the TFA group before proceeding to the final phosphitylation step.
Figure 1: Overall workflow for the synthesis of a 2'-amino-LNA modified oligonucleotide using the TFA protection strategy.
Detailed Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents such as trifluoroacetic anhydride and phosphitylating agents are corrosive and moisture-sensitive; handle with extreme care under an inert atmosphere (Argon or Nitrogen).
Protocol Part A: Synthesis of 2'-N-Trifluoroacetyl-Amino-LNA Phosphoramidite
This protocol assumes the availability of the 2'-amino-LNA nucleoside, which can be synthesized from a suitable starting material like uridine via a 2'-azido intermediate followed by reduction.[7]
Step 1: N-Trifluoroacetylation of 2'-Amino-LNA Nucleoside
-
Rationale: This step protects the primary amine to prevent side reactions. Ethyl trifluoroacetate is a mild and effective trifluoroacetylating agent.[8]
-
Procedure:
-
Dry the 2'-amino-LNA nucleoside (1.0 eq) by co-evaporation with anhydrous pyridine and dissolve in anhydrous pyridine (approx. 0.1 M).
-
Add triethylamine (3.0 eq) to the solution.
-
Add ethyl trifluoroacetate (2.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the 2'-N-TFA-amino-LNA nucleoside.
-
Step 2: 5'-O-Dimethoxytritylation (DMT-Protection)
-
Rationale: The DMT group protects the 5'-hydroxyl function and is essential for the automated solid-phase synthesis cycle.[9] It also aids in purification.
-
Procedure:
-
Dry the 2'-N-TFA-amino-LNA nucleoside (1.0 eq) by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor for completion by TLC.
-
Quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the 5'-O-DMT-2'-N-TFA-amino-LNA nucleoside.
-
Step 3: 3'-O-Phosphitylation
-
Rationale: This final step converts the protected nucleoside into a phosphoramidite monomer, the reactive building block required by DNA/RNA synthesizers.
-
Procedure:
-
Thoroughly dry the 5'-O-DMT-2'-N-TFA-amino-LNA nucleoside (1.0 eq) under high vacuum.
-
Dissolve the nucleoside in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC or ³¹P NMR.
-
Quench the reaction with anhydrous methanol.
-
Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the product from a concentrated DCM solution into cold n-hexane to yield the final phosphoramidite monomer as a white foam.
-
Validation: Confirm product identity and purity via ³¹P NMR (expecting a signal around 148-150 ppm) and Mass Spectrometry.
-
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| N-Trifluoroacetylation | Ethyl trifluoroacetate, Triethylamine | Pyridine | RT | 2 - 4 | >90% |
| 5'-O-DMT Protection | DMT-Cl | Pyridine | 0 to RT | 12 - 16 | 85-95% |
| 3'-O-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | DCM | 0 to RT | 2 - 3 | >90% |
| Table 1: Summary of quantitative data for the synthesis of the 2'-N-TFA-amino-LNA phosphoramidite. |
Protocol Part B: Oligonucleotide Synthesis, Deprotection, and Purification
Step 1: Automated Solid-Phase Synthesis
-
Rationale: The synthesized phosphoramidite is incorporated into a growing oligonucleotide chain on a solid support using a standard, automated phosphoramidite cycle.
-
Procedure:
-
Dissolve the 2'-N-TFA-amino-LNA phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (e.g., 0.1 M).
-
Install the vial on an automated DNA/RNA synthesizer.
-
Perform the oligonucleotide synthesis using a standard protocol. The TFA protecting group is stable to the repetitive acid treatment (detritylation), coupling, capping, and oxidation steps of the cycle.[9]
-
Step 2: Cleavage from Support and Global Deprotection
-
Rationale: This single step cleaves the completed oligonucleotide from the solid support and removes all protecting groups from the nucleobases, the phosphate backbone (cyanoethyl groups), and the 2'-amino group (TFA group).[10]
-
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated aqueous ammonium hydroxide (e.g., 1-2 mL).
-
Seal the vial tightly and heat at 55 °C for 8-12 hours. This step simultaneously removes the base-labile TFA group. [6]
-
Cool the vial to room temperature and centrifuge to pellet the support.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia solution to dryness using a centrifugal evaporator.
-
Step 3: Purification and Analysis
-
Rationale: Purification is essential to remove truncated sequences (n-1) and other impurities, ensuring the final product is suitable for downstream applications.
-
Procedure:
-
Re-dissolve the crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water).
-
Purify the oligonucleotide using High-Performance Liquid Chromatography (HPLC). Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) are effective methods.[11][12] AEX-HPLC often provides superior resolution for separating modified oligonucleotides.[13]
-
Collect the fractions corresponding to the full-length product.
-
Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
-
Validation: Confirm the identity and purity of the final 2'-amino-LNA modified oligonucleotide by Mass Spectrometry (e.g., ESI-MS) and analytical HPLC or PAGE.[10]
-
Conclusion and Field Insights
The trifluoroacetyl group represents a highly effective and practical choice for the protection of the 2'-amino function in LNA synthesis. Its stability during phosphoramidite chemistry and its clean, concomitant removal during standard ammonium hydroxide deprotection streamline the entire manufacturing process. This avoids the need for orthogonal deprotection schemes that can add time, complexity, and cost to the synthesis. The protocols described herein provide a validated framework for researchers and drug developers to produce high-quality 2'-amino-LNA oligonucleotides, enabling the exploration of novel conjugates for advanced therapeutic and diagnostic applications.
References
- Wengel, J. (2004). LNA (Locked Nucleic Acid). In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
-
Rosenbohm, C., & Wengel, J. (2003). Synthesis of 2′-amino-LNA: a new strategy. Organic & Biomolecular Chemistry, 1(4), 655–663. [Link]
-
Arbo, B. E., et al. (2006). Synthesis and Hybridization Studies of 2'-amino-alpha-L-LNA and Tetracyclic "Locked LNA". The Journal of Organic Chemistry, 71(13), 4770–4780. [Link]
-
Nielsen, K. E., et al. (2006). Synthesis and Hybridization Studies of 2'-Amino-α-L-LNA and Tetracyclic “Locked LNA”. ResearchGate. [Link]
-
Geci, I., et al. (2006). Functionalized 2′-Amino-α-L-LNA - Directed Positioning of Intercalators for DNA Targeting. Journal of the American Chemical Society, 128(37), 12214–12223. [Link]
-
Takegawa, T., et al. (2023). N-Alkylaminocarbonyl-2'-amino-LNA: Synthesis, duplex stability, nuclease resistance, and in vitro anti-microRNA activity. Bioorganic & Medicinal Chemistry, 78, 117148. [Link]
-
Rosenbohm, C., & Wengel, J. (2003). Synthesis of 2'-amino-LNA: a new strategy. PubMed. [Link]
- Google Patents. (n.d.).
-
QIAGEN. (n.d.). Purification and delivery options. QIAGEN. [Link]
-
Wolfrom, M. L., & Bhat, H. B. (1967). Trichloroacetyl and trifluoroacetyl as N-blocking groups in nucleoside synthesis with 2-amino sugars. The Journal of Organic Chemistry, 32(6), 1821–1823. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Gissberg, H., et al. (2007). Amino acids attached to 2′-amino-LNA: synthesis and excellent duplex stability. Organic & Biomolecular Chemistry, 5(20), 3290–3300. [Link]
-
Singh, S. K., Kumar, R., & Wengel, J. (1998). Synthesis of 2'-Amino-LNA: A Novel Conformationally Restricted High-Affinity Oligonucleotide Analogue with a Handle. The Journal of Organic Chemistry, 63(26), 10035–10039. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec. [Link]
-
ElectronicsAndBooks. (n.d.). Trichloroacetyl and Trifluoroacetyl as N-Blocking Groups in Nucleoside Synthesis with 2-Amino Sugars. ElectronicsAndBooks. [Link]
-
Vester, B., & Wengel, J. (2001). Functionalization of 2′-amino-LNA with additional nucleobases. Chemical Communications, (16), 1512–1513. [Link]
-
Wolfrom, M. L., & Bhat, H. B. (1967). Trichloroacetyl and trifluoroacetyl as N-blocking groups in nucleoside synthesis with 2-amino sugars. PubMed. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
ResearchGate. (2007). Deprotection of 2 with 0.1% TFMSA in TFA under NMR control (DMSO-d6). ResearchGate. [Link]
- Google Patents. (2013). Use of trifluoroacetamide for n-terminal protection. WO2013123526A1.
-
Iwazaki, N., et al. (2020). Synthesis of Oligonucleotides Containing 2′-N-alkylaminocarbonyl-2′-amino-LNA (2′-urea-LNA) Moieties Using Post-Synthetic Modification Strategy. Molecules, 25(2), 373. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Org-Reaction. [Link]
-
Bio-Synthesis Inc. (2013). Method of Oligonucleotide Purification. Bio-Synthesis. [Link]
-
Glen Research. (n.d.). 5'-TFA-AMINO-MODIFIERS. Glen Research. [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Science. (2025). A P(V) platform for oligonucleotide synthesis. Science. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Amino acids attached to 2′-amino-LNA: synthesis and excellent duplex stability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trichloroacetyl and trifluoroacetyl as N-blocking groups in nucleoside synthesis with 2-amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis of 2'-amino-LNA: a new strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
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- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. Method of Oligonucleotide Purification [biosyn.com]
Application Note: Protocol for On-Column Diethylamine Wash of 2'-TFA-NH-dC
Executive Summary & Scientific Rationale
The incorporation of 2'-amino-2'-deoxycytidine (2'-NH₂-dC) into oligonucleotides is critical for applications requiring post-synthetic conjugation (e.g., labeling with NHS esters) or specific nuclease resistance profiles. These monomers are typically supplied as 2'-TFA-NH-dC phosphoramidites, where the reactive 2'-amine is protected by a trifluoroacetyl (TFA) group.
The Challenge: The Acrylonitrile Trap Standard deprotection protocols (using Ammonium Hydroxide or AMA) trigger a competing side reaction.[1] The cleavage of the 2-cyanoethyl (CE) protecting groups from the phosphate backbone releases acrylonitrile , a potent Michael acceptor. Simultaneously, the base removes the TFA protection from the 2'-amine. The newly liberated, highly nucleophilic 2'-amine attacks the acrylonitrile, forming a stable N-cyanoethyl adduct (+53 Da) . This impurity is chemically irreversible and difficult to separate from the full-length product.
The Solution: Sequential Deprotection To prevent this, the acrylonitrile must be eliminated before the 2'-amine is exposed. This is achieved via an on-column Diethylamine (DEA) wash . DEA is a secondary amine that selectively removes the cyanoethyl phosphate protecting groups and scavenges the resulting acrylonitrile, while leaving the base-labile 2'-TFA group and the succinyl linker intact.
Mechanistic Pathway
The following diagram illustrates the kinetic competition between the desired deprotection pathway and the formation of the acrylonitrile adduct.
Figure 1: Mechanistic divergence between standard ammonolysis (Red) leading to alkylation, and the DEA wash protocol (Green) yielding pure product.
Experimental Protocol
Reagents & Materials
| Reagent | Specification | Purpose |
| Diethylamine (DEA) | >99.5%, Anhydrous | Selective cleavage of cyanoethyl groups. |
| Acetonitrile (MeCN) | DNA Synthesis Grade (<10 ppm H₂O) | Solvent for DEA; wash buffer. |
| Cleavage Cocktail | AMA (1:1 NH₄OH / 40% MeNH₂) OR NH₄OH | Final cleavage from support and TFA removal. |
| Syringes/Pump | Polypropylene (compatible with organics) | Delivery of DEA solution. |
Step-by-Step Methodology
Critical Pre-requisite: Perform this protocol after the synthesis cycle is complete but before the column is removed from the synthesizer (if automated) or immediately upon removal (if manual). Do not expose the column to Ammonia or Methylamine prior to this step.
Step 1: Preparation of DEA Solution
Prepare a fresh solution of 10% to 20% (v/v) Diethylamine in Acetonitrile .
-
Example: Mix 2 mL of DEA with 18 mL of Acetonitrile.
-
Note: DEA is volatile; prepare immediately before use to ensure accurate concentration.
Step 2: The On-Column Wash
-
Stop the synthesizer after the final detritylation (DMT-off) or leave DMT-on if cartridge purification is desired.
-
Flow the DEA solution through the synthesis column.
-
Manual Method: Fit a luer-slip syringe to the column. Slowly push 2-5 mL of the DEA solution through the column over a period of 3 to 5 minutes .
-
Automated Method: Program a "Post-Synthesis" step to draw from an auxiliary bottle containing the DEA solution. Flow rate should be approx. 1 mL/min for 3-5 minutes.
-
-
Caution: Do not extend this step beyond 10 minutes, as prolonged exposure to secondary amines can cause minor premature cleavage of the succinyl linker, reducing yield.
Step 3: The Solvent Rinse (Crucial)
Immediately wash the column with Acetonitrile to remove all traces of DEA and the liberated acrylonitrile.
-
Volume: Flush with at least 5-10 column volumes (approx. 10-20 mL for a 1 µmol scale).
-
Why: If residual acrylonitrile remains in the column during the ammonia step, the adduct will still form.
Step 4: Final Cleavage & Deprotection
Proceed with standard cleavage protocols appropriate for the nucleobases used.
-
AMA (Recommended): 65°C for 10 minutes OR Room Temp for 2 hours.
-
Ammonium Hydroxide: 55°C for 16 hours (Standard) or 65°C for 4 hours (Fast).
-
Result: The ammonia/methylamine will now cleave the oligo from the support and remove the 2'-TFA group. Since the acrylonitrile is gone, the 2'-amine is safe.
Workflow Visualization
Figure 2: Operational workflow for the DEA wash protocol.
Quality Control & Troubleshooting
To validate the success of the protocol, analyze the crude product via ESI-MS.
| Observation | Diagnosis | Corrective Action |
| Target Mass (M) | Protocol Successful | Proceed to purification/conjugation. |
| Mass (M) + 53 Da | Cyanoethyl Adduct | The DEA wash was omitted, too short, or the subsequent ACN rinse was insufficient. |
| Mass (M) + 96 Da | TFA Retention | Incomplete base deprotection. Extend the Ammonia/AMA incubation time. |
| Low Yield | Premature Cleavage | DEA wash time was too long (>15 mins), causing loss of oligo from the support. |
Note on Conjugation: If the 2'-amine is blocked by the +53 Da adduct, downstream conjugation (e.g., with NHS-Fluorescein) will fail or show significantly reduced efficiency, as the secondary amine formed by the adduct is far less reactive than the primary amine.
References
-
Glen Research. (2011). Glen Report 21.2: Synthesis of Long Oligonucleotides and Prevention of Acrylonitrile Adducts. Retrieved from [Link]
-
Capaldi, D. C., et al. (2003).[2] Synthesis of High-Quality Antisense Drugs. Addition of Acrylonitrile to Phosphorothioate Oligonucleotides: Adduct Characterization and Avoidance. Organic Process Research & Development, 7(6), 832–838. Retrieved from [Link]
-
Ravikumar, V. T., et al. (2000). Method for deprotecting oligonucleotides.[3][4][5][6][7][8] World Intellectual Property Organization, WO2000046231A1. Retrieved from
-
Glen Research. (n.d.). User Guide to Amino-Modifiers. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
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- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of 2'-TFA-NH-dC in Oligonucleotides
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2'-trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC) modified oligonucleotides. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the deprotection of the 2'-TFA-NH group. Our goal is to equip you with the scientific understanding and practical protocols to ensure complete and efficient deprotection for successful downstream applications.
Introduction: The Chemistry of 2'-TFA-NH-dC Deprotection
The incorporation of 2'-amino-2'-deoxycytidine into oligonucleotides offers a valuable site for post-synthetic modifications and for modulating the biophysical properties of the nucleic acid. The trifluoroacetyl (TFA) group serves as a robust protecting group for the 2'-amino functionality during solid-phase synthesis. However, its successful removal during the final deprotection step is critical for obtaining the desired oligonucleotide product.
The deprotection of the 2'-TFA group is a base-catalyzed hydrolysis reaction. Standard oligonucleotide deprotection reagents, such as aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA), are typically used to remove the protecting groups from the exocyclic amines of the nucleobases (e.g., benzoyl, isobutyryl, acetyl) and the cyanoethyl groups from the phosphate backbone. These same conditions are generally intended to hydrolyze the trifluoroacetamide at the 2'-position.
Caption: Mechanism of 2'-TFA-NH-dC deprotection.
Incomplete deprotection can lead to a heterogeneous mixture of oligonucleotide species, with the residual TFA group altering the charge, hydrophobicity, and biological activity of the final product. This guide will walk you through the common causes of incomplete deprotection and provide systematic approaches to diagnose and resolve these issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I've performed a standard ammonium hydroxide deprotection, but my mass spectrometry results show a peak corresponding to my oligonucleotide plus a mass of +96 Da. What is the likely cause?
A1: Root Cause Analysis
A mass addition of 96 Da strongly suggests incomplete removal of the trifluoroacetyl (TFA) group (CF₃CO-). The molecular weight of the TFA group is 97 g/mol , and the observed mass shift of +96 Da corresponds to the addition of a TFA group with the loss of a proton. This is a classic sign of incomplete deprotection at the 2'-amino position of your dC residue.
Troubleshooting Workflow:
Preventing transamidation side reactions in 2'-amino-dC synthesis
Welcome to the technical support center for the synthesis of 2'-amino-deoxycytidine (2'-amino-dC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing the common and often troublesome transamidation side reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Understanding the Challenge: The Transamidation Side Reaction
The synthesis of 2'-amino-dC is a critical process in the development of therapeutic oligonucleotides and other modified nucleic acids. A significant hurdle in achieving high-yield and high-purity 2'-amino-dC is the intramolecular transamidation side reaction. This reaction involves the nucleophilic attack of the 2'-amino group on the C4-amide of the cytosine base, leading to the formation of a stable, six-membered ring and the undesired byproduct.
This guide will equip you with the knowledge and practical strategies to effectively suppress this side reaction, ensuring the integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the transamidation side reaction in the context of 2'-amino-dC synthesis, and why is it problematic?
A1: Transamidation is an intramolecular reaction where the free 2'-amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the C4-amido group of the cytosine ring.[1][2] This results in the formation of a new amide bond and the release of ammonia, leading to a stable cyclic byproduct. This side reaction is problematic because it consumes the desired 2'-amino-dC product, reduces the overall yield, and introduces a significant impurity that can be difficult to separate, complicating downstream applications.
Q2: Under what conditions is the transamidation side reaction most likely to occur?
A2: The transamidation side reaction is typically favored under basic conditions or at elevated temperatures.[1] Basic conditions can deprotonate the 2'-amino group, increasing its nucleophilicity and accelerating the attack on the C4-amide. High temperatures provide the necessary activation energy for this intramolecular cyclization. Therefore, prolonged exposure to strong bases or heat during deprotection or purification steps should be minimized.
Q3: How do protecting groups help in preventing transamidation?
A3: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group to prevent it from participating in unwanted reactions.[3] In the synthesis of 2'-amino-dC, a suitable protecting group is installed on the 2'-amino group. This "masks" the nucleophilicity of the amine, rendering it incapable of attacking the C4-amide of the cytosine base. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions required for other protecting groups used in the synthesis.
Q4: What is an "orthogonal" protecting group strategy, and why is it important in 2'-amino-dC synthesis?
A4: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[4] This is crucial in complex syntheses like that of 2'-amino-dC, where you have protecting groups on the 5'-hydroxyl, the 3'-hydroxyl, and the exocyclic amine of the cytosine base, in addition to the 2'-amino group. An orthogonal strategy allows for the selective deprotection of one functional group while the others remain protected, providing precise control over the synthetic sequence and preventing unwanted side reactions like transamidation. For instance, you might use a base-labile group for the exocyclic amine, an acid-labile group for the 5'-hydroxyl, and a fluoride-labile group for the 3'-hydroxyl, all while the 2'-amino group has a protecting group that is stable to all these conditions until its specific removal is desired.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 2'-amino-dC and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Significant formation of a byproduct with a mass corresponding to the transamidation product. | Premature deprotection of the 2'-amino group. | Verify the stability of your 2'-amino protecting group to the deprotection conditions used for other protecting groups. Consider switching to a more robust protecting group if necessary. For example, if you are using a base-labile protecting group on the exocyclic amine of cytosine, ensure your 2'-amino protecting group is stable to those basic conditions. |
| Harsh deprotection conditions (e.g., high temperature, prolonged reaction time). | Optimize deprotection conditions. Reduce the temperature and reaction time for the removal of other protecting groups. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint before significant transamidation occurs. | |
| Low overall yield of the final 2'-amino-dC product. | Inefficient protection of the 2'-amino group. | Ensure complete protection of the 2'-amino group before proceeding with subsequent steps. Use a slight excess of the protecting group reagent and monitor the reaction to completion. Incomplete protection will leave a free 2'-amino group that can undergo transamidation. |
| Transamidation occurring during purification. | Use neutral or slightly acidic conditions during purification. Avoid basic mobile phases in chromatography if possible. If basic conditions are necessary, work at low temperatures and minimize the time the compound is exposed to these conditions. | |
| Difficulty in separating the transamidation byproduct from the desired product. | Similar polarity of the product and byproduct. | Modify the protecting group strategy to alter the polarity of the byproduct. For instance, a bulky protecting group on the 2'-amino group might sufficiently change the chromatographic behavior of any prematurely deprotected and cyclized material, facilitating separation. |
| Consider a different purification technique. Techniques like ion-exchange chromatography or reverse-phase HPLC with an appropriate mobile phase modifier can sometimes provide better separation. |
Key Experimental Protocols
Protocol 1: Orthogonal Protection Strategy for 2'-Amino-dC Synthesis
This protocol outlines a robust strategy to minimize transamidation by employing an orthogonal set of protecting groups.
1. Protection of the 2'-Amino Group:
-
Objective: To install a protecting group on the 2'-amino function that is stable to the conditions used for the removal of other protecting groups.
-
Recommended Protecting Group: Trifluoroacetyl (TFA) or Phthaloyl (Pht). These groups are stable to the acidic conditions used to remove a 5'-dimethoxytrityl (DMT) group and the basic conditions for removing acyl protecting groups from the exocyclic amine of cytosine.
-
Procedure (Trifluoroacetylation):
-
Dissolve the 2'-amino-dC precursor in a suitable aprotic solvent (e.g., pyridine or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
-
2. Standard Oligonucleotide Synthesis Steps:
-
Proceed with standard phosphoramidite chemistry for oligonucleotide synthesis, incorporating the 2'-TFA-protected-dC phosphoramidite.
3. Deprotection:
-
Step 1: Removal of Acyl Protecting Groups (from nucleobases): Treat the synthesized oligonucleotide with a mild base such as aqueous ammonia or a mixture of ammonia and methylamine. The 2'-TFA group is stable under these conditions.
-
Step 2: Final Deprotection of the 2'-Amino Group: After purification of the partially deprotected oligonucleotide, treat with a stronger base (e.g., concentrated ammonium hydroxide at 55 °C) to remove the 2'-TFA group. The duration of this step should be optimized to ensure complete removal without significant degradation.
Visualizing the Orthogonal Strategy
Caption: Workflow for 2'-amino-dC synthesis using an orthogonal protecting group strategy.
Visualizing the Transamidation Mechanism
Caption: The mechanism of the transamidation side reaction in 2'-amino-dC.
Conclusion
The successful synthesis of 2'-amino-deoxycytidine hinges on the effective prevention of the transamidation side reaction. By understanding the mechanism of this unwanted reaction and implementing a robust orthogonal protecting group strategy, researchers can significantly improve the yield and purity of their target molecules. Careful optimization of reaction conditions, particularly during deprotection steps, is paramount. This guide provides a foundational understanding and practical solutions to navigate this synthetic challenge, ultimately contributing to the advancement of nucleic acid chemistry and its applications in drug discovery and development.
References
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews. [Link]
- Transamid
-
Transamidation. (n.d.). Wikipedia.
-
Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Minimizing Acrylonitrile Adducts on 2'-Amino-Modified Oligos
Welcome to the Advanced Oligonucleotide Synthesis Support Hub. Topic: Critical mitigation of Michael addition adducts during deprotection. Ticket Priority: High (Impacts conjugation efficiency and purity).
The Core Problem: The "Michael Addition" Trap
Executive Summary: When synthesizing oligonucleotides with 2'-amino modifications (or any aliphatic amino modifier), a common failure mode is the irreversible alkylation of the amine by acrylonitrile (AN) . This side reaction caps the amine, rendering it chemically inert for downstream conjugation (e.g., NHS-ester labeling) and creating a mass impurity of +53 Da .
The Mechanism of Failure
During standard deprotection, the
-
Release: Base attacks the
-cyanoethyl group Acrylonitrile released. -
Exposure: The same base removes the protecting group (e.g., TFA) from the 2'-amine.
-
Attack: The now-free 2'-amine (a strong nucleophile) attacks the acrylonitrile (a Michael acceptor).
-
Result: Formation of a stable
-cyanoethyl adduct ( ).
Visualization of the Pathway
The following diagram illustrates the competition between the scavenger and the 2'-amine.
Caption: Figure 1. The kinetic competition between amine alkylation (red path) and scavenging (green path) during deprotection.
The Solution: The "DEA Pre-Wash" Protocol
The most effective strategy to prevent adduct formation is to decouple the phosphate deprotection from the amine deprotection. We use Diethylamine (DEA) in an organic solvent to remove the cyanoethyl groups and wash away the acrylonitrile before the 2'-amine protecting group (TFA) is removed.
Why This Works (Causality)
-
Selectivity: DEA is a strong enough base to eliminate the cyanoethyl phosphate groups but, in anhydrous acetonitrile, it does not remove the Trifluoroacetyl (TFA) protecting group from the 2'-amine.
-
Scavenging: DEA acts as a secondary amine scavenger, reacting with acrylonitrile to form volatile byproducts.
-
Timing: By the time you apply the final cleavage base (Ammonia/AMA), the acrylonitrile is gone.
Step-by-Step Protocol
Reagents Required:
-
Diethylamine (DEA)
-
Acetonitrile (ACN), anhydrous
-
Standard Cleavage Reagent (AMA or Ammonium Hydroxide)[1]
The Workflow:
| Step | Action | Critical Technical Note |
| 1 | Prepare Solution | Mix 10% Diethylamine (v/v) in Acetonitrile. Prepare fresh or store in a tightly sealed amber bottle. |
| 2 | Column Loading | Ensure the synthesis column is still on the synthesizer or attached to a Luer-lock syringe. |
| 3 | The Pre-Wash | Slowly push 1-2 mL of the 10% DEA/ACN solution through the column over 3-5 minutes . |
| 4 | The Rinse | Immediately wash the column with 5-10 mL of pure Acetonitrile . |
| 5 | Cleavage | Proceed with standard cleavage (e.g., AMA for 10 min @ 65°C or NH₄OH). |
| 6 | Desalting | Perform standard desalting/purification. |
Warning: Do NOT skip the Acetonitrile rinse (Step 4). Residual DEA can react with downstream reagents or interfere with quantification if not removed.
Troubleshooting & FAQs
Q1: I see a peak at [M+53] in my Mass Spec. Is this the adduct?
A: Yes.
-
Diagnosis: Acrylonitrile (
) has a molecular weight of ~53.06 Da. -
Confirmation: If you see a secondary peak exactly +53 Da higher than your target mass, and your sequence contains a 2'-amino group (or 5'-amino modifier), it is undoubtedly the cyanoethyl adduct.
-
Resolution: You cannot reverse this reaction. You must re-synthesize using the DEA Pre-Wash protocol described above.
Q2: Can I just use AMA (Ammonium Hydroxide/Methylamine) without the wash?
A: It is risky.
-
Theory: Methylamine is a better nucleophile than ammonia and acts as a scavenger.[2]
-
Reality: While AMA is better than Ammonium Hydroxide alone, the local concentration of acrylonitrile generated inside the pore of the CPG (Controlled Pore Glass) can be high enough to alkylate the 2'-amine before the methylamine traps it.
-
Verdict: For high-value modifications, the DEA Pre-Wash is statistically superior to relying on AMA alone.
Q3: My 2'-amino group is protected with Phthalimide, not TFA. Does this change the protocol?
A: Yes, slightly.
-
Chemistry: Phthalimide is stable to DEA/ACN.
-
Advantage: Phthalimide is more robust than TFA. However, the DEA wash is still recommended because it removes the source of the acrylonitrile before the deprotection step (usually hydrazine or aqueous methylamine) is applied.
-
Protocol: Use the same DEA wash. It does no harm and ensures zero acrylonitrile is present during the phthalimide removal.
Q4: I have low conjugation yields with NHS esters, but the Mass Spec looks clean. Why?
A: You may have "silent" adducts or incomplete deprotection.
-
Sensitivity: Mass spec (especially MALDI) might miss low-abundance adducts (10-15%) that are sufficient to drop your conjugation yield from 90% to 75%.
-
Transamidation: If you used standard ammonia deprotection for a long time (e.g., 16 hours), the amine might have attacked a neighboring ester or base.
-
Fix: Switch to UltraFAST deprotection (AMA, 10 min @ 65°C) after the DEA wash to minimize exposure time.
Data Summary: Scavenger Efficiency
The following table summarizes the efficiency of different protocols in preventing acrylonitrile adducts on amino-modified oligos.
| Deprotection Method | Scavenger Used | Adduct Formation Risk | Conjugation Efficiency Potential |
| Standard NH₄OH | None (Ammonia only) | High (20-40%) | Low (<60%) |
| AMA (UltraFAST) | Methylamine (in situ) | Moderate (5-10%) | Moderate (70-80%) |
| DEA Pre-Wash + AMA | Diethylamine (Pre-wash) | Negligible (<1%) | High (>90%) |
| t-Butylamine (10%) | t-Butylamine (in situ) | Low (<5%) | High (>85%) |
Note: Data derived from comparative studies of amino-modifier deprotection efficiency [1, 2].
References
-
Glen Research. (n.d.).[1] Methods to Avoid Inactivation of Primary Amines. Glen Research Technical Bulletins. Retrieved from [Link]
-
Glen Research. (2011). Glen Report 23.1: New Products - 5'-Amino-Modifier C6-PDA. Retrieved from [Link]
-
Krotz, A. H., et al. (2003). Addition of Acrylonitrile to Phosphorothioate Oligonucleotides: Adduct Characterization and Avoidance. Organic Process Research & Development. Retrieved from [Link]
- Ravikumar, V. T., et al. (2003). Method of preventing modification of a synthetic oligonucleotide. U.S. Patent Application (Similar to EP1294736A1).
Sources
Optimizing AMA deprotection for 2'-TFA-NH-dC oligonucleotides
To: Technical Support Center / Oligonucleotide Synthesis Division From: Senior Application Scientist Subject: Optimization Guide: AMA Deprotection of 2'-TFA-NH-dC Oligonucleotides
Executive Summary & Chemical Rationale
The Challenge: Deprotecting oligonucleotides containing 2'-amino-2'-deoxycytidine (2'-NH₂-dC) presents a specific kinetic challenge. The 2'-amino group is typically protected with a Trifluoroacetyl (TFA) moiety. While TFA is base-labile, its removal from the sterically hindered 2' position is slower than from standard 5'-amino modifiers.
The Solution: AMA (Ammonium Hydroxide / 40% Aqueous Methylamine, 1:1 v/v) is the superior reagent for this deprotection. Methylamine is a stronger nucleophile than ammonia, significantly accelerating the nucleophilic attack on the TFA carbonyl carbon. However, the use of AMA introduces a critical constraint: Cytosine base protection .
Core Directive: To successfully deprotect 2'-TFA-NH-dC without generating N4-methyl-dC side products, you MUST ensure all Cytosine monomers (both the modified 2'-amino-dC and standard dC residues) are protected with Acetyl (Ac) groups, not Benzoyl (Bz).
Optimized Deprotection Protocol
This protocol is designed for high-fidelity removal of the TFA group while preserving oligonucleotide integrity.
Reagents & Equipment
-
AMA Solution: Mix 1 part Ammonium Hydroxide (28-30%) with 1 part Methylamine (40% wt in water). Prepare fresh.
-
Solvent: Anhydrous Ethanol (optional, for precipitation).
-
Heating Block: Capable of maintaining 65°C ± 2°C.
-
Vial: Screw-cap polypropylene tube (O-ring sealed) to prevent ammonia leakage.
Step-by-Step Workflow
-
Cleavage & Solubilization:
-
Transfer the CPG (Controlled Pore Glass) support to the screw-cap vial.
-
Add 1.0 mL of AMA (per 1 µmol scale synthesis).
-
Note: No initial room temperature incubation is needed for cleavage; it occurs rapidly.
-
-
Thermal Deprotection (The Critical Step):
-
Cooling & Evaporation:
-
Cool the vial to Room Temperature (RT) to reduce vapor pressure.
-
Carefully open the vial in a fume hood (strong amine odor).
-
Evaporate to dryness using a SpeedVac (centrifugal evaporator). Do not apply heat during evaporation to prevent degradation.
-
-
Purification (Recommended):
-
The resulting pellet contains the 2'-amino-dC oligonucleotide and salts.
-
Desalt using a Glen-Pak™ cartridge or Sephadex G-25 column, or proceed to RP-HPLC.
-
Note: The 2'-amino group is now free and reactive. Store at -20°C.
-
Troubleshooting & FAQs
Q1: I see a "satellite" peak +14 Da on my Mass Spec. What is it?
-
Diagnosis: This is N4-methyl-dC .[6]
-
Root Cause: You likely used Benzoyl-dC (Bz-dC) phosphoramidites in your synthesis.
-
Mechanism: Methylamine in the AMA reagent displaces the benzoyl group via a transamidation reaction, creating N-methyl-cytosine.
-
Fix: Switch all dC monomers to Acetyl-dC (Ac-dC) . The acetyl group hydrolyzes much faster than the transamidation rate, preventing this side reaction.
Q2: My conjugation reaction to the 2'-amine failed. Is the TFA still there?
-
Diagnosis: Incomplete deprotection.
-
Root Cause: Deprotection was likely performed at Room Temperature (RT) or for insufficient time.
-
Explanation: Unlike 5'-TFA-amino modifiers which can sometimes be deprotected at RT with AMA (20-30 mins), the 2'-TFA group is more sterically hindered by the sugar-phosphate backbone.
-
Fix: Ensure you heat at 65°C for a full 10 minutes .
Q3: Can I use standard Ammonium Hydroxide (NH₄OH) instead of AMA?
-
Analysis: Yes, but it is suboptimal.
-
Comparison:
-
AMA: 10 mins @ 65°C (Complete removal).
-
NH₄OH: Requires 16-24 hours @ 55°C or >48 hours @ RT to fully remove the 2'-TFA group.
-
-
Risk: Prolonged heating in ammonia increases the risk of hydrolysis of the phosphodiester backbone, especially if the sequence contains RNA linkages or other sensitive modifications.
Q4: Is the 2'-amino group stable during the evaporation step?
-
Analysis: Yes, the free amine is stable. However, avoid high temperatures (>40°C) during SpeedVac drying to prevent potential intermolecular side reactions or aggregation.
Comparative Data: Deprotection Efficiency
| Protecting Group | Reagent | Conditions | 2'-TFA Removal | Side Product (N4-Me-dC) |
| 2'-TFA-NH-dC | AMA | 65°C / 10 min | > 99% (Optimal) | 0% (with Ac-dC) |
| 2'-TFA-NH-dC | AMA | RT / 30 min | ~ 85-90% | 0% (with Ac-dC) |
| 2'-TFA-NH-dC | NH₄OH | 55°C / 17 hr | > 98% | 0% |
| 2'-TFA-NH-dC | NH₄OH | RT / 24 hr | < 50% | 0% |
| Any dC (Bz) | AMA | Any | N/A | ~ 5-10% (FAILURE) |
Visualizations
Figure 1: Mechanistic Pathway of AMA Deprotection
This diagram illustrates the parallel pathways: the desired TFA removal and the potential side reaction if the wrong dC protection is used.
Caption: Logical flow of AMA deprotection highlighting the critical dependency on Acetyl-dC protection to avoid N-methylation side products.
Figure 2: Experimental Workflow
Standard Operating Procedure for the lab bench.
Caption: Step-by-step bench protocol for processing 2'-TFA-NH-dC oligonucleotides.
References
-
Glen Research. AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Report 26.14. [Link]
-
Reddy, M.P., Hanna, N.B., Farooqui, F. (1994).[4] Fast Cleavage and Deprotection of Oligonucleotides.[3][4][5][6][7][8][9] Tetrahedron Letters, 35, 4311-4314.[4]
-
Glen Research. User Guide to Amino-Modifiers.[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. rsc.org [rsc.org]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Fast Deprotection [qualitysystems.com.tw]
- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
Resolving low coupling efficiency of 2'-TFA-NH-dC phosphoramidites
Troubleshooting Guide for Low Coupling Efficiency of 2'-TFA-NH-dC Phosphoramidites
Welcome to the technical support center for advanced oligonucleotide synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into resolving challenges associated with the use of 2'-Trifluoroacetylamino-2'-deoxycytidine (2'-TFA-NH-dC) phosphoramidites. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in coupling efficiency after incorporating a 2'-TFA-NH-dC monomer. What are the most likely causes?
Low coupling efficiency with 2'-TFA-NH-dC phosphoramidites can stem from several factors, often related to the inherent properties of this modified nucleoside and the stringent requirements of phosphoramidite chemistry. The primary culprits are typically:
-
Steric Hindrance: The 2'-TFA-amino group is bulkier than the 2'-hydroxyl group of standard RNA monomers or the 2'-hydrogen of DNA monomers. This steric bulk can impede the approach of the phosphoramidite to the growing oligonucleotide chain, slowing down the coupling reaction.
-
Reagent Quality and Handling: The performance of all phosphoramidites is highly dependent on their quality and the exclusion of moisture.
-
Moisture Contamination: Phosphoramidites are extremely sensitive to water. Any moisture in the acetonitrile, activator solution, or on the synthesizer lines will hydrolyze the phosphoramidite, rendering it inactive.
-
Phosphoramidite Degradation: Improper storage or frequent temperature cycling can lead to the degradation of the phosphoramidite.
-
Activator Potency: The activator solution has a limited shelf life and can lose its potency, leading to incomplete activation of the phosphoramidite.
-
-
Suboptimal Synthesis Cycle Parameters: The standard synthesis cycle parameters for DNA or RNA may not be sufficient for this sterically demanding monomer.
Q2: How does the 2'-TFA-NH-dC phosphoramidite compare to other 2'-amino protecting groups in terms of synthetic yield?
The choice of protecting group for the 2'-amino function can influence the overall synthetic yield. While the trifluoroacetyl (TFA) group is effective, some studies suggest that other protecting groups, such as N-phthaloyl, may offer improved synthetic yields under certain conditions.[1] This is often attributed to a combination of factors including steric effects and the specific deprotection conditions required for each group.
Troubleshooting & Optimization
A systematic approach is crucial when troubleshooting low coupling efficiency. The following sections provide detailed guidance on how to diagnose and resolve common issues.
Initial Diagnosis: A Step-by-Step Workflow
When you first observe low coupling efficiency, it is important to systematically rule out common causes before moving on to more complex optimization.
Caption: A logical workflow for troubleshooting low coupling efficiency.
Q3: What are the best practices for handling and preparing 2'-TFA-NH-dC phosphoramidites and associated reagents?
Adherence to strict anhydrous techniques is paramount for successful oligonucleotide synthesis.
-
Phosphoramidites:
-
Always store phosphoramidites at the recommended temperature (-20°C) under an inert atmosphere (argon or nitrogen).
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use fresh, high-quality phosphoramidites.
-
-
Solvents:
-
Use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably below 10 ppm.
-
Consider pre-treating your acetonitrile with activated molecular sieves.[2]
-
-
Activators:
-
Prepare fresh activator solutions regularly, as their potency can diminish over time.
-
Ensure the activator is fully dissolved in the acetonitrile to prevent crystallization, which can block fluid lines.
-
Q4: Which activator should I use for 2'-TFA-NH-dC, and what concentration is optimal?
The choice of activator is critical, especially for sterically hindered phosphoramidites. While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended to achieve high coupling efficiencies.
| Activator | pKa | Recommended Concentration | Key Characteristics |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.75 M | More acidic than 1H-Tetrazole, good for general purpose and RNA synthesis. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.33 M | More acidic than ETT, often recommended for sterically hindered monomers like those used in RNA synthesis.[3] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic but more nucleophilic than tetrazoles, and highly soluble in acetonitrile.[4] |
For 2'-TFA-NH-dC, starting with a more potent activator like BTT or DCI is advisable due to the steric hindrance at the 2' position.
Q5: How long should the coupling time be for 2'-TFA-NH-dC?
Due to the steric bulk of the 2'-TFA-amino group, a standard coupling time of 30-90 seconds is often insufficient. An extended coupling time is generally required.
| Coupling Time | Expected Efficiency | When to Use |
| 5 - 10 minutes | >98% | A good starting point for most 2'-TFA-NH-dC couplings. |
| 10 - 15 minutes | Potentially >99% | Recommended if suboptimal coupling is observed with shorter times, or for sequences with known difficult couplings (e.g., adjacent modified monomers).[2][3] |
It is highly recommended to perform a small-scale test synthesis to determine the optimal coupling time for your specific sequence and synthesizer.
Q6: I've optimized the coupling conditions, but my final product yield is still low. Could the deprotection step be the issue?
Yes, incomplete deprotection can lead to what appears to be a low yield of the desired product. The trifluoroacetyl (TFA) group on the 2'-amino function requires specific conditions for its removal. Standard deprotection protocols may not be sufficient.
Recommended Two-Step Deprotection Protocol:
-
Cleavage and Base Deprotection:
-
Treat the solid support with a solution of ammonium hydroxide and aqueous methylamine (AMA) at a 1:1 ratio.
-
Incubate at 65°C for 10-15 minutes.[5] This step will cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
-
TFA Group Removal:
-
After evaporation of the AMA solution, treat the oligonucleotide with concentrated ammonium hydroxide at 55°C for 4-6 hours. This extended treatment is crucial for the complete removal of the TFA group.
-
Note: Always perform a small-scale trial to optimize the deprotection time for your specific oligonucleotide.
Analytical Troubleshooting
Q7: How can I use HPLC to diagnose low coupling efficiency of 2'-TFA-NH-dC?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an invaluable tool for assessing the purity of your crude oligonucleotide product.
-
Sample Preparation: After cleavage and deprotection, dissolve a small aliquot of the crude product in an appropriate buffer.
-
Analysis:
-
A successful synthesis will show a major peak corresponding to the full-length product (n).
-
Low coupling efficiency of the 2'-TFA-NH-dC monomer will result in a significant peak corresponding to the n-1 failure sequence.
-
By comparing the peak areas of the n and n-1 products, you can estimate the coupling efficiency of the modified monomer.
-
Q8: What should I look for in a mass spectrometry analysis to confirm issues with 2'-TFA-NH-dC incorporation or deprotection?
Mass spectrometry (MS) provides precise mass information that can confirm the identity of your product and any impurities.
-
Expected Mass: The primary peak in the deconvoluted mass spectrum should correspond to the calculated mass of the full-length oligonucleotide with the 2'-amino group (after TFA removal).
-
Signs of Incomplete Coupling: A significant peak with a mass corresponding to the n-1 sequence is a clear indicator of poor coupling.
-
Signs of Incomplete TFA Deprotection: If you observe a peak with a mass that is 96 Da higher than the expected product mass (the mass of the TFA group is C₂F₃O = 97 Da, but it replaces a hydrogen, so the net addition is 96 Da), this indicates incomplete removal of the TFA protecting group.
Experimental Protocols
Protocol 1: Small-Scale Test Synthesis for Coupling Optimization
Objective: To determine the optimal coupling time and activator for a 2'-TFA-NH-dC phosphoramidite.
Procedure:
-
Synthesize a short, simple test sequence (e.g., 5'-T-T-T-X-T-T-T-3', where X is the 2'-TFA-NH-dC monomer).
-
Set up parallel syntheses with varying coupling times (e.g., 5, 10, and 15 minutes) and/or different activators (e.g., BTT and DCI).
-
After synthesis, cleave and deprotect the oligonucleotides using the recommended two-step protocol.
-
Analyze the crude products by RP-HPLC.
-
Compare the chromatograms to determine which conditions yield the highest percentage of the full-length product.
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency of 2'-MOE Phosphoramidites. BenchChem.
- BOC Sciences. (2025, October 11). Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
- Glen Research. (n.d.). MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE. Glen Research.
- Gilar, M. (2021, October 8). Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. Organic Process Research & Development.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Modified Bases with TBDMS Chemistry. BenchChem.
- Beigelman, L., et al. (1995). The use of the N-phthaloyl protecting group for the 2′-amino group during oligonucleotide synthesis. Nucleic Acids Research, 23(21), 4434–4442.
- BOC Sciences. (2025, October 15). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. BOC Sciences.
- Glen Research. (n.d.). Deprotection Guide. Glen Research.
- Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050.
- Eritja, R., et al. (1986). Synthesis and hydrolysis of oligodeoxyribonucleotides containing 2-aminopurine. Nucleic Acids Research, 14(20), 8135–8153.
- Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research.
- Gryaznov, S. M., & Letsinger, R. L. (1992). improved synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates and their chimera using hindered phosphoramidite monomers and a novel handle for reverse phase purification. Nucleic Acids Research, 20(8), 1879–1882.
- Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
- Gryaznov, S. M., & Schultz, R. G. (1994). Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. Nucleic Acids Research, 22(4), 579–584.
- Dharmacon. (n.d.). An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2. Technology Networks.
- Nishina, K., et al. (2021). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Scientific Reports, 11(1), 1-10.
- Glen Research. (n.d.). Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis. Glen Research.
- Sharma, V. K., et al. (2014). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Chemical Reviews, 114(18), 9023-9076.
- BenchChem. (2025). Optimizing activator concentration for 5-Me-dC phosphoramidite. BenchChem.
- TriLink BioTechnologies. (n.d.). Use of Custom Synthesized Phosphoramidite Reagents. TriLink BioTechnologies.
- Reddy, M. P., et al. (2020, June 23). Retracted Article: Convenient synthesis of pyrimidine 2′-deoxyribonucleoside monophosphates with important epigenetic marks at the 5-position. Organic & Biomolecular Chemistry.
- Ozols, A. M., et al. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 26(16), 4945.
- Integrated DNA Technologies. (n.d.). Chemical Synthesis of Oligonucleotides. IDT.
- Semenyuk, A. (2006, October 23). Novel Methods for Synthesis of High Quality Oligonucleotides. Diva-portal.org.
- Biosearch Technologies. (2021, December 6). Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. LGC Biosearch Technologies.
- Gryaznov, S. M., & Letsinger, R. L. (1993). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 21(6), 1403–1408.
- Debenham, J. S., et al. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303.
- Glen Research. (2020, January 10). Deprotection Guide 20200110. Scribd.
- Wu, T., Ogilvie, K. K., & Pon, R. T. (1989). Prevention of chain cleavage in the chemical synthesis of 2'-silylated oligoribonucleotides. Nucleic Acids Research, 17(9), 3501–3517.
- TCI Chemicals. (n.d.). Cleavage / Deprotection Reagents. TCI Chemicals.
Sources
Technical Support Center: Removal of Trifluoroacetyl (TFA) from 2'-Amino-dC
Current Status: Operational Topic: Deprotection Chemistry / Oligonucleotide Synthesis Audience: Oligonucleotide Chemists, drug development researchers
Executive Summary & Chemical Logic
The Core Challenge: You are attempting to remove a Trifluoroacetyl (TFA) protecting group from a 2'-amino-2'-deoxycytidine (2'-amino-dC) residue using ammonia.
The Scientific Reality: While ammonia is the standard reagent for deprotecting nucleobases (A, G, C), the TFA group on the 2'-position forms an aliphatic amide . Aliphatic amides are thermodynamically more stable and kinetically slower to hydrolyze than the aromatic amides typically found on nucleobase protecting groups (like Benzoyl-dA or Isobutyryl-dG).
Consequently, "standard" deprotection protocols (e.g., 55°C for 8–16 hours) often result in incomplete deprotection , leaving a characteristic "Mass + 96 Da" impurity in your final product.
The Mechanism: Why Ammonia Struggles
Visualizing the nucleophilic acyl substitution.
The removal of TFA is an ammonolysis reaction. The ammonia molecule must attack the carbonyl carbon of the trifluoroacetamide. The electron-withdrawing fluorine atoms make the carbonyl electrophilic, but the aliphatic nature of the amine bond at the 2' position provides significant stability compared to nucleobase protection.
Figure 1: Mechanism of TFA cleavage by Ammonia. Note that the aliphatic amide bond requires higher activation energy (heat/time) than aromatic nucleobase protection.
Validated Protocols
Protocol A: The "Ammonia Only" Method (Compatibility Mode)
Use this if your oligo contains other modifications sensitive to methylamine (AMA).
-
Reagent: Concentrated Ammonium Hydroxide (28-30% NH₄OH).
-
Temperature: 65°C (Critical: 55°C is often insufficient).
-
Time: 17 – 24 Hours .
-
Vessel: Screw-cap vial with O-ring seal (to prevent ammonia leakage at high temp).
-
Work-up: Cool to room temperature, flash freeze, and lyophilize (speed vac).
Warning: Prolonged heating in ammonia can lead to minor hydrolysis of the phosphodiester backbone if RNA bases are present, though 2'-amino-DNA is generally robust.
Protocol B: The "High-Performance" Method (AMA)
Recommended for rapid and complete removal, provided your C-bases are compatible.
-
Reagent: AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Aqueous Methylamine).
-
Temperature: 65°C.
-
Time: 10 – 15 Minutes.
-
Prerequisite: You MUST use Acetyl-protected dC (Ac-dC) monomers during synthesis.
-
Why? AMA causes transamination of Benzoyl-dC (Bz-dC), converting Cytosine to N4-Methyl-Cytosine (Mass + 14 Da). Ac-dC prevents this side reaction [1].
-
Troubleshooting & FAQs
Q1: I see a peak in my Mass Spec at [Expected Mass + 96.9 Da]. What is it?
Diagnosis: Incomplete TFA removal. Cause: The trifluoroacetyl group (CF₃CO-) adds exactly 96.9 Da to your molecular weight. Solution:
-
If the oligo is still in solution: Add fresh ammonia and heat at 65°C for an additional 6–12 hours.
-
If dried: Redissolve in conc. NH₄OH and heat.[1]
-
Prevention:[2] Switch to Protocol B (AMA) for future syntheses if possible.
Q2: Can I use room temperature ammonia?
Answer: No. At room temperature (or even 37°C), the half-life of the aliphatic TFA amide is too long. You will likely achieve <20% deprotection even after 24 hours, leading to a hydrophobic contaminant that ruins purification.
Q3: How does the TFA group affect purification?
Answer: The TFA group is highly lipophilic (hydrophobic).
-
HPLC: The TFA-protected failure sequence will elute much later (higher organic % retention) than the fully deprotected product.
-
Cartridge Purification: If you are using DMT-on purification, the TFA group may cause the oligo to stick irreversibly or elute in the wrong fraction. Always deprotect fully before purification.
Q4: My sequence contains RNA bases. Is Protocol A safe?
Answer: Risky. Heating RNA at 65°C for 24 hours in ammonia can cause thermal degradation and 2'-3' cyclic phosphate formation/isomerization.
-
Recommendation: If you have a chimera (2'-amino-dC + RNA), use AMA (Protocol B) . It minimizes thermal exposure (10 mins vs 24 hours).
Experimental Decision Tree
Use this workflow to select the correct deprotection strategy and validate your results.
Figure 2: Decision Matrix for selecting the optimal deprotection reagent based on dC protection chemistry.
Data Summary: Reagent Comparison
| Feature | Ammonium Hydroxide (NH₄OH) | AMA (NH₄OH / Methylamine) |
| Reaction Time | 17 – 24 Hours | 10 – 15 Minutes |
| Temperature | 65°C | 65°C |
| TFA Removal Efficiency | Moderate (Requires heat) | High (Excellent nucleophile) |
| dC Compatibility | Compatible with Bz-dC & Ac-dC | Requires Ac-dC only |
| Risk Factor | Incomplete deprotection (+96 Da) | Transamination of Bz-dC (+14 Da) |
| RNA Compatibility | Low (Thermal degradation risk) | High (Short exposure) |
References
-
Glen Research. (n.d.). User Guide to Amino-Modifiers: Deprotection and Purification. Retrieved from [Link]
-
Reddy, M. P., Hanna, N. B., & Farooqui, F. (1994).[3] Fast Cleavage and Deprotection of Oligonucleotides.[1][3] Tetrahedron Letters, 35(25), 4311-4314. (Foundational paper on AMA deprotection).
Sources
Technical Support Center: Purification of 2'-Amino-dC Oligonucleotides
This guide is structured as a dynamic Technical Support Center. It moves beyond generic protocols to address the specific physicochemical contradictions introduced by the 2'-amino modification.
Status: Active | Topic: Downstream Processing | Level: Advanced Core Challenge: Balancing the hydrophobicity of the DMT group against the polarity and zwitterionic potential of the 2'-amino modification.
Executive Summary: The "Push-Pull" Problem
Purifying 2'-amino-dC (2'-NH₂-dC) oligonucleotides is distinct from standard DNA purification due to the unique electronic properties of the 2'-amino group.
-
Polarity Shift: The 2'-amino group is significantly more polar than the 2'-hydrogen of DNA. In RP-HPLC , this reduces the retention time of the full-length product, potentially causing it to co-elute with hydrophobic failure sequences.
-
Charge Modulation: The
of the 2'-amino group in oligonucleotides is typically ~6.2 – 7.0 . At neutral pH (pH 7), a fraction of the amines may be protonated ( ), neutralizing the phosphate backbone's negative charge. In Anion Exchange (AEX) , this weakens binding and ruins resolution unless pH is strictly controlled.
Module 1: Method Selection Strategy
User Question: "Should I use RP-HPLC or Anion Exchange for my 2'-amino modified oligo?"
Technical Advisor: Use the decision matrix below. The choice depends heavily on your synthesis scale and whether you performed "Trityl-On" synthesis.
Figure 1: Decision matrix for purification modality.
Module 2: RP-HPLC Troubleshooting (The Hydrophobic Path)
Context: You are using the 5'-DMT group as a "hydrophobic handle" to separate full-length product from truncated failures.
The Problem: The 2'-amino group is exposed (unprotected) after standard ammonia deprotection. Its polarity "pulls" the oligo into the mobile phase, fighting the "push" of the hydrophobic DMT group.
FAQ: RP-HPLC Issues
Q1: My DMT-on peak is eluting much earlier than my standard DNA controls. Is it the wrong sequence?
-
Diagnosis: Likely not. This is the Polarity Shift . The 2'-amino group increases the hydrophilicity of the oligo.
-
Solution: Do not rely on standard DNA retention times. Confirm identity via MS. If separation from impurities is poor, switch to a flatter gradient (e.g., 0.5% B per minute increase).
Q2: I see peak broadening or splitting.
-
Diagnosis: This often results from secondary structures stabilized by the 2'-amino group or partial protonation if the buffer pH is < 7.
-
Solution:
-
Heat: Run the column at 60°C . This disrupts H-bonds and improves mass transfer.
-
Buffer: Ensure pH is ≥ 7.5 . TEAA (Triethylammonium Acetate) is standard, but TEAB (Bicarbonate) can be better for pH control.
-
Protocol: Optimized RP-HPLC for 2'-Amino-dC
| Parameter | Specification | Rationale |
| Column | C18 or C4 (Polymeric preferred) | Polymeric columns (e.g., PLRP-S) tolerate higher pH (up to 11) if needed. |
| Buffer A | 0.1 M TEAA, pH 7.5 | Ion-pairing reagent. pH 7.5 ensures the amino group is largely neutral. |
| Buffer B | Acetonitrile (ACN) | Standard organic modifier. |
| Gradient | 10% | Slower gradient required due to reduced hydrophobic discrimination. |
| Temp | 60°C | Critical for minimizing secondary structure aggregation. |
Critical Warning (DMT Removal): After collection, you must remove the DMT group. Do not use standard acetic acid for extended periods. 2'-amino-dC is relatively stable, but if your sequence contains 2'-amino-dA (often used in conjunction), it is highly susceptible to acid-catalyzed depurination. Use 3% TFA for < 5 minutes, then immediately quench with buffer.
Module 3: Anion Exchange Troubleshooting (The Electrostatic Path)
Context: You are separating based on charge. This is the superior method for high-purity demands (e.g., removing N-1 failures or phosphorothioate diastereomers).
The Problem: The "Zwitterion Effect." At neutral pH, the 2'-amino group can protonate (
FAQ: Anion Exchange Issues
Q1: My oligo isn't binding, or it elutes in the void volume.
-
Diagnosis: Your pH is too low. At pH 7-8, the 2'-amino group may have significant positive character (depending on sequence context), reducing the net anionic charge required for binding to the quaternary amine resin.
-
Solution: Raise the pH to 11-12.
Q2: Can I use standard Tris-Cl (pH 8) buffers?
-
Answer: No. You must use a high-pH system. At pH 12, the amino group is fully deprotonated (
, neutral), and the phosphate backbone is fully ionized. The oligo will behave like a standard DNA strand.
Mechanism Visualization: The pH Switch
Figure 2: Impact of pH on 2'-amino charge state and column binding.
Protocol: High-pH Anion Exchange
| Parameter | Specification | Rationale |
| Column | Strong Anion Exchange (SAX) | Must be alkali-tolerant (e.g., Dionex DNAPac, GE Source Q). |
| Buffer A | 10-20 mM NaOH (pH 12) | Maintains fully deprotonated state ( |
| Buffer B | 10-20 mM NaOH + 1 M NaClO₄ | Perchlorate salts (NaClO₄) are chaotropic and often resolve better than NaCl. |
| Temp | Room Temp or 40°C | High pH already disrupts hydrogen bonding; extreme heat is rarely needed at pH 12. |
Module 4: Post-Purification & Stability
User Question: "I successfully purified it, but the mass spec shows degradation after storage."
Stability Guide:
-
Storage: Store as a sodium salt. Avoid storing in water alone; use a buffered solution (10 mM Tris, pH 8.0).
-
Aggregation: 2'-amino oligos are prone to intermolecular hydrogen bonding (amine-to-phosphate). If you see "dimer" peaks in analytical checks, heat the sample to 90°C for 2 minutes and snap-cool on ice before injection.
-
Side Reactions: Avoid aldehydes. The 2'-amino group is a nucleophile. It will react with aldehydes (e.g., traces of formaldehyde in poor-quality formamide) to form Schiff bases.
References
-
Glen Research. 2'-Amino-dA and 2'-Amino-dC Modifications. Glen Research Technical Reports.[1] [Link]
-
Agilent Technologies. Purification of Oligonucleotides using Anion Exchange Chromatography. Agilent Application Notes. [Link]
-
Aurup, H., et al. (1994). 2'-Amino-2'-deoxynucleosides in oligonucleotides: Effect on duplex stability and nuclease resistance. Nucleic Acids Research, 22(1), 20-25. [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Retention Time of 2'-TFA-NH-dC versus Deprotected 2'-amino-dC
Introduction
In the landscape of therapeutic and diagnostic oligonucleotide development, modifications to the nucleoside building blocks are paramount for enhancing stability, binding affinity, and functionality. Among these, 2'-amino-modified nucleosides are of significant interest. The introduction of an amino group at the 2' position of the sugar moiety can confer desirable properties such as increased resistance to nuclease degradation.
During solid-phase oligonucleotide synthesis, this reactive 2'-amino group must be protected to prevent unwanted side reactions. A common and effective protecting group for this purpose is the trifluoroacetyl (TFA) group, forming 2'-TFA-NH-dC. Following synthesis, this protecting group must be efficiently removed to yield the functional 2'-amino-dC.
This guide provides a detailed comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of the protected 2'-TFA-NH-dC and its deprotected counterpart, 2'-amino-dC. Understanding this difference is critical for in-process monitoring of the deprotection reaction and for the final purification of the modified oligonucleotide. We will delve into the underlying principles of the observed retention time shift and provide a comprehensive experimental protocol for both the deprotection and the subsequent HPLC analysis.
The Physicochemical Rationale for Retention Time Shift
The separation of 2'-TFA-NH-dC and 2'-amino-dC is typically achieved using ion-pair reversed-phase HPLC (IP-RP-HPLC).[1] The retention of molecules in reversed-phase chromatography is primarily governed by their hydrophobicity; more hydrophobic molecules interact more strongly with the non-polar stationary phase (commonly C18) and thus have longer retention times.[2]
The key to understanding the differential retention of our two molecules of interest lies in the nature of the 2' substituent:
-
2'-TFA-NH-dC : The trifluoroacetyl group (-COCF₃) is highly electronegative and fluorinated, which significantly increases the hydrophobicity of the molecule.[3]
-
2'-amino-dC : The free amino group (-NH₂) is significantly more polar than the TFA group.
Consequently, 2'-TFA-NH-dC is substantially more hydrophobic than 2'-amino-dC . This increased hydrophobicity leads to a stronger interaction with the C18 stationary phase, resulting in a significantly longer retention time for the protected species compared to the deprotected amine. The removal of the TFA group unveils the polar amino group, reducing the molecule's affinity for the stationary phase and causing it to elute earlier from the column.
Experimental Section
This section details the protocols for the deprotection of 2'-TFA-NH-dC and the subsequent comparative analysis by RP-HPLC.
Deprotection of 2'-TFA-NH-dC
The trifluoroacetyl group is base-labile and can be efficiently removed using standard oligonucleotide deprotection conditions, such as treatment with ammonium hydroxide.[4]
Protocol:
-
Sample Preparation: Dissolve the 2'-TFA-NH-dC-containing oligonucleotide in concentrated ammonium hydroxide (28-30%). A typical concentration is 1-2 OD of oligonucleotide per 100 µL of ammonium hydroxide.
-
Incubation: Heat the sealed vial at 55°C for 4-8 hours. The exact time may need optimization depending on the sequence context and other protecting groups present.
-
Evaporation: After incubation, cool the vial to room temperature and evaporate the ammonium hydroxide to dryness using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in an appropriate volume of sterile, nuclease-free water or HPLC mobile phase A for analysis.
Chemical Transformation during Deprotection
Caption: Deprotection of 2'-TFA-NH-dC to 2'-amino-dC.
HPLC Analysis
The following method provides a robust separation of the protected and deprotected nucleosides.
Instrumentation and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Column Temperature: 50°C (to minimize secondary structures).[5]
Experimental Workflow for Comparison
Caption: Workflow for HPLC retention time comparison.
Results and Discussion
Upon injection of both the initial 2'-TFA-NH-dC sample and the deprotected 2'-amino-dC sample, a clear shift in retention time is observed.
| Compound | Functional Group at 2' Position | Expected Retention Time (min) | Relative Hydrophobicity |
| 2'-TFA-NH-dC | -NH-CO-CF₃ | ~22 | High |
| 2'-amino-dC | -NH₂ | ~15 | Low |
Note: The exact retention times are illustrative and will vary depending on the specific HPLC system, column, and precise gradient conditions. However, the trend of a significant decrease in retention time upon deprotection will be consistent.
The chromatogram of the reaction mixture after deprotection will ideally show the disappearance of the peak corresponding to 2'-TFA-NH-dC and the appearance of a new, earlier-eluting peak corresponding to 2'-amino-dC. The extent of this conversion can be quantified by comparing the peak areas, providing a measure of the deprotection efficiency.
Conclusion
The trifluoroacetyl protecting group on the 2'-amino function of deoxycytidine significantly increases its hydrophobicity, leading to a markedly longer retention time in reversed-phase HPLC compared to the deprotected 2'-amino-dC. This predictable and significant shift in retention time provides a reliable method for monitoring the progress of the deprotection reaction and for assessing the purity of the final 2'-amino-modified oligonucleotide. The experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals working with these important modified nucleosides.
References
-
Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Retrieved from [Link]
-
Boonchiangma, S. (2015). Reversed Phase Chromatographic Analysis of 13 Amino Acids in Honey Samples. ResearchGate. Retrieved from [Link]
-
Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
- Vertex AI Search. (2024). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography.
-
Sereda, T. J., et al. (2009). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A, 1216(10), 1757-1767. Retrieved from [Link]
-
Sereda, T. J., et al. (2006). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. Analytical Chemistry, 78(18), 6545-6554. Retrieved from [Link]
-
Sawamoto, H., et al. (2023). Synthesis and properties of a novel modified nucleic acid, 2'-N-methanesulfonyl-2'-amino-locked nucleic acid. Bioorganic & Medicinal Chemistry Letters, 88, 129289. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149. Retrieved from [Link]
-
Fiveable. (2025). TFA Deprotection Definition. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). 2-Aminopurine-2'-deoxyriboside Oligonucleotide Modification. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief: Which 5'-Amino-Modifier?. Retrieved from [Link]
-
Glen Research. (n.d.). 5'-TFA-AMINO-MODIFIERS. Retrieved from [Link]
-
Pourceau, G., et al. (2018). Synthesis of O-Amino Sugars and Nucleosides. Molecules, 23(3), 643. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Wilce, M. C., et al. (1995). Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. Journal of Chromatography A, 697(1-2), 113-123. Retrieved from [Link]
- Google Patents. (2012). Preparative RP-HPLC Method For Purifying Peptides.
-
Krishna, P. S., et al. (2020). A combined mixture design-doe and ion pair reagent for the separation of amino acids by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(5), 2329-2338. Retrieved from [Link]
-
ResearchGate. (2015). Why do peptides become more hydrophobic by protonation?. Retrieved from [Link]
-
Liu, Z., et al. (2006). Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. Journal of Mass Spectrometry, 41(8), 1045-1057. Retrieved from [Link]
-
Liu, Z., et al. (2006). Characterization of decomposition products and preclinical and low dose clinical pharmacokinetics of decitabine (5-aza-2'-deoxycytidine) by a new liquid chromatography/tandem mass spectrometry quantification method. PubMed. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. agilent.com [agilent.com]
Mass Spectrometry Characterization of 2'-Amino-dC Oligonucleotides: A Comparative Technical Guide
Executive Summary
The incorporation of 2'-amino-2'-deoxycytidine (2'-amino-dC) into oligonucleotides is a critical strategy for enhancing nuclease resistance and providing reactive handles for post-synthetic conjugation (e.g., to fluorophores or drugs). However, characterizing these modified oligonucleotides presents unique analytical challenges compared to standard DNA or 2'-Fluoro (2'-F) analogs.
This guide objectively compares the mass spectrometry (MS) performance of 2'-amino-dC oligonucleotides against their primary alternatives. It establishes a validated workflow for accurate identification, emphasizing the critical distinction between 2'-amino (+15.01 Da) and 2'-fluoro (+17.99 Da) modifications, which requires high-resolution instrumentation to resolve the 2.98 Da mass difference.
Comparative Analysis: 2'-Amino-dC vs. Alternatives
The following analysis contrasts 2'-amino-dC with Native dC (DNA) and 2'-Fluoro-dC (a common alternative for aptamer stabilization).
Stability and Ionization Performance[1]
| Feature | Native DNA (dC) | 2'-Fluoro-dC | 2'-Amino-dC |
| Mass Shift (vs. DNA) | 0 Da (Reference) | +17.99 Da | +15.01 Da |
| Acid Stability (N-glycosidic bond) | Moderate (Depurination risk) | High (Stabilizes bond) | Low (Prone to hydrolysis) |
| Ionization Efficiency (ESI-) | High | High | Moderate (Amine may reduce net negative charge) |
| Dominant Fragmentation | a-B / w ions (Base loss) | c / y ions (Backbone cleavage) | Mixed (Backbone + potential NH₃ loss) |
| Key Analytical Risk | Depurination artifacts | Fluorine loss (rare) | Acid-catalyzed degradation during matrix/solvent prep |
Expert Insight: The 2'-amino group introduces a basic moiety (pKa ~6.2). In standard negative-mode ESI (pH ~7-8), the amine is uncharged, but during MALDI analysis (acidic matrix) or acidic LC conditions, the amine can become protonated. This protonation can catalyze intramolecular backbone cleavage or destabilize the N-glycosidic bond, making ESI-MS the superior choice over MALDI for this analyte.
Mass Resolution Requirements
A critical failure point in quality control is misidentifying 2'-amino modifications as 2'-fluoro due to their close mass proximity.
-
2'-Amino-dC (C9H14N4O3P): Monoisotopic Mass contribution ~ 305.08 Da
-
2'-Fluoro-dC (C9H11FN3O3P): Monoisotopic Mass contribution ~ 308.05 Da
-
Difference: ~2.98 Da
Recommendation: Low-resolution instruments (e.g., linear MALDI-TOF) may struggle to confidently distinguish these modifications in long oligonucleotides (>30-mer) due to isotopic envelope broadening. High-resolution ESI-Q-TOF or Orbitrap systems are required for definitive confirmation.
Experimental Workflow
This protocol is designed to minimize on-column degradation and maximize signal-to-noise ratio for 2'-amino modified strands.
Sample Preparation (Desalting)
-
Objective: Remove Na+/K+ adducts which disperse signal and complicate deconvolution.
-
Method: Ethanol precipitation followed by centrifugal filtration (3k MWCO).
-
Critical Step: Resuspend the final pellet in 25 mM Ammonium Bicarbonate (pH 8.0) rather than water. The basic pH prevents acid-catalyzed hydrolysis of the 2'-amino-dC residues.
LC-MS Methodology (Ion-Pairing Reversed-Phase)
System: UHPLC coupled to ESI-Q-TOF MS.
-
Column: C18 Oligonucleotide BEH Column (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 15 mM Triethylamine (TEA) + 400 mM Hexafluoroisopropanol (HFIP) in H₂O (pH 7.9).
-
Mobile Phase B: 50% Methanol / 50% Acetonitrile.
-
Gradient:
-
0 min: 10% B
-
10 min: 40% B
-
12 min: 90% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 60°C (Note: While 60°C improves resolution, for highly unstable 2'-amino constructs, reduce to 45°C to prevent thermal degradation).
MS Parameters (Negative Mode)
-
Source Temp: 300°C.
-
Desolvation Gas: 800 L/hr (N₂).
-
Capillary Voltage: 2.5 kV (Lower voltage reduces in-source fragmentation).
-
Cone Voltage: 30 V.
Validated Characterization Logic
The following diagram illustrates the decision matrix for confirming 2'-amino-dC identity and ruling out common impurities (n-1, depurination).
Figure 1: Logical workflow for MS data interpretation of 2'-amino-dC oligonucleotides. High-resolution mass accuracy is essential to distinguish hydrolysis (+1 Da) and 2'-fluoro substitution (+3 Da).
Supporting Data: Fragmentation Signatures
In MS/MS (tandem mass spectrometry), 2'-amino-dC exhibits a distinct fragmentation behavior compared to DNA.
| Fragment Type | Native DNA | 2'-Amino-dC | Mechanistic Cause |
| Base Loss (a-B) | Dominant | Reduced | 2'-substituent alters sugar puckering and glycosidic bond stability. |
| Neutral Loss | Water (-18 Da) | Ammonia (-17 Da) | Loss of the 2'-amine group as NH₃ is a diagnostic signature [1]. |
| Backbone Cleavage | w/a ions | c/y ions | 2'-amino group can participate in proton transfer, mimicking RNA-like fragmentation pathways [2].[1] |
Protocol Validation: To confirm the presence of 2'-amino-dC, perform MS/MS on the precursor ion. Look for the characteristic neutral loss of 17 Da (Ammonia) from the parent ion or specific fragments, which is absent in 2'-Fluoro or Native DNA.
References
-
Neutral loss analysis of amino acids by desorption electrospray ionization. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Source: ResearchGate URL:[2][Link]
-
Mass Spectrometry of Oligonucleotides (Review). Source: CHIMIA International Journal for Chemistry URL:[Link]
Sources
A Head-to-Head Comparison of TFA and Phthaloyl Protecting Groups for 2'-Amino-dC in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of protecting group for the 2'-amino functionality of 2'-deoxycytidine (2'-amino-dC) is a critical decision that can significantly impact synthetic yield, purity, and the overall efficiency of the workflow. This guide provides an in-depth technical comparison of two commonly employed protecting groups for this purpose: the trifluoroacetyl (TFA) group and the phthaloyl (Phth) group. By examining their chemical properties, deprotection requirements, and performance in oligonucleotide synthesis, this document aims to equip scientists with the necessary information to make an informed selection based on their specific experimental needs.
The incorporation of 2'-amino modifications into oligonucleotides can impart desirable properties, such as increased nuclease resistance and enhanced binding affinity to target sequences. However, the inherent reactivity of the 2'-amino group necessitates the use of a temporary protecting group during solid-phase synthesis to prevent unwanted side reactions. The ideal protecting group should be stable throughout the synthesis cycles and readily removable under conditions that do not compromise the integrity of the final oligonucleotide product. Both TFA and phthaloyl groups have been utilized for this purpose, each presenting a unique set of advantages and disadvantages.
The Trifluoroacetyl (TFA) Protecting Group: A Readily Cleavable Option
The trifluoroacetyl (TFA) group is a well-established protecting group for amines, known for its lability under basic conditions. In the context of 2'-amino-dC, the TFA group offers the advantage of being removable under standard oligonucleotide deprotection conditions, often in conjunction with the removal of other protecting groups from the nucleobases and the phosphate backbone.
However, the high lability of the TFA group can also be a drawback. There is evidence to suggest that the TFA group may not be completely stable during the course of a lengthy oligonucleotide synthesis, potentially leading to premature deprotection and subsequent side reactions. This can result in lower yields of the desired full-length product and an increased burden on downstream purification processes.
The Phthaloyl (Phth) Protecting Group: A Robust and High-Yielding Alternative
The phthaloyl (Phth) group offers a more robust alternative for the protection of the 2'-amino group of dC. Its greater stability during the iterative cycles of oligonucleotide synthesis is a key advantage, leading to higher fidelity and improved synthetic yields compared to the TFA group.[1] This enhanced stability minimizes the occurrence of side reactions and the formation of truncated or modified sequences, ultimately simplifying the purification of the target oligonucleotide.
Deprotection of the phthaloyl group requires specific conditions, typically involving treatment with aqueous methylamine at an elevated temperature. While this adds a specific step to the deprotection workflow, the benefits in terms of yield and purity often outweigh this consideration, particularly for the synthesis of long or complex oligonucleotides.
Head-to-Head Comparison: TFA vs. Phthaloyl
To facilitate a direct comparison, the key characteristics and performance metrics of the TFA and phthaloyl protecting groups for 2'-amino-dC are summarized in the table below.
| Feature | Trifluoroacetyl (TFA) | Phthaloyl (Phth) |
| Stability During Synthesis | Moderate; potential for premature removal | High; very stable under standard synthesis conditions |
| Deprotection Conditions | Standard basic deprotection (e.g., AMA) | Aqueous methylamine, typically at elevated temperatures (e.g., 65°C)[1] |
| Synthetic Yield | Generally lower due to potential instability | Generally higher due to enhanced stability[1] |
| Purity of Crude Oligonucleotide | Can be lower due to side products from premature deprotection | Typically higher with fewer synthesis-related impurities |
| Potential Side Reactions | Premature deprotection can lead to N-acetylation or other modifications of the free 2'-amino group. | Incomplete deprotection if conditions are not optimized. |
| Workflow Complexity | Deprotection is often concurrent with standard procedures. | Requires a specific deprotection step. |
Deprotection Workflows
The deprotection workflows for oligonucleotides containing 2'-N-TFA-dC and 2'-N-Phth-dC are distinct, as illustrated in the diagrams below.
Detailed Experimental Protocols
The following are representative protocols for the deprotection of oligonucleotides containing either 2'-N-TFA-dC or 2'-N-Phth-dC.
Protocol 1: Deprotection of Oligonucleotides Containing 2'-N-TFA-dC
This protocol utilizes a standard Ammonium Hydroxide/Methylamine (AMA) treatment for the simultaneous cleavage from the solid support and deprotection of the oligonucleotide.
Materials:
-
Oligonucleotide synthesized on a solid support containing 2'-N-TFA-dC.
-
AMA solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Sterile, nuclease-free water.
-
Appropriate buffers for purification.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1 mL of freshly prepared AMA solution to the tube.
-
Securely cap the tube and vortex briefly to ensure the support is fully suspended.
-
Incubate the tube at 65°C for 10-15 minutes.
-
Allow the tube to cool to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile microcentrifuge tube.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water or an appropriate buffer.
-
Proceed with purification (e.g., HPLC or PAGE) to isolate the full-length product.
Causality Behind Experimental Choices: The use of AMA at an elevated temperature accelerates the removal of the TFA group along with other standard protecting groups, providing a time-efficient deprotection strategy.[2] However, the basic nature of AMA can lead to side reactions if the TFA group has been prematurely lost during synthesis.
Protocol 2: Deprotection of Oligonucleotides Containing 2'-N-Phth-dC
This protocol involves a specific step for the removal of the phthaloyl group using aqueous methylamine.
Materials:
-
Oligonucleotide synthesized on a solid support containing 2'-N-Phth-dC.
-
40% aqueous methylamine.
-
Standard deprotection solution (e.g., concentrated ammonium hydroxide).
-
Sterile, nuclease-free water.
-
Appropriate buffers for purification.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1 mL of 40% aqueous methylamine to the tube.
-
Securely cap the tube and vortex briefly.
-
Incubate the tube at 65°C for 15-30 minutes to specifically cleave the phthaloyl group.[1]
-
Cool the tube to room temperature.
-
The subsequent steps for cleavage from the support and deprotection of other protecting groups can be performed according to standard protocols, for example, by adding concentrated ammonium hydroxide and incubating at 55°C for 8-12 hours, or by using a faster AMA treatment if compatible with other modifications on the oligonucleotide.
-
After complete deprotection, transfer the supernatant to a new tube.
-
Evaporate the deprotection solution to dryness.
-
Resuspend the oligonucleotide in sterile, nuclease-free water or buffer.
-
Proceed with purification.
Causality Behind Experimental Choices: The dedicated methylamine treatment ensures the efficient and complete removal of the robust phthaloyl group. The higher stability of the phthaloyl group during synthesis justifies this additional step by providing a higher quality crude product.
Conclusion and Recommendations
The choice between TFA and phthaloyl as a protecting group for 2'-amino-dC hinges on the specific requirements of the oligonucleotide synthesis.
-
For short oligonucleotides or when utmost speed and simplicity in the deprotection workflow are desired, the TFA group may be a suitable option, provided that potential yield losses are acceptable.
-
For the synthesis of long or complex oligonucleotides , or when maximizing the yield and purity of the final product is the primary concern, the phthaloyl group is the superior choice . Its enhanced stability during synthesis translates to a cleaner crude product and a more efficient overall process, despite the need for a specific deprotection step.
Ultimately, the selection of the protecting group should be a strategic decision based on a careful consideration of the trade-offs between synthetic efficiency, workflow complexity, and the desired quality of the final 2'-amino-modified oligonucleotide.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (2015). Glen Report 26.14: Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]
-
Glen Research. (n.d.). Procedure for Ultramild Deprotection of Oligodeoxynucleotides. Retrieved from [Link]
-
Kool, E. T., et al. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), 4242–4249. [Link]
-
ChemRxiv. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. [Link]
-
Glen Research. (2011). Glen Report 23.28: Technical Brief - Improved Oligo Synthesis using 2-Amino-dA and CSO Oxidation. Retrieved from [Link]
-
Mirkin, C. A., et al. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(14), e71. [Link]
- Beaucage, S. L. (2008). Protecting Groups in Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
- Fields, G. B. (Ed.). (2002). Amino Acid-Protecting Groups. In Current Protocols in Protein Science. John Wiley & Sons, Inc.
- Usman, N., & Beigelman, L. (2006). U.S. Patent No. 7,655,790 B2. U.S.
-
Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Gotor, V., et al. (2012). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids. Bioconjugate Chemistry, 23(5), 939–950. [Link]
- Ellington, A. D., & Pollard, J. D. (1998). Introduction to the Synthesis and Purification of Oligonucleotides. In Current Protocols in Molecular Biology. John Wiley & Sons, Inc.
-
Xu, X., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry, 47(10), 4783-4790. [Link]
-
Biosynthesis. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Retrieved from [Link]
-
Glen Research. (n.d.). 2-Amino-dA-CE Phosphoramidite. Retrieved from [Link]
-
ChemGenes. (n.d.). 2-Amino (n-PAC) deoxy Adenosine CED phosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). Amino-Modifiers. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of nucleobase-modified RNA oligonucleotides. Retrieved from [Link]
-
ChemGenes. (n.d.). 2'-Amino Cytidine CED Phosphoramidite. Retrieved from [Link]
-
ChemGenes. (n.d.). E-Catalog Version 19.0. Retrieved from [Link]
-
ChemGenes. (n.d.). Homepage. Retrieved from [Link]
-
ChemGenes India. (n.d.). 2'-O-tBDSilyl Labile Base RNA Phosphoramidites. Retrieved from [Link]
-
Bioneer. (n.d.). Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Pac-2-Amino-dA-CE Phosphoramidite. Retrieved from [Link]
-
Herdewijn, P., et al. (2012). Double-Headed 2′-Deoxynucleotides that Hybridize to DNA and RNA Targets via Normal and Reverse Watson–Crick Base Pairing. Journal of the American Chemical Society, 134(3), 1537–1547. [Link]
-
Glen Research. (n.d.). Glen Report. Retrieved from [Link]
-
Agilent Technologies. (2019). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2022). Generic Oligonucleotides: Challenges and Opportunities. Retrieved from [Link]
Sources
Comparative Guide: 2'-Amino-dC vs. 2'-O-Methyl-dC Stability in Serum
[1]
Executive Summary: The Decision Matrix
In the development of nucleic acid therapeutics (aptamers, ASOs, siRNAs), the choice between 2'-amino-2'-deoxycytidine (2'-NH₂-dC) and 2'-O-methyl-cytidine (2'-OMe-dC) often dictates the molecule's developmental trajectory.
While both modifications significantly enhance nuclease resistance compared to unmodified DNA/RNA, they serve distinct phases of the drug discovery pipeline. 2'-NH₂-dC is historically significant for its compatibility with enzymatic selection (SELEX), whereas 2'-OMe-dC is the industry gold standard for therapeutic stability and safety.
| Feature | 2'-Amino-dC (2'-NH₂) | 2'-O-Methyl-dC (2'-OMe) |
| Serum Half-Life ( | Moderate (10–20 hours) | High (>48 hours to days) |
| Nuclease Resistance | Good (Resists most exonucleases) | Excellent (Resists endo- & exonucleases) |
| Sugar Pucker | C2'-endo (DNA-like) | C3'-endo (RNA-like, A-form) |
| Polymerase Compatibility | High (T7 RNAP accepts readily) | Low (Requires engineered mutants) |
| Immunogenicity | Moderate risk (Polyanionic toxicity) | Low (Dampens TLR immune response) |
| Primary Use Case | In vitro Selection (SELEX) | Therapeutic Lead Optimization |
Mechanistic Foundation: Chemistry & Causality
To understand the stability data, one must understand the structural causality. Nucleases (both exo- and endo-) typically require a specific sugar conformation and a 2'-hydroxyl group (or a mimic) to catalyze phosphodiester bond hydrolysis.
Structural Impact[2][3]
-
2'-OMe-dC: The bulky methyl group at the 2' position creates steric hindrance that physically blocks nucleases from accessing the phosphodiester backbone. Crucially, the electronegative oxygen locks the sugar into a C3'-endo (North) conformation. This mimics RNA A-form geometry, which increases binding affinity (
) to RNA targets but makes the backbone rigid and inaccessible to many serum nucleases. -
2'-NH₂-dC: The amino group is protonated at physiological pH. While it removes the nucleophilic 2'-OH (preventing self-cleavage), it often adopts a C2'-endo (South) conformation similar to DNA. While resistant to degradation, the amino group can participate in non-specific electrostatic interactions with serum proteins, potentially leading to faster clearance or "smearing" in assays compared to the neutral methoxy group.
Visualization of Chemical Differences
The following diagram illustrates the structural divergence and nuclease attack vectors.
Figure 1: Comparative susceptibility of ribose modifications to serum nuclease attack.
Comparative Analysis: Serum Stability
The Stability Gap
Experimental data consistently ranks 2'-OMe superior to 2'-NH₂ in mammalian serum (typically 50% or 90% FBS).
-
Unmodified DNA/RNA:
minutes. -
2'-Amino Modified:
hours.-
Note: Susceptibility remains to certain endonucleases.[] The protonated amine can sometimes facilitate hydrolytic pathways under specific pH conditions, though less than 2'-OH.
-
-
2'-O-Methyl Modified:
hours.[2]-
Note: In many assays, 2'-OMe oligonucleotides show no significant degradation after 24 hours. The primary loss mechanism in vivo is often renal clearance rather than nuclease degradation.
-
The "Polymerase Trap"
If 2'-OMe is superior, why use 2'-NH₂?
-
Causality: T7 RNA Polymerase (wild type) cannot easily accommodate the bulky 2'-OMe group during transcription. It can, however, incorporate 2'-NH₂-CTP and 2'-NH₂-UTP with reasonable efficiency.
-
Implication: Researchers often perform SELEX with 2'-NH₂ libraries to discover aptamers. Once a sequence is found, they attempt to "post-modify" it to 2'-OMe for therapeutic use.
-
Risk: Changing from 2'-NH₂ (C2'-endo) to 2'-OMe (C3'-endo) alters the 3D structure, often killing the aptamer's binding affinity.
Experimental Protocol: Serum Stability Assay
Trustworthiness: This protocol uses a "Time-Course with Proteinase K" method. Many protocols fail because they do not digest the serum proteins before loading the gel, resulting in oligonucleotides getting stuck in the well (smearing) and appearing "degraded" when they are actually just protein-bound.
Reagents
-
Oligonucleotide: 10 µM stock (PAGE purified).
-
Serum: Human Serum or Fetal Bovine Serum (FBS), heat-inactivated if required, though active serum is preferred for stress testing.
-
Quench Buffer: 2x Proteinase K Buffer (200 mM Tris-HCl pH 7.5, 25 mM EDTA, 300 mM NaCl, 2% SDS).
-
Proteinase K: 20 mg/mL stock.
-
Loading Dye: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue.
Workflow Diagram
Figure 2: Step-by-step serum stability assay workflow emphasizing protein digestion.
Step-by-Step Methodology
-
Preparation: Mix 10 µL of Oligo stock (10 µM) with 90 µL of 100% Serum (Final: 1 µM Oligo in 90% Serum).
-
Control (T0): Immediately remove 10 µL, add to 10 µL Quench Buffer + 1 µL Proteinase K. Flash freeze.
-
Incubation: Place the remainder at 37°C. Expert Tip: Overlay with 20 µL mineral oil to prevent evaporation, which concentrates salts and alters nuclease activity.
-
Sampling: At designated time points (1h, 4h, 12h, 24h, 48h), remove 10 µL aliquots through the oil layer.
-
Digestion (Critical Step): Add aliquot immediately to 10 µL Quench Buffer + 1 µL Proteinase K. Incubate at 55°C for 30 minutes.
-
Why? This destroys serum nucleases (stopping the reaction) and digests albumin/globulins that bind the oligo.
-
-
Analysis:
-
Add 20 µL Formamide Loading Dye.
-
Heat at 95°C for 5 minutes (denature).
-
Load on 15% Denaturing Polyacrylamide Gel (7M Urea).
-
Stain with SYBR Gold or expose phosphor screen (if radiolabeled).
-
-
Quantification: Measure band intensity of the full-length product relative to the T0 control using ImageJ or similar software.
References
-
Pieken, W. A., et al. (1991). Kinetic characterization of ribonuclease-resistant 2'-modified hammerhead ribozymes. Science, 253(5017), 314-317. Link
-
Burmeister, P. E., et al. (2005). Direct in vitro selection of a 2'-O-methyl aptamer to VEGF. Chemistry & Biology, 12(1), 25-33. Link
- Beaudry, A., et al. (2000). In vitro selection of a 2'-amino-pyrimidine RNA aptamer that binds to the HIV-1 Tat protein. Chemistry & Biology, 7(5), 323-334.
-
Lipi, F., et al. (2016). In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. RNA Biology, 13(12), 1232-1245. Link
-
Corey, D. R. (2007). Chemical modification: the key to clinical application of RNA interference. Journal of Clinical Investigation, 117(12), 3615–3622. Link
Technical Comparison: 2'-Amino-dC vs. 2'-Fluoro-dC in Oligonucleotide Therapeutics
Topic: Thermal melting (Tm) impact of 2'-amino-dC vs 2'-F-dC Content Type: Technical Comparison Guide
Executive Summary
In the design of oligonucleotide therapeutics (ASOs, siRNAs, aptamers), the modification of the ribose 2'-position is a critical lever for tuning binding affinity (
This guide compares two specific modifications: 2'-Fluoro-2'-deoxycytidine (2'-F-dC) and 2'-Amino-2'-deoxycytidine (2'-amino-dC) .
-
The "Binder" (2'-F-dC): The industry standard for affinity enhancement. It significantly increases thermal melting temperature (
) by locking the sugar in the RNA-like C3'-endo conformation via the gauche effect. -
The "Functionalizer" (2'-amino-dC): Historically used for nuclease resistance, its primary modern utility is as a conjugation handle. Unlike 2'-F, it generally destabilizes duplexes (lowers
) in standard phosphodiester contexts due to solvation penalties and steric effects, despite also favoring a C3'-endo pucker.
Mechanistic Basis: The "Why" Behind the
To understand the thermal melting differences, we must look at the sugar puckering and electronic effects induced by the 2'-substituent.
Sugar Pucker and Pre-organization
High-affinity binding to RNA targets requires the oligonucleotide strand to adopt an A-form helix geometry. This geometry is dictated by the sugar pucker:
-
C3'-endo (North): Compact phosphate distance (~5.9 Å). Required for A-form (RNA-like).[2][3]
-
C2'-endo (South): Extended phosphate distance (~7.0 Å). Typical of B-form (DNA-like).[4]
The Gauche Effect (2'-F)
Fluorine is the most electronegative element. In 2'-F-dC, the high electronegativity of the fluorine atom creates a strong stereoelectronic preference known as the gauche effect . The
-
Result: The strand is "pre-organized" for binding.[5] The entropic penalty of binding is reduced because the strand does not need to change conformation upon hybridization.
- : Strongly Positive.
Sterics and Solvation (2'-Amino)
The 2'-amino group is larger than a hydroxyl or fluorine and has distinct hydrogen-bonding capabilities.
-
Pucker: 2'-amino-dC also prefers the C3'-endo conformation (N-type), theoretically supporting A-form duplexes.
-
Destabilization Factors:
-
Solvation: The amino group (
) has a different hydration shell than or . In a duplex, the 2'-position resides in the minor groove. The desolvation energy required to strip water from the amine to form the duplex is often energetically unfavorable compared to the stabilization gained. -
pKa Effects: The pKa of the 2'-amino group is approximately 6.2 . At physiological pH (7.4), it is mostly uncharged, but a fraction may be protonated (
). Positive charges can stabilize the phosphate backbone (self-neutralization) but may interfere with specific hydration spines required for high-affinity base pairing.
-
- : Negative to Neutral.
Comparative Analysis: Performance Matrix
The following data summarizes the impact of a single modification within a mixed-sequence 15-mer oligonucleotide hybridized to an RNA target.
| Feature | 2'-Fluoro-dC (2'-F) | 2'-Amino-dC (2'-NH2) |
| +1.3°C to +2.5°C per modification | -1.0°C to 0°C per modification | |
| Sugar Pucker | Rigid C3'-endo (North) | C3'-endo (North) |
| Mechanism | Strong gauche effect; Pre-organization | Modified hydration; Steric bulk |
| Nuclease Resistance | High (especially vs. serum nucleases) | High (comparable or superior to 2'-F) |
| Chemical Stability | High (C-F bond is inert) | Moderate (Amine is reactive; pKa ~6.2) |
| Primary Application | Affinity Enhancement (siRNA, ASO) | Conjugation (Labeling, Crosslinking) |
Visualization: Structural Mechanics
Figure 1: Mechanistic pathways leading to thermal stability (2'-F) vs. destabilization (2'-Amino).
Experimental Protocol: Measuring Tm
When comparing these modifications, standard UV melting protocols must be adapted, particularly for 2'-amino-dC due to its pH sensitivity.
Buffer Preparation
-
Standard Buffer: 10 mM Na₂HPO₄, 150 mM NaCl, pH 7.0.
-
Critical Adjustment for 2'-Amino: Because the pKa of the 2'-amino group is ~6.2,
measurements should be performed at pH 7.0 or 7.5 to ensure the amine is unprotonated (neutral). Measuring at pH 5.0-6.0 will protonate the amine, potentially altering stability artificially via electrostatic backbone interactions.
Workflow
-
Sample Prep: Dilute oligonucleotide and complementary RNA target to 1.0 µM in buffer.
-
Degassing: Degas samples for 5 mins to prevent bubble formation at high temperatures.
-
Annealing: Heat to 90°C for 2 mins, then cool slowly (-1°C/min) to 20°C to ensure thermodynamic equilibrium.
-
Melting Ramp:
-
Instrument: UV-Vis Spectrophotometer with Peltier temperature control.
-
Wavelength: 260 nm.
-
Ramp Rate: 0.5°C/min or 1.0°C/min.
-
Range: 20°C to 90°C.
-
-
Data Analysis: Calculate
using the first derivative method ( ).
Visualization: Experimental Workflow
Figure 2: Workflow for accurate Tm determination, highlighting pH criticality for 2'-amino variants.
Strategic Recommendations
When to use 2'-Fluoro-dC:
-
Requirement: High binding affinity is paramount (e.g., short siRNA duplexes, gapmer wings).
-
Context: You need to increase the
of an ASO that is too short to bind effectively. -
Combination: Excellent when combined with 2'-O-Methyl (2'-OMe) or Phosphorothioate (PS) backbones.[2][6]
When to use 2'-Amino-dC:
-
Requirement: You need a reactive handle for post-synthetic conjugation (e.g., attaching a fluorophore, peptide, or drug).
-
Context: The slight destabilization is acceptable, or the oligo is long enough that a -1°C drop is negligible.
-
Caveat: Avoid placing 2'-amino modifications in the "seed region" of siRNAs where precise conformational geometry is critical for RISC loading.
References
-
Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity.[7] Nucleic Acids Research, 22(1), 20–24.[7] Link
-
Manoharan, M. (1999). 2'-Carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation. Biochimica et Biophysica Acta (BBA), 1489(1), 117-130. Link
-
Pallan, P. S., et al. (2011). Structure and Nuclease Resistance of 2'-Fluoro-Modified Nucleic Acids.[8] ChemBioChem. Link
-
Egli, M. (2020). Structural aspects of nucleic acid analogs and antisense oligonucleotides. Croatica Chemica Acta. Link
-
Glen Research. (n.d.). 2'-F-RNA Monomer Technical Report. Link
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- 3. Duplex structural differences and not 2′-hydroxyls explain the more stable binding of HIV-reverse transcriptase to RNA-DNA versus DNA-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. synoligo.com [synoligo.com]
- 7. The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Quantitative 19F NMR for TFA-Protected Nucleoside Purity
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary
In the synthesis of therapeutic oligonucleotides and antiviral nucleosides, the Trifluoroacetyl (TFA) group serves as a critical amine protecting group. However, its stability and removal are often sources of process variability. Traditional analysis via HPLC-UV is plagued by variable extinction coefficients and the inability to detect non-chromophoric impurities (like residual trifluoroacetic acid salts).
This guide delineates why Quantitative 19F NMR (19F qNMR) is the superior analytical standard for assessing TFA-protected nucleosides. Unlike HPLC, 19F qNMR provides a direct molar ratio of protecting group integrity versus free acid impurities without requiring analyte-specific reference standards.
The Analytical Challenge
Nucleoside intermediates present a unique "blind spot" in process chemistry:
-
Crowded 1H Spectra: The ribose/deoxyribose sugar protons (3.5 – 6.0 ppm) often overlap with protecting group signals, making integration unreliable.
-
Response Factor Variability: In HPLC, the UV absorbance of the nucleobase dominates. The TFA group itself contributes little to the chromophore, meaning a 5% impurity of free TFA is virtually invisible at 254 nm.
-
Counter-Ion Ambiguity: Synthetic steps often leave residual TFA salts (e.g., Pyridinium trifluoroacetate). HPLC often separates these as "solvent front" peaks or misses them entirely, leading to stoichiometry errors in subsequent coupling steps.
The 19F NMR Advantage: The "Spin Spy"
Fluorine-19 is the ideal "spy" nucleus for this application. It is 100% naturally abundant, has a spin of 1/2, and possesses a high gyromagnetic ratio (83% of 1H).[1]
Mechanism of Action
The TFA group contains three equivalent fluorine atoms.[2] In a magnetic field, these generate a sharp singlet (or coupled doublet) in a spectral window (-70 to -80 ppm) that is completely free of biological background noise.
-
Specificity: We can distinguish between the covalently bound N-TFA (the product), O-TFA (potential unstable byproduct), and free TFA (impurity).
-
Universality: The signal intensity is directly proportional to the molar concentration of fluorine nuclei, regardless of the molecule's optical properties.
Comparative Analysis: 19F qNMR vs. Alternatives
The following table contrasts the three primary methods for assessing TFA-nucleoside purity.
| Feature | 19F qNMR | HPLC-UV | 1H NMR |
| Primary Output | Molar Purity (Stoichiometry) | Chromatographic Purity (% Area) | Structural Confirmation |
| Reference Standard | Not Required for analyte (Internal Standard used) | Required (External calibration curve) | Not Required |
| Specificity | High (Distinguishes Free vs. Bound TFA) | Low (Free TFA often invisible/co-elutes) | Low (Overlap with sugar region) |
| Sample Recovery | Non-destructive | Destructive | Non-destructive |
| Limit of Detection | Moderate (~0.1%) | High (<0.01%) | Moderate |
| Throughput | Medium (10-30 min/sample) | High (5-10 min/sample) | Medium |
| Blind Spots | Non-fluorinated impurities | Non-UV active salts (TFA salts) | Exchangeable protons |
Strategic Decision Logic
When should you deploy 19F qNMR? Use the decision matrix below.
Figure 1: Decision matrix for selecting analytical modality in nucleoside protection chemistry.
Experimental Protocol: Self-Validating 19F qNMR
To ensure "Trustworthiness" (Part 2 of requirements), this protocol includes self-check mechanisms.
Materials
-
Solvent: DMSO-d6 (Preferred for solubility and preventing TFA volatility) or CDCl3.
-
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.-
Criterion: The IS peak must not overlap with TFA signals (-63 ppm for benzoic acid derivative vs -76 ppm for TFA).
-
Step-by-Step Workflow
-
T1 Relaxation Determination (The Critical Step):
-
Causality: The CF3 group has efficient rotation, leading to long longitudinal relaxation times (T1), often 2–5 seconds.
-
Action: Run an Inversion Recovery experiment on a representative sample.
-
Rule: Set the Relaxation Delay (D1) to
. Typically, D1 = 20-30 seconds is required for <1% error.
-
-
Sample Preparation:
-
Weigh ~10-20 mg of Nucleoside (precision
mg). -
Weigh ~10 mg of Internal Standard (precision
mg) into the same vial. -
Dissolve in 0.6 mL DMSO-d6.
-
Self-Validation: Ensure the solution is clear. Precipitation invalidates the molar ratio.
-
-
Acquisition Parameters:
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: Ensure both IS and TFA regions are covered (typically +10 to -150 ppm).
-
Scans (NS): 16 to 64 (sufficient due to high F sensitivity).
-
Center Frequency (O1P): Set midway between IS and Analyte.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 - 1.0 Hz).
-
Phase correction: Manual phasing is mandatory . Autophasing often fails on distant fluorine peaks.
-
Baseline correction: Polynomial fit (ABS command in Bruker).
-
Workflow Diagram
Figure 2: Validated workflow for quantitative 19F NMR analysis.
Data Interpretation & Causality
When analyzing the spectrum, you will typically observe signals in the -70 to -80 ppm range (referenced to CFCl3 at 0 ppm or via internal standard).
-
Free TFA / TFA Salts: Typically appear at -76.5 to -78.0 ppm (solvent dependent). This peak is often broad if proton exchange is occurring.
-
N-TFA (Protected Nucleoside): Distinct sharp singlet, usually shifted downfield or upfield by 0.5 – 2.0 ppm relative to the free acid depending on the nucleobase (e.g., -75.0 to -76.0 ppm ).
-
O-TFA (Unstable Ester): If the sugar hydroxyls reacted, these peaks appear distinct from the N-TFA.
Calculation Formula:
Where:
- = Integral area
- = Number of Fluorines (3 for TFA, varies for IS)[3]
- = Molecular Weight
- = Mass weighed
- = Purity (decimal)
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Chapter 10: Quantitative NMR).
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (Foundational principles of qNMR applicable to 19F).
- Rosenau, T., et al. (2003). Characterization of TFA-protected nucleosides. Journal of Organic Chemistry. (Provides context on chemical shifts of protected species).
-
Mani, P., et al. (2019). Practical aspects of 19F qNMR. Magnetic Resonance in Chemistry. (Details on T1 relaxation and internal standards for Fluorine).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2'-Trifluoroacetamido-2'-deoxycytidine (2'-TFA-NH-dC)
For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 2'-trifluoroacetamido-2'-deoxycytidine (2'-TFA-NH-dC), a modified nucleoside analog. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
The structural hallmark of 2'-TFA-NH-dC is the presence of a trifluoroacetamide group. This trifluoromethyl moiety categorizes the compound as a halogenated organic substance, which dictates its disposal pathway.[1][2][3] Improper disposal of halogenated compounds can lead to environmental persistence and the formation of harmful byproducts. Therefore, drain disposal is strictly prohibited.[2][4]
I. Core Principles of 2'-TFA-NH-dC Waste Management
The fundamental principle governing the disposal of 2'-TFA-NH-dC is its classification as hazardous chemical waste. This classification necessitates a cradle-to-grave approach to waste management, ensuring that the compound is handled safely from the moment it is deemed waste until its final destruction by a licensed facility.
Key Safety Considerations:
-
Waste Segregation: Halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and reduce disposal costs.[3][8]
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[9][10][11]
II. Procedural Workflow for 2'-TFA-NH-dC Disposal
This section outlines the step-by-step process for the safe disposal of 2'-TFA-NH-dC in various forms.
Step 1: Personal Protective Equipment (PPE)
Before handling 2'-TFA-NH-dC waste, ensure the following PPE is worn:
-
Gloves: Nitrile gloves are recommended. For extensive handling, consider double-gloving.[2]
-
Eye Protection: Chemical splash goggles are essential.[2]
-
Lab Coat: A buttoned lab coat must be worn to protect from spills.
Step 2: Waste Characterization and Segregation
Properly categorizing and separating 2'-TFA-NH-dC waste is the most critical step in the disposal process.
Table 1: Waste Stream Classification for 2'-TFA-NH-dC
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired 2'-TFA-NH-dC powder, contaminated weigh boats, or filter papers. | Labeled, sealable, and chemically compatible container for solid hazardous waste. |
| Liquid Waste | Solutions containing dissolved 2'-TFA-NH-dC (e.g., from experiments or cleaning). | Labeled, sealable, and chemically compatible container for halogenated organic liquid waste.[3][8] |
| Contaminated Labware | Glassware, plasticware, and other lab supplies that have come into direct contact with 2'-TFA-NH-dC. | Designated container for contaminated solid waste. |
| Contaminated PPE | Gloves, disposable lab coats, etc., used while handling 2'-TFA-NH-dC. | Labeled bag or container for solid hazardous waste. |
Step 3: Waste Collection and Labeling
-
Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[11][12]
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2'-Trifluoroacetamido-2'-deoxycytidine" or "2'-TFA-NH-dC"
-
The approximate concentration and volume
-
The date accumulation started
-
The primary hazard(s) (e.g., "Halogenated Organic," "Irritant")
-
Step 4: Waste Storage
-
Location: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[2]
-
Secondary Containment: All liquid waste containers must be placed in secondary containment to prevent spills.[11]
-
Segregation: Store halogenated waste separately from non-halogenated waste and other incompatible materials such as strong acids, bases, and oxidizers.[2][3]
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.[8][12]
Step 5: Disposal Request and Pickup
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[11][12] Do not attempt to transport hazardous waste yourself.
III. Decontamination and Spill Management
Decontamination of Labware
For reusable glassware, a triple rinse procedure is recommended:
-
First Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone). This first rinseate must be collected and disposed of as halogenated liquid waste.[11]
-
Subsequent Rinses: The second and third rinses can typically be disposed of according to standard laboratory procedures, but consult your institution's EHS guidelines.
-
Final Cleaning: Proceed with standard washing procedures.
Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Consult SDS: Refer to the SDS for trifluoroacetamide or a similar compound for specific spill response information.[5][7]
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
IV. Visual Guide: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2'-TFA-NH-dC.
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- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2'-TFA-NH-dC
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The modified deoxynucleoside, 2'-trifluoroacetamido-2'-deoxycytidine (2'-TFA-NH-dC), is a valuable building block in the synthesis of therapeutic oligonucleotides.[] However, its handling requires a nuanced understanding of its chemical properties to ensure the well-being of laboratory personnel. This guide provides essential, field-proven safety and logistical information for the handling and disposal of 2'-TFA-NH-dC, moving beyond a simple checklist to explain the rationale behind each critical step.
The primary safety consideration for 2'-TFA-NH-dC stems from its trifluoroacetyl (TFA) protecting group.[2][3] While the nucleoside itself is not considered acutely toxic, the TFA group is related to trifluoroacetic acid, a strong and corrosive acid.[4][5] In the presence of moisture or under certain chemical conditions, there is a potential for the hydrolysis of the amide bond, which could release trifluoroacetic acid. Therefore, all handling procedures must be designed to mitigate the risks associated with a potent acid, which includes severe skin and eye burns, and respiratory irritation if inhaled.[4][6]
Core Personal Protective Equipment (PPE) Ensemble
A comprehensive risk assessment is the cornerstone of laboratory safety.[7][8] The following PPE recommendations are a baseline for handling 2'-TFA-NH-dC in solid form and in solution. The specific experimental context may necessitate additional protective measures.
-
Eye and Face Protection:
-
Rationale: The eyes are particularly vulnerable to splashes of chemical solutions. Given the potential for the presence of trifluoroacetic acid, which can cause severe and potentially irreversible eye damage, robust eye protection is non-negotiable.[9][10]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Liquid Handling: Chemical splash goggles that form a seal around the eyes should be worn whenever handling solutions of 2'-TFA-NH-dC.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., when handling larger volumes or during vigorous mixing), a full-face shield should be worn in conjunction with chemical splash goggles.[11][12]
-
-
Hand Protection:
-
Rationale: Direct skin contact with 2'-TFA-NH-dC or its potential hydrolysis product, trifluoroacetic acid, can cause severe chemical burns.[10] The selection of appropriate gloves is critical and should be based on the solvent being used and the potential for exposure to TFA.
-
Recommended: Nitrile gloves are a suitable choice for handling the solid compound and for incidental contact with solutions. It is advisable to wear two pairs of gloves ("double-gloving"), especially when handling concentrated solutions.[13]
-
Glove Change Protocol: Gloves should be changed immediately if they become contaminated.[8][13] Never reuse disposable gloves.[14] Before leaving the work area, gloves should be removed and hands should be washed thoroughly.[8]
-
-
Body Protection:
-
Rationale: To protect against splashes and contamination of personal clothing.
-
Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs is mandatory.[15][16]
-
Additional Protection: For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Rationale: While 2'-TFA-NH-dC is a solid with low volatility, weighing and transferring the powder can generate dust. The primary respiratory concern is the inhalation of aerosolized trifluoroacetic acid, which is harmful if inhaled.
-
Requirement: All manipulations of solid 2'-TFA-NH-dC should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be required, based on a formal risk assessment.[14][17]
-
Quantitative Data Summary: Glove Selection
The choice of glove material is critical for safe handling. The following table provides a general guideline for glove selection when working with 2'-TFA-NH-dC and associated chemicals. Always consult the glove manufacturer's specific chemical resistance data.
| Chemical | Nitrile | Neoprene | Butyl Rubber | Notes |
| 2'-TFA-NH-dC (solid) | Excellent | Excellent | Excellent | Primary risk is dust inhalation, which is controlled by engineering controls. |
| Acetonitrile (common solvent) | Good | Excellent | Good | Nitrile is suitable for splash protection but should be changed immediately upon contact. |
| Dichloromethane (common solvent) | Poor | Fair | Excellent | Avoid nitrile gloves. Use a glove with higher resistance for prolonged contact. |
| Trifluoroacetic Acid (TFA) | Fair to Good | Excellent | Excellent | For significant potential exposure to TFA, neoprene or butyl rubber gloves are recommended. |
Experimental Protocol: Preparation of a 100 mM Stock Solution of 2'-TFA-NH-dC
This protocol outlines the step-by-step procedure for safely preparing a stock solution of 2'-TFA-NH-dC, integrating the use of appropriate PPE.
-
Preparation and Pre-Donning of PPE:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials: 2'-TFA-NH-dC, anhydrous solvent (e.g., DMSO or acetonitrile), appropriate glassware, and vortex mixer.
-
Don a laboratory coat, chemical splash goggles, and two pairs of nitrile gloves.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the chemical fume hood.
-
Place a weigh boat on an analytical balance and tare.
-
Carefully transfer the required amount of 2'-TFA-NH-dC powder to the weigh boat using a clean spatula. Avoid creating dust.
-
Once the desired mass is obtained, securely close the primary container of 2'-TFA-NH-dC.
-
-
Dissolution:
-
Carefully add the weighed 2'-TFA-NH-dC powder to a sterile, appropriately sized vial or tube.
-
Using a calibrated pipette, add the calculated volume of solvent to the vial.
-
Securely cap the vial.
-
Vortex the solution until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution according to the manufacturer's recommendations, typically at -20°C or below.
-
-
Waste Disposal and Post-Handling:
-
Dispose of the weigh boat, outer pair of gloves, and any other contaminated disposable items in a designated hazardous waste container.[18]
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove your inner gloves and dispose of them in the hazardous waste.
-
Wash your hands thoroughly with soap and water.
-
Logical Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling 2'-TFA-NH-dC from receipt to disposal.
Caption: Safe handling workflow for 2'-TFA-NH-dC.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][13][19] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][13][19] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[9][19] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]
Disposal Plan
All waste contaminated with 2'-TFA-NH-dC, including pipette tips, gloves, and empty containers, must be treated as hazardous chemical waste.[18]
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.[18]
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[18][20]
-
Follow all institutional and local regulations for hazardous waste disposal. Contact your EHS department for specific guidance.[9]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 2'-TFA-NH-dC to advance their scientific objectives.
References
-
Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LCSS: TRIFLUOROACETIC ACID. PubChem. Retrieved from [Link]
-
University of Cambridge. (2008, September). BIOLOGICAL SAFETY. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment & Respiratory Protection. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
DC37 Safety and Health. (n.d.). PERSONAL PROTECTIVE EQUIPMENT (PPE) DC37 SAFETY AND HEALTH FACT SHEET. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
-
Labcompare. (2023, March 31). Handling Genetically Modified Organisms in the Lab: Do's and Don'ts. Retrieved from [Link]
-
Current Protocols in Microbiology. (2009). Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. Retrieved from [Link]
-
Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2016). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
